5-Chloro-2,4,6-trifluoropyrimidine
説明
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
5-chloro-2,4,6-trifluoropyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4ClF3N2/c5-1-2(6)9-4(8)10-3(1)7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOYNRDSJTYLXBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(N=C1F)F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2061018 | |
| Record name | Pyrimidine, 5-chloro-2,4,6-trifluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2061018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
697-83-6 | |
| Record name | 5-Chloro-2,4,6-trifluoropyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=697-83-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrimidine, 5-chloro-2,4,6-trifluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000697836 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrimidine, 5-chloro-2,4,6-trifluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pyrimidine, 5-chloro-2,4,6-trifluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2061018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloro-2,4,6-trifluoropyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.736 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 5-Chloro-2,4,6-trifluoropyrimidine (CAS No. 697-83-6): A Versatile Scaffold for Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 5-Chloro-2,4,6-trifluoropyrimidine
This compound is a halogenated pyrimidine derivative that has emerged as a pivotal building block in medicinal chemistry and materials science.[1] Its strategic importance lies in the differential reactivity of its halogen substituents, which allows for sequential and regioselective functionalization through nucleophilic aromatic substitution (SNAr) reactions.[2][3] The electron-deficient nature of the pyrimidine ring, further amplified by the four electron-withdrawing halogen atoms, renders the carbon atoms susceptible to nucleophilic attack. This property makes it an invaluable scaffold for the synthesis of polysubstituted pyrimidine derivatives, which are core motifs in a wide array of biologically active compounds and functional materials like reactive dyes.[1][2] This guide provides a comprehensive technical overview of its synthesis, properties, reactivity, and key applications, offering field-proven insights for its effective utilization in research and development.
Physicochemical and Safety Profile
A thorough understanding of the compound's properties and safety requirements is paramount for its successful application in a laboratory setting.
Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 697-83-6 | |
| Molecular Formula | C₄ClF₃N₂ | |
| Molecular Weight | 168.50 g/mol | |
| Appearance | Clear, colorless liquid | [4] |
| Boiling Point | 116 °C (lit.) | |
| Density | 1.626 g/mL at 25 °C (lit.) | |
| Refractive Index (n20/D) | 1.439 (lit.) | |
| Flash Point | >110 °C (>230 °F) | |
| Solubility | Reacts with water; soluble in many organic solvents. | |
| InChI Key | GOYNRDSJTYLXBU-UHFFFAOYSA-N |
Safety and Handling
This compound is classified as an irritant and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
| Hazard Information | Details |
| Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |
| Precautionary Statements | P261, P264, P271, P280, P302+P352, P305+P351+P338 |
| Personal Protective Equipment | Eyeshields, chemical-resistant gloves, Type ABEK (EN14387) respirator filter |
Data compiled from publicly available safety data sheets.
Synthesis of this compound
The primary industrial synthesis of this compound involves a halogen exchange (HALEX) reaction from a more readily available polychlorinated precursor.
Synthetic Pathway: Halogen Exchange from 2,4,5,6-Tetrachloropyrimidine
The most common route to this compound is the fluorination of 2,4,5,6-tetrachloropyrimidine. This transformation is typically achieved using a fluorinating agent such as potassium fluoride (KF) or silver fluoride (AgF) at elevated temperatures.[5][6] The chlorine atoms at the 2, 4, and 6 positions are more susceptible to nucleophilic substitution than the chlorine at the 5-position, allowing for selective exchange.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. Perhalogenated pyrimidine scaffolds. Reactions of this compound with nitrogen centred nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. US4299961A - 2,4,5 Trifluoro pyrimidine and process for preparing - Google Patents [patents.google.com]
- 6. scispace.com [scispace.com]
Introduction: The Strategic Importance of a Versatile Fluorinated Heterocycle
An In-depth Technical Guide to the Synthesis of 5-Chloro-2,4,6-trifluoropyrimidine
This compound is a highly functionalized heterocyclic compound of significant interest to researchers and process chemists in the pharmaceutical and agrochemical industries. Its strategic value lies in the differential reactivity of its halogen substituents. The three fluorine atoms activate the pyrimidine ring for nucleophilic aromatic substitution (SNAr), while the chlorine atom at the C-5 position is comparatively inert to these conditions.[1] This unique electronic arrangement allows for sequential, regioselective displacement of the fluorine atoms, making the molecule an ideal scaffold for the synthesis of complex, polysubstituted pyrimidines.
Fluorinated pyrimidines are a cornerstone of modern therapeutics, forming the core of numerous anticancer drugs (like 5-Fluorouracil), antivirals, and fungicides. The introduction of fluorine can dramatically alter a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides a comprehensive overview of the synthesis of this compound, focusing on the underlying chemical principles, detailed experimental protocols, and the rationale behind the chosen synthetic strategies.
Overall Synthetic Strategy
The most established and logical route to this compound involves a two-stage process starting from readily available pyrimidine precursors.
-
Stage 1: Perchlorination. Synthesis of the key intermediate, 2,4,5,6-tetrachloropyrimidine, from a suitable starting material such as 5-chlorouracil.
-
Stage 2: Selective Fluorination. Conversion of 2,4,5,6-tetrachloropyrimidine to the final product via a halogen exchange (HALEX) reaction, which selectively replaces the chlorine atoms at positions 2, 4, and 6 with fluorine.
Part 1: Synthesis of the Key Intermediate: 2,4,5,6-Tetrachloropyrimidine
The synthesis of the perchlorinated pyrimidine scaffold is the critical first stage. A common and effective method begins with the chlorination of 5-chlorouracil.
Principle and Rationale
The conversion of the keto groups in the 5-chlorouracil ring to chloro groups is typically achieved using a potent chlorinating agent, most commonly phosphorus oxychloride (POCl₃), often in the presence of phosphorus pentachloride (PCl₅).[2]
-
Choice of Starting Material: 5-Chlorouracil is an ideal starting material as the C-5 chlorine is already in place. The C-5 position of the pyrimidine ring is not readily chlorinated under the conditions used to convert the keto groups, so starting with the C-5 halogen is a more efficient strategy.[3][4][5] 5-Chlorouracil itself can be synthesized from uracil.[6]
-
Choice of Reagents: Phosphorus oxychloride (POCl₃) is a powerful dehydrating and chlorinating agent capable of converting the tautomeric hydroxyl form of the uracil's amide groups into chlorides. The addition of PCl₅ can enhance the reactivity of the mixture. The reaction proceeds by converting the hydroxyl groups into better leaving groups, which are then displaced by chloride ions.
Detailed Experimental Protocol: Synthesis of 2,4,5,6-Tetrachloropyrimidine
This protocol is based on established methods for the chlorination of substituted uracils.[2][7]
Step 1a: Synthesis of 5-Chlorouracil from Uracil [6]
-
To a suitable reactor, add water and cool. While stirring, cautiously add 98% sulfuric acid, ensuring the temperature is maintained between 30-35°C.
-
Add uracil to the acidic solution.
-
Cool the mixture and add an aqueous solution of sodium hypochlorite, maintaining the reaction temperature between 5-25°C.
-
Continue stirring until analytical monitoring (e.g., TLC or HPLC) shows complete consumption of uracil.
-
Filter the resulting solid, wash with cold water, and dry to obtain 5-chlorouracil.
Step 1b: Synthesis of 2,4,5,6-Tetrachloropyrimidine from 5-Chlorouracil [2][7]
-
Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer. The apparatus must be protected from moisture with a drying tube.
-
Charging the Reactor: To the flask, add 5-chlorouracil (1 mole) and phosphorus oxychloride (POCl₃, 5-6 moles).
-
Reaction: While stirring, slowly add phosphorus pentachloride (PCl₅, ~3 moles). The addition is exothermic.
-
Heating: Heat the reaction mixture to reflux (approximately 105-110°C) and maintain for 8-12 hours. The reaction progress should be monitored by gas chromatography (GC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and releases HCl gas.
-
Extraction: Extract the aqueous slurry with a suitable organic solvent, such as dichloromethane or diethyl ether (3 x 200 mL).
-
Purification: Combine the organic extracts, wash with a saturated sodium bicarbonate solution, then with brine, and dry over anhydrous magnesium sulfate. The solvent is removed by rotary evaporation. The crude product is then purified by vacuum distillation to yield 2,4,5,6-tetrachloropyrimidine.
Part 2: Synthesis of this compound via Halogen Exchange (HALEX)
The second stage is a selective fluorination, a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction, often referred to as a HALEX (Halogen Exchange) reaction.
Principle and Rationale
The chlorine atoms on the electron-deficient pyrimidine ring are displaced by fluoride ions. The key to this synthesis is the differential reactivity of the chlorine atoms.
-
Choice of Fluorinating Agent: Anhydrous potassium fluoride (KF) is the most common and cost-effective reagent for this type of transformation.[8] Its reactivity can be enhanced by using a high-boiling point, polar aprotic solvent and ensuring the KF is finely powdered and anhydrous. Spray-dried KF is often used to maximize surface area.
-
Choice of Solvent: A polar aprotic solvent is required to dissolve the fluoride salt and to facilitate the SNAr mechanism. Tetramethylene sulfone (sulfolane) is an excellent choice due to its high boiling point, polarity, and ability to solvate cations, which increases the nucleophilicity of the fluoride anion.[8]
-
Regioselectivity: The chlorine atoms at positions 2, 4, and 6 are activated towards nucleophilic attack by the adjacent electron-withdrawing ring nitrogen atoms. The chlorine at position 5 lacks this activation and is therefore significantly less reactive, allowing for a selective exchange.[1]
Detailed Experimental Protocol: Fluorination of 2,4,5,6-Tetrachloropyrimidine
This protocol is adapted from a highly effective and well-documented procedure for the analogous fluorination of 2,4,6-trichloropyrimidine.[8]
-
Setup: In a moisture-free environment, equip a three-necked flask with a mechanical stirrer, a reflux condenser with a drying tube, and a thermometer.
-
Reagents: Add 2,4,5,6-tetrachloropyrimidine (1 mole), anhydrous, finely powdered potassium fluoride (at least 3.5 moles), and freshly distilled tetramethylene sulfone (sulfolane).
-
Reaction: Heat the mixture with vigorous stirring to 120-160°C. Maintain this temperature for 6-8 hours. Monitor the reaction's progress by GC analysis of aliquots.
-
Isolation: Once the reaction is complete, cool the mixture to approximately 40°C. The product is volatile and can be isolated directly from the reaction mixture by fractional distillation under reduced pressure. This separates the product from the solvent and inorganic salts.
-
Purification: The distilled product can be further purified by a second fractional distillation if necessary to achieve high purity (>99%).
Mechanism and Basis of Regioselectivity
The fluorination proceeds via a bimolecular nucleophilic aromatic substitution (SNAr) mechanism. This is an addition-elimination pathway.
-
Nucleophilic Attack: The fluoride ion (F⁻) attacks one of the activated carbon atoms (C-2, C-4, or C-6), breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex .
-
Stabilization: The negative charge of the Meisenheimer complex is delocalized onto the electronegative nitrogen atoms of the pyrimidine ring. Attack at the C-4 or C-6 position allows for delocalization onto both ring nitrogens, forming a more stable para-quinoid-like intermediate. Attack at the C-2 position allows for delocalization onto both nitrogens as well, but results in a slightly less stable ortho-quinoid-like intermediate. Therefore, the general reactivity order is C-4/C-6 > C-2.[9]
-
Elimination: The aromaticity is restored by the elimination of the chloride leaving group. This addition-elimination sequence repeats for the other activated chlorine atoms.
-
Inertness of C-5 Chlorine: The chlorine at the C-5 position is not ortho or para to a ring nitrogen. Therefore, nucleophilic attack at this position does not allow for resonance stabilization of the negative charge onto the ring nitrogens. The resulting intermediate would be significantly higher in energy, making the activation barrier for this substitution prohibitively high under these reaction conditions.
Caption: SNAr mechanism for the fluorination of tetrachloropyrimidine.
Data Presentation
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 697-83-6 | |
| Molecular Formula | C₄ClF₃N₂ | [10] |
| Molecular Weight | 168.50 g/mol | [10] |
| Boiling Point | 116 °C | |
| Density | 1.626 g/mL at 25 °C | |
| Refractive Index | n20/D 1.439 |
Table 2: Summary of a Representative Synthesis
| Step | Starting Material | Key Reagents | Typical Yield | Purity |
| 1 | Uracil | H₂SO₄, NaOCl | High | >95% |
| 2 | 5-Chlorouracil | POCl₃, PCl₅ | 70-85% | >97% (after distillation) |
| 3 | 2,4,5,6-Tetrachloropyrimidine | Anhydrous KF, Sulfolane | 75-90% | >99% (after distillation) |
Synthetic Utility and Downstream Reactions
This compound is a valuable intermediate precisely because of the predictable reactivity of its fluorine substituents. It readily undergoes further SNAr reactions, primarily with N- and O-centered nucleophiles.
-
Amination: Reaction with ammonia preferentially yields 5-chloro-2,6-difluoropyrimidin-4-amine over the 2-amino isomer in a roughly 9:1 ratio. This regioselectivity allows for the directed synthesis of 4-aminopyrimidine derivatives.
-
Azidation: Reaction with sodium azide leads to the formation of 4-azido-5-chloro-2,6-difluoro-pyrimidine.
-
Alkoxylation: Reactions with alkoxides or phenoxides can be used to introduce ether linkages at the activated positions.
References
- 1. US4299961A - 2,4,5 Trifluoro pyrimidine and process for preparing - Google Patents [patents.google.com]
- 2. nbinno.com [nbinno.com]
- 3. US5898073A - Process for the preparation of 2,4,6-trichloropyrimidine - Google Patents [patents.google.com]
- 4. KR19980063957A - Method for preparing 2,4,6-trichloropyrimidine - Google Patents [patents.google.com]
- 5. EP0747364A2 - Process for the preparation of 2,4,6-trichloropyrimidine - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. US3506551A - 2,4,5-trichloropyrimidine and 2,4,5,6-tetrachloropyrimidine - Google Patents [patents.google.com]
- 8. US3314955A - Process for providing 2, 4, 6-trifluoropyrimidine - Google Patents [patents.google.com]
- 9. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. GSRS [gsrs.ncats.nih.gov]
An In-depth Technical Guide to 5-Chloro-2,4,6-trifluoropyrimidine: A Core Building Block in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of a Polysubstituted Pyrimidine
5-Chloro-2,4,6-trifluoropyrimidine is a halogenated pyrimidine derivative that serves as a highly versatile and reactive scaffold in modern organic synthesis. Its unique arrangement of three fluorine atoms and one chlorine atom on the pyrimidine ring imparts a distinct reactivity profile, making it a valuable precursor for the synthesis of a wide array of functionalized heterocyclic compounds. This guide provides a comprehensive technical overview of its molecular structure, spectroscopic properties, chemical reactivity, synthesis, and applications, with a particular focus on its utility in drug discovery and materials science. The strategic placement of its halogen substituents allows for controlled, regioselective modifications, a critical feature for the systematic construction of compound libraries and the optimization of lead compounds in medicinal chemistry.[1]
Part 1: Molecular Structure and Physicochemical Properties
The structural integrity and electronic landscape of this compound are fundamental to its chemical behavior. This section delves into the molecule's architecture and its key physical characteristics.
Core Structure and Conformation
The molecule consists of a central pyrimidine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. The ring is substituted with a chlorine atom at the 5-position and fluorine atoms at the 2-, 4-, and 6-positions.[2]
Key Identifiers:
-
Molecular Formula: C₄ClF₃N₂[2]
-
Molecular Weight: 168.50 g/mol [3]
-
CAS Number: 697-83-6[3]
-
InChI String: InChI=1S/C4ClF3N2/c5-1-2(6)9-4(8)10-3(1)7[2]
-
SMILES String: Fc1nc(F)c(Cl)c(F)n1[3]
Physicochemical Properties
The physical properties of this compound are consistent with a small, halogenated organic molecule.
| Property | Value | Reference |
| Appearance | Clear, colorless liquid | [4] |
| Boiling Point | 116 °C (lit.) | [3] |
| Density | 1.626 g/mL at 25 °C (lit.) | [3] |
| Refractive Index | n20/D 1.439 (lit.) | [3] |
| Flash Point | 110 °C (closed cup) | [3] |
Part 2: Spectroscopic Characterization
A thorough understanding of the spectroscopic signature of this compound is essential for reaction monitoring and quality control.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of this molecule, with ¹⁹F and ¹³C NMR being particularly informative.
-
¹⁹F NMR Spectroscopy: Due to the presence of three fluorine atoms in different chemical environments, the ¹⁹F NMR spectrum is expected to show distinct signals. The fluorine at the 2-position will experience a different electronic environment compared to the chemically equivalent fluorines at the 4- and 6-positions. The chemical shifts and coupling constants (J-coupling) between the fluorine nuclei and with the carbon and nitrogen atoms of the pyrimidine ring provide a detailed fingerprint of the molecule's electronic structure.[5] In the reaction of this compound with benzylamine, the resulting N-benzyl-5-chloro-2,6-difluoropyrimidin-4-amine shows signals at -45.80 and -67.84 ppm, while the minor product, N-benzyl-5-chloro-4,6-difluoropyrimidin-2-amine, displays a signal at -48.09 ppm.
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will exhibit four distinct signals corresponding to the four carbon atoms of the pyrimidine ring. The chemical shifts of these carbons are significantly influenced by the attached halogens. The carbon atoms bonded to fluorine will show characteristic splitting patterns due to C-F coupling. The carbon attached to chlorine will also have a distinct chemical shift. While specific spectral data for the title compound is not readily published, analysis of related halogenated pyrimidines can provide expected ranges for the chemical shifts.[6]
-
¹H NMR Spectroscopy: As there are no protons directly attached to the pyrimidine ring, a standard ¹H NMR spectrum will not show any signals for the core structure. This can be advantageous in reaction monitoring, as the appearance of new proton signals can be unambiguously attributed to the addition of a nucleophile.[7]
Part 3: Chemical Reactivity and Synthetic Utility
The reactivity of this compound is dominated by nucleophilic aromatic substitution (SₙAr) reactions. The electron-withdrawing nature of the nitrogen atoms and the fluorine substituents makes the pyrimidine ring highly susceptible to attack by nucleophiles.
Regioselectivity in Nucleophilic Aromatic Substitution
A key feature of this molecule is the differential reactivity of its halogenated positions, which allows for controlled, sequential substitutions. The general order of reactivity for nucleophilic attack is C4/C6 > C2 > C5.
-
Positions 4 and 6: These positions are the most activated towards nucleophilic attack due to the strong electron-withdrawing effect of the adjacent nitrogen atoms and the fluorine atoms themselves.
-
Position 2: This position is less reactive than C4/C6 but still susceptible to substitution.
-
Position 5: The chlorine atom at this position is the least reactive towards nucleophilic substitution.
This hierarchy of reactivity allows for the selective replacement of the fluorine atoms, while leaving the chlorine atom intact for subsequent transformations. For instance, reaction with ammonia yields a 9:1 ratio of 5-chloro-2,6-difluoropyrimidin-4-amine to 5-chloro-4,6-difluoropyrimidin-2-amine, demonstrating the preference for substitution at the 4-position.[3]
Influence of the 5-Chloro Substituent
The chlorine atom at the 5-position plays a crucial role in directing the regioselectivity of nucleophilic attack. Its steric bulk can hinder attack at the adjacent 4- and 6-positions, especially with larger nucleophiles. This steric hindrance can sometimes lead to an increased proportion of substitution at the less sterically encumbered 2-position.[8]
Synthetic Applications as a Building Block
The predictable reactivity of this compound makes it an invaluable building block for synthesizing more complex molecules. It is a common starting material for the preparation of:
-
Substituted Pyrimidines for Drug Discovery: By sequentially replacing the fluorine atoms with various nucleophiles (e.g., amines, alcohols, thiols), a diverse library of polysubstituted pyrimidines can be generated. These compounds are of significant interest in medicinal chemistry due to the prevalence of the pyrimidine scaffold in biologically active molecules.[9]
-
Reactive Dyes: The reactivity of the fluorine atoms allows for the covalent attachment of chromophores, making it a precursor for reactive dyes used in the textile industry.[10]
-
Agrochemicals: The pyrimidine core is also a feature of many herbicides and fungicides. This compound can serve as a starting point for the synthesis of novel agrochemicals.[11]
Below is a diagram illustrating the general workflow for the sequential substitution on the this compound scaffold.
Caption: Sequential substitution workflow.
Part 4: Synthesis of this compound
While a specific, detailed laboratory-scale synthesis of this compound is not widely published in readily accessible literature, its preparation can be inferred from established methods for the synthesis of related halogenated pyrimidines. A plausible synthetic route involves the halogen exchange of a polychlorinated pyrimidine precursor.
Proposed Synthetic Pathway via Halogen Exchange
A common method for introducing fluorine into aromatic rings is through a halogen exchange (HALEX) reaction, often using a fluoride salt like potassium fluoride (KF). A likely precursor for this synthesis is 2,4,5,6-tetrachloropyrimidine.
Experimental Protocol: Hypothetical Synthesis from 2,4,5,6-Tetrachloropyrimidine
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2,4,5,6-tetrachloropyrimidine and a suitable high-boiling point aprotic polar solvent (e.g., sulfolane).
-
Addition of Fluorinating Agent: Add spray-dried potassium fluoride (KF) to the reaction mixture. A phase-transfer catalyst, such as a quaternary ammonium salt, may be added to enhance the reaction rate.
-
Reaction Conditions: Heat the mixture to a high temperature (typically in the range of 150-250 °C) and maintain it for several hours. The progress of the reaction can be monitored by gas chromatography (GC) or ¹⁹F NMR.
-
Workup and Purification: After the reaction is complete, cool the mixture to room temperature. The product can be isolated by fractional distillation under reduced pressure. Further purification can be achieved by column chromatography if necessary.
This proposed synthesis is based on well-established principles of halogen exchange reactions on electron-deficient heterocyclic systems.
Part 5: Safety and Handling
This compound is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Hazards: It is classified as an irritant, causing skin, eye, and respiratory irritation.[3]
-
Personal Protective Equipment (PPE): Wear appropriate personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat.[3]
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound is a strategically important building block in organic synthesis. Its well-defined molecular structure and predictable reactivity, particularly the regioselectivity of its nucleophilic aromatic substitution reactions, make it an invaluable tool for the construction of complex, functionalized pyrimidine derivatives. As the demand for novel pharmaceuticals, agrochemicals, and advanced materials continues to grow, the utility of this versatile scaffold in enabling the rapid and efficient synthesis of new chemical entities is poised to expand further.
References
- 1. 2,4,5-Trichloropyrimidine | High Purity Building Block [benchchem.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. This compound 99 697-83-6 [sigmaaldrich.com]
- 4. chemwhat.com [chemwhat.com]
- 5. 19Flourine NMR [chem.ch.huji.ac.il]
- 6. researchgate.net [researchgate.net]
- 7. This compound(697-83-6) 1H NMR spectrum [chemicalbook.com]
- 8. Perhalogenated pyrimidine scaffolds. Reactions of this compound with nitrogen centred nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. chembk.com [chembk.com]
- 11. agcchem.com [agcchem.com]
Physical properties of 5-Chloro-2,4,6-trifluoropyrimidine
An In-Depth Technical Guide to the Physical Properties of 5-Chloro-2,4,6-trifluoropyrimidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physical and spectral properties of this compound, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. As a Senior Application Scientist, this document is structured to deliver not just data, but also actionable insights into the experimental determination of these properties, ensuring scientific integrity and practical applicability.
Chemical Identity and Core Physical Characteristics
This compound is a halogenated pyrimidine derivative. Its unique structure, featuring three fluorine atoms and one chlorine atom on the pyrimidine ring, imparts specific reactivity and physical characteristics that are crucial for its application in chemical synthesis.
Below is a summary of its fundamental physical properties:
| Property | Value | Source(s) |
| Molecular Formula | C₄ClF₃N₂ | [1][2] |
| Molecular Weight | 168.50 g/mol | [1][2] |
| CAS Number | 697-83-6 | [1] |
| Appearance | Clear, colorless liquid | [3] |
| Boiling Point | 116 °C (literature) | [1] |
| Density | 1.626 g/mL at 25 °C (literature) | [1] |
| Refractive Index (n²⁰/D) | 1.439 (literature) | [1] |
Note on Solubility: Quantitative solubility data in various organic solvents is not extensively published. However, based on its polar nature and the presence of halogen atoms, it is expected to be miscible with a range of common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone. It is likely to have limited solubility in non-polar solvents like hexane and is not miscible or has difficult mixing in water.[4] The experimental determination of its solubility profile is recommended for specific applications.
Structural Elucidation and Spectral Analysis
The structural confirmation and purity assessment of this compound are primarily achieved through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of this compound. Given its structure, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
-
¹H NMR: Due to the absence of protons directly attached to the pyrimidine ring, a standard ¹H NMR spectrum is not expected to show any signals for the pure compound. Any observed signals would likely be from impurities or residual solvents.
-
¹³C NMR: The ¹³C NMR spectrum is expected to show four distinct signals corresponding to the four carbon atoms in the pyrimidine ring. The chemical shifts will be influenced by the attached halogen atoms, with carbons bonded to fluorine exhibiting characteristic splitting patterns due to C-F coupling.
-
¹⁹F NMR: This is a crucial technique for characterizing this molecule. The spectrum is expected to show two signals for the two distinct fluorine environments: one for the fluorine atoms at the 2 and 6 positions and another for the fluorine atom at the 4 position. The signals will likely appear as multiplets due to F-F coupling. A literature source indicates the presence of ¹⁹F NMR spectral data for this compound.[3]
The following protocol outlines the standard procedure for acquiring high-quality NMR spectra of liquid halogenated pyrimidines.
Caption: Workflow for NMR Analysis of this compound.
Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups and the overall fingerprint of the molecule.
The IR spectrum of this compound is expected to be dominated by strong absorption bands corresponding to:
-
C-F stretching: Typically in the region of 1000-1400 cm⁻¹.
-
C=N and C=C stretching (pyrimidine ring): Usually observed in the 1400-1650 cm⁻¹ region.
-
C-Cl stretching: Generally found in the 600-800 cm⁻¹ range.
Attenuated Total Reflectance (ATR) is a convenient technique for analyzing liquid samples with minimal preparation.
Caption: Workflow for ATR-FTIR Analysis of a Liquid Sample.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.
-
Molecular Ion Peak ([M]⁺): A prominent molecular ion peak is expected at m/z 168, corresponding to the molecular weight of the compound. The isotopic pattern of this peak will be characteristic of a molecule containing one chlorine atom (an M+2 peak with approximately one-third the intensity of the M peak).
-
Fragmentation Pattern: Common fragmentation pathways for halogenated pyrimidines involve the loss of halogen atoms (Cl or F) and cleavage of the pyrimidine ring.
GC-MS is an ideal technique for the analysis of volatile compounds like this compound.
Caption: Workflow for GC-MS Analysis.
Safety, Handling, and Storage
Proper handling and storage of this compound are essential to ensure laboratory safety and maintain the integrity of the compound.
-
Hazards: This compound is classified as an irritant.[3] It can cause skin, eye, and respiratory irritation.[1]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[1] Work in a well-ventilated area or under a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from moisture.[5] Recommended storage temperature is between 2-8°C.[5] It should be stored under an inert atmosphere (e.g., nitrogen) to prevent degradation.[5]
Conclusion
This compound is a valuable building block in organic synthesis. A thorough understanding of its physical and spectral properties is paramount for its effective use in research and development. This guide provides a foundational understanding of these characteristics and outlines the standard experimental procedures for their determination, empowering researchers to confidently work with this versatile compound.
References
The Strategic Synthesis and Enduring Impact of 5-Chloro-2,4,6-trifluoropyrimidine: A Technical Guide
Introduction
5-Chloro-2,4,6-trifluoropyrimidine is a halogenated pyrimidine derivative that has emerged as a pivotal building block in medicinal chemistry and materials science. Its strategic arrangement of fluorine and chlorine substituents imparts a unique reactivity profile, enabling chemists to perform selective and sequential nucleophilic aromatic substitution (SNAr) reactions. This guide provides an in-depth exploration of the discovery, history, synthesis, and applications of this versatile compound, with a particular focus on the mechanistic rationale behind its synthesis and its instrumental role in the development of modern pharmaceuticals.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of this compound is essential for its effective application in research and development.
| Property | Value | Reference |
| CAS Number | 697-83-6 | [1] |
| Molecular Formula | C₄ClF₃N₂ | |
| Molecular Weight | 168.50 g/mol | [1] |
| Appearance | Clear, colorless liquid | [1] |
| Boiling Point | 116 °C (lit.) | [1] |
| Density | 1.626 g/mL at 25 °C (lit.) | [1] |
| Refractive Index | n20/D 1.439 (lit.) |
Historical Discovery and Synthesis
The advent of this compound is rooted in the broader exploration of fluorinated organic compounds in the mid-20th century. The seminal work on this compound was published by H. Schroeder, E. Kober, H. Ulrich, R. Ratz, H. Agahigian, and C. Grundman in a 1962 issue of the Journal of Organic Chemistry. Their research focused on the challenging task of preparing tetrafluoropyrimidine from tetrachloropyrimidine.
During their investigations, they discovered that the reaction of tetrachloropyrimidine with silver fluoride (AgF) did not lead to the complete replacement of all chlorine atoms with fluorine. Instead, the chlorine atom at the 5-position of the pyrimidine ring proved to be remarkably resistant to substitution under these conditions. This led to the isolation and characterization of this compound as the primary product.[2] This discovery was significant as it highlighted the differential reactivity of halogen substituents on the pyrimidine ring, a property that would later be exploited for regioselective synthesis.
The Causality Behind the Original Synthesis
The choice of silver fluoride as the fluorinating agent was strategic. At the time, metal fluorides were common reagents for halogen exchange (halex) reactions. The mechanism involves the coordination of the silver ion to the chlorine atoms, facilitating their departure as a silver chloride precipitate and subsequent nucleophilic attack by the fluoride ion. The inertness of the C5-chlorine bond to substitution by silver fluoride can be attributed to the electronic properties of the pyrimidine ring. The nitrogen atoms in the ring are strongly electron-withdrawing, activating the ortho and para positions (2, 4, and 6) towards nucleophilic attack. The meta position (5), however, is less activated, making the C5-Cl bond more difficult to break under these conditions.
Experimental Protocols: From Historical Precedent to Modern Application
Protocol 1: The Historic Schroeder Synthesis (Reconstructed)
This protocol is based on the original 1962 publication and provides a foundational understanding of the compound's first preparation.[2]
Objective: To synthesize this compound from tetrachloropyrimidine.
Materials:
-
Tetrachloropyrimidine
-
Anhydrous Silver (I) Fluoride (AgF)
-
Inert, high-boiling point solvent (e.g., tetramethylene sulfone)
-
Standard glassware for anhydrous reactions under reflux
-
Distillation apparatus
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add tetrachloropyrimidine and a stoichiometric excess of anhydrous silver (I) fluoride.
-
Solvent Addition: Add an appropriate volume of an inert, high-boiling point solvent to the flask to create a slurry.
-
Inert Atmosphere: Purge the reaction vessel with dry nitrogen to ensure anhydrous conditions.
-
Heating and Reflux: Heat the reaction mixture to a temperature sufficient to initiate the halogen exchange reaction and maintain a gentle reflux. The exact temperature and reaction time will depend on the solvent used and should be monitored.
-
Reaction Monitoring: Monitor the progress of the reaction by gas chromatography (GC) or thin-layer chromatography (TLC) to observe the consumption of the starting material and the formation of the product.
-
Work-up: Upon completion of the reaction, cool the mixture to room temperature. Filter the reaction mixture to remove the silver chloride precipitate and any unreacted silver fluoride.
-
Purification: Purify the crude product from the filtrate by fractional distillation under reduced pressure to isolate this compound.
Self-Validation: The identity and purity of the final product should be confirmed by spectroscopic methods such as ¹⁹F NMR, ¹³C NMR, and ¹H NMR, as well as by mass spectrometry and comparison of its boiling point with the literature value.
Modern Synthetic Strategies and Industrial Relevance
While the Schroeder synthesis was groundbreaking, modern synthetic chemistry has sought more cost-effective and scalable methods. A common contemporary approach involves the direct fluorination of a more readily available starting material, 2,4,6-trichloropyrimidine, followed by selective chlorination at the 5-position, or the use of alternative fluorinating agents.
The Strategic Role in Drug Discovery: The Ticagrelor Case Study
This compound has proven to be a valuable intermediate in the synthesis of numerous pharmaceuticals. Its most prominent application is in the synthesis of Ticagrelor , a P2Y₁₂ platelet inhibitor used to prevent thrombotic events such as heart attack and stroke.[3][4]
The synthesis of Ticagrelor leverages the differential reactivity of the halogen substituents on the this compound core. The fluorine atoms at the 2, 4, and 6 positions are susceptible to nucleophilic substitution, allowing for the sequential introduction of different amine-containing fragments, while the chlorine at the 5-position remains intact for later-stage transformations or as a key structural element of the final drug molecule. This regioselectivity is crucial for the efficient and controlled assembly of the complex Ticagrelor molecule.
Visualization of Synthetic Pathways
The following diagrams, generated using DOT language, illustrate the key synthetic transformations discussed.
Caption: Historical synthesis of this compound.
Caption: Role of this compound in Ticagrelor synthesis.
Conclusion
From its serendipitous discovery in the pursuit of a fully fluorinated pyrimidine, this compound has evolved into a cornerstone of modern synthetic chemistry. Its unique and predictable reactivity has provided chemists with a powerful tool for the construction of complex molecular architectures. The enduring legacy of this compound is exemplified by its critical role in the synthesis of life-saving medicines like Ticagrelor, underscoring the profound impact of fundamental chemical discoveries on human health and well-being. As the quest for novel therapeutics continues, the strategic application of such versatile building blocks will undoubtedly remain at the forefront of innovation in drug development.
References
The Regiochemical Dichotomy of 5-Chloro-2,4,6-trifluoropyrimidine: A Technical Guide to its Reactivity with Nucleophiles
Abstract
This technical guide provides an in-depth analysis of the reactivity of 5-chloro-2,4,6-trifluoropyrimidine with a range of nucleophiles, a topic of significant interest to researchers in medicinal chemistry and materials science. Highly functionalized pyrimidine derivatives are crucial building blocks in the life-science industries, and understanding the regioselectivity of nucleophilic aromatic substitution (SNAr) on polyhalogenated pyrimidines is paramount for the rational design of synthetic routes.[1][2] This document explores the electronic landscape of the pyrimidine core, elucidates the mechanistic principles governing its reactions, and presents a comprehensive overview of its reactivity profile with nitrogen, oxygen, and sulfur-centered nucleophiles. Particular emphasis is placed on the factors dictating the regiochemical outcomes of these transformations, providing a predictive framework for synthetic applications.
Introduction: The Electronic Architecture of this compound
This compound is a highly electron-deficient heteroaromatic system, a consequence of the cumulative electron-withdrawing effects of the two ring nitrogen atoms and the four halogen substituents. This pronounced electrophilicity renders the pyrimidine ring susceptible to attack by a wide array of nucleophiles via a nucleophilic aromatic substitution (SNAr) mechanism. The reactivity and, more importantly, the regioselectivity of these substitutions are governed by a delicate interplay of electronic and steric factors.
The pyrimidine ring possesses three distinct electrophilic centers amenable to nucleophilic attack: C2, C4, and C6. The fluorine atoms at these positions serve as excellent leaving groups in SNAr reactions, a somewhat counterintuitive observation given the high strength of the C-F bond. However, in the context of SNAr, the rate-determining step is typically the initial nucleophilic attack to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), rather than the subsequent departure of the leaving group. The high electronegativity of fluorine serves to activate the aromatic ring towards this initial attack, thereby accelerating the overall reaction rate.
The chlorine atom at the C5 position, while also electron-withdrawing, is generally less prone to displacement in SNAr reactions compared to the fluorine atoms at the activated C2, C4, and C6 positions. Its primary role is to further enhance the overall electrophilicity of the ring and to exert a steric and electronic influence on the regioselectivity of substitution at the adjacent C4 and C6 positions.
Reaction with Nitrogen Nucleophiles: A Well-Defined Pathway
The reactions of this compound with nitrogen-centered nucleophiles, such as primary and secondary amines, have been systematically investigated.[1][3] These reactions typically proceed under mild conditions, affording monosubstituted products in good yields. However, a notable feature of these reactions is the formation of a mixture of regioisomers, with substitution occurring at both the C4(6) and C2 positions.
Regioselectivity and Mechanistic Insights
Experimental evidence indicates that nucleophilic attack by amines preferentially occurs at the C4 position, leading to the corresponding 4-aminopyrimidine as the major product.[1][3] The formation of the 2-substituted isomer as a minor product is also consistently observed. This regiochemical outcome can be rationalized by considering the stability of the intermediate Meisenheimer complexes.
Attack at the C4 (or the electronically equivalent C6) position allows for the delocalization of the negative charge onto one of the ring nitrogen atoms, a significant stabilizing contribution. While attack at C2 also allows for charge delocalization onto both adjacent nitrogen atoms, steric hindrance from the flanking C4 and C6 fluorine atoms, and potentially the C5 chlorine, can disfavor this pathway. The electronegative chlorine atom at C5 is also thought to activate the ortho C4 and C6 positions towards nucleophilic attack.[1]
The general mechanism for the reaction of this compound with an amine is depicted below:
Caption: General mechanism for the SNAr reaction with amines at the C4 position.
Quantitative Data on Reactions with Amines
The following table summarizes the results of the reaction of this compound with various amines.[3] The reactions were typically carried out in acetonitrile at 0°C in the presence of a base such as diisopropylethylamine (DIPEA) to scavenge the HF produced.
| Nucleophile (RR'NH) | Major Product (4-substituted) | Isolated Yield of Major Product | Ratio of 4-substituted to 2-substituted |
| Ammonia (NH₃) | 4-amino-5-chloro-2,6-difluoropyrimidine | 57% | 9:1 |
| Ethylamine (EtNH₂) | N-ethyl-5-chloro-2,6-difluoropyrimidin-4-amine | 57% | 8:1 |
| n-Butylamine (n-BuNH₂) | N-(n-butyl)-5-chloro-2,6-difluoropyrimidin-4-amine | 47% | 5:1 |
| Benzylamine (BnNH₂) | N-benzyl-5-chloro-2,6-difluoropyrimidin-4-amine | 41% | 5:1 |
| Pyrrolidine | 4-(pyrrolidin-1-yl)-5-chloro-2,6-difluoropyrimidine | 49% | 3:1 |
| Morpholine | 4-(morpholino)-5-chloro-2,6-difluoropyrimidine | 49% | 3:1 |
Data sourced from Kuciński et al., Beilstein Journal of Organic Chemistry, 2008.[3]
The data clearly indicates that while the 4-substituted isomer is always the major product, the selectivity decreases with increasing steric bulk of the amine nucleophile. This suggests that steric hindrance plays a significant role in directing the nucleophilic attack.
Experimental Protocol: A Representative Amination
The following protocol is a representative procedure for the reaction of this compound with an amine, adapted from the literature.[1]
Synthesis of N-benzyl-5-chloro-2,6-difluoropyrimidin-4-amine
-
Reaction Setup: To a stirred solution of this compound (1.0 eq) in anhydrous acetonitrile, add diisopropylethylamine (DIPEA) (1.0 eq). Cool the mixture to 0°C in an ice bath.
-
Nucleophile Addition: Slowly add a solution of benzylamine (1.0 eq) in anhydrous acetonitrile to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at 0°C and monitor its progress by thin-layer chromatography (TLC) or ¹⁹F NMR spectroscopy until the starting pyrimidine is consumed (typically 2-4 hours).
-
Work-up: Remove the solvent under reduced pressure. Partition the residue between dichloromethane (DCM) and water.
-
Extraction: Separate the layers and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to afford the title compound.
Caption: Experimental workflow for a typical amination reaction.
Reactivity with Oxygen and Sulfur Nucleophiles: An Extrapolated View
While detailed experimental studies on the reaction of this compound with oxygen and sulfur nucleophiles are not as readily available in the literature, the fundamental principles of SNAr on electron-deficient pyrimidines allow for a predictive understanding of their reactivity.
Expected Regioselectivity with O- and S-Nucleophiles
Similar to nitrogen nucleophiles, alkoxides, phenoxides, and their sulfur analogues (thiolates) are expected to react with this compound to yield monosubstituted products under appropriate conditions. The regioselectivity is anticipated to follow a similar trend, with a preference for substitution at the C4(6) position.
The rationale remains the same: the formation of a more stable Meisenheimer intermediate where the negative charge is delocalized onto a ring nitrogen atom. However, the "hardness" and "softness" of the nucleophiles might play a more significant role in influencing the C4/C2 ratio. Softer nucleophiles, such as thiolates, might exhibit a slightly different regioselectivity compared to harder nucleophiles like alkoxides, although the C4-adduct is still expected to be the major product.
Caption: Predicted regioselectivity with O- and S-nucleophiles.
Considerations for Reaction Conditions
Reactions with alkoxides and thiolates would typically be carried out using the pre-formed sodium or potassium salt of the corresponding alcohol or thiol in an aprotic polar solvent such as DMF, DMSO, or THF. Anhydrous conditions are crucial to prevent the formation of hydroxypyrimidines as byproducts. The reaction temperature would likely need to be optimized, starting at low temperatures (e.g., 0°C) and gradually increasing if the reaction is sluggish.
Conclusion: A Versatile but Nuanced Scaffold
This compound presents itself as a valuable scaffold for the synthesis of polysubstituted pyrimidine derivatives. Its high electrophilicity allows for facile nucleophilic aromatic substitution with a variety of nucleophiles. However, the inherent electronic properties of the pyrimidine ring lead to a mixture of regioisomers in many cases, with a general preference for substitution at the C4(6) position.
While the reactions with nitrogen nucleophiles are well-documented and provide a reliable, albeit not always completely selective, route to 4-aminopyrimidines, the reactivity with oxygen and sulfur nucleophiles, though predicted to follow a similar pattern, warrants further experimental investigation to fully delineate the scope and limitations of this reagent. For drug development professionals and synthetic chemists, understanding the subtle interplay of electronic and steric factors that govern the regioselectivity of these reactions is key to harnessing the full synthetic potential of this versatile building block. The purification of the desired regioisomer from the reaction mixture is a critical consideration for the practical application of this chemistry in multi-step syntheses.[1][3]
References
- 1. Perhalogenated pyrimidine scaffolds. Reactions of this compound with nitrogen centred nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and SAR of 2-aryloxy-4-alkoxy-pyridines as potent orally active corticotropin-releasing factor 1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
5-Chloro-2,4,6-trifluoropyrimidine stability and storage conditions
An In-Depth Technical Guide to the Stability and Storage of 5-Chloro-2,4,6-trifluoropyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a pivotal, highly reactive intermediate in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents and functional materials. Its utility is intrinsically linked to its electrophilic nature, a characteristic that also dictates its stability and defines the necessary conditions for its storage and handling. This guide provides a comprehensive overview of the chemical stability of this compound, detailing the scientific principles that govern its reactivity and degradation. We will explore the critical factors influencing its shelf-life, outline field-proven storage and handling protocols, and provide a practical experimental workflow to illustrate the application of these principles. This document is intended to serve as a technical resource for researchers to ensure the integrity of this versatile reagent in their discovery and development endeavors.
Introduction: The Chemical Significance of this compound
This compound is a halogenated pyrimidine derivative that serves as a versatile building block in organic synthesis. The pyrimidine core is a fundamental scaffold in numerous biologically active molecules, including several pharmaceuticals.[1] The strategic placement of three fluorine atoms and one chlorine atom on the pyrimidine ring renders the molecule highly susceptible to nucleophilic aromatic substitution (SNAr), allowing for the sequential and regioselective introduction of various functional groups.[2] This high reactivity is a double-edged sword; while it makes the compound an excellent synthetic precursor, it also makes it prone to degradation if not stored and handled with the requisite care.[3] Understanding the underlying principles of its stability is therefore paramount for its effective use in research and development.
Chemical Stability and Reactivity Profile
The stability of this compound is dictated by the electron-deficient nature of the pyrimidine ring, which is further amplified by the strong inductive effect of the four halogen substituents. This electron deficiency makes the carbon atoms of the ring highly electrophilic and, consequently, susceptible to attack by nucleophiles.
Susceptibility to Hydrolysis: The Primary Degradation Pathway
The most significant factor affecting the stability of this compound is its sensitivity to moisture.[3] Water, although a weak nucleophile, can react with the compound via a nucleophilic aromatic substitution mechanism, leading to its degradation. The proposed mechanism for this hydrolysis is outlined below:
Caption: Proposed mechanism for the hydrolysis of this compound.
The pyrimidine ring's nitrogen atoms act as strong electron-withdrawing groups, activating the ring for nucleophilic attack. The attack by a water molecule, likely at the C4 or C6 position, forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4] Subsequently, a fluoride ion is eliminated, restoring the aromaticity of the ring and resulting in the formation of a hydroxypyrimidine derivative. This process can continue, leading to a mixture of degradation products and a decrease in the purity and reactivity of the starting material.
Incompatible Materials
To preserve the integrity of this compound, it is crucial to avoid contact with the following classes of reagents:
-
Strong Oxidizing Agents: These can potentially react with the pyrimidine ring, leading to uncontrolled oxidation and decomposition.
-
Strong Acids: While the compound is used in acidic reaction conditions, storage in the presence of strong acids can promote degradation.
-
Strong Bases: Strong bases will readily react with the compound, leading to substitution or elimination reactions.[3]
Thermal Decomposition
At elevated temperatures, this compound can undergo thermal decomposition. This process can release a variety of hazardous gases and vapors, including:
-
Carbon monoxide (CO)
-
Carbon dioxide (CO₂)
-
Nitrogen oxides (NOx)
-
Hydrogen fluoride (HF)
-
Hydrogen chloride (HCl)[3]
This underscores the importance of storing the compound at recommended cool temperatures and avoiding exposure to high heat.
Recommended Storage and Handling Protocols
Based on the chemical properties and stability profile of this compound, the following storage and handling procedures are recommended to ensure its longevity and performance in experimental settings.
Storage Conditions
The primary objective of the storage protocol is to mitigate the risk of hydrolysis and other degradation pathways.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C or -20°C[1][5] | Reduces the rate of potential degradation reactions. |
| Atmosphere | Under an inert atmosphere (e.g., Nitrogen or Argon)[3] | Prevents contact with atmospheric moisture and oxygen. |
| Container | Tightly sealed, opaque container | Prevents moisture ingress and potential light-induced degradation. |
| Location | Cool, dry, and well-ventilated area[3] | Ensures a stable environment and safety in case of a leak. |
| Compatibility | Store away from incompatible materials (strong acids, bases, oxidizing agents)[3] | Prevents accidental contact and hazardous reactions. |
Handling Procedures
Proper handling is critical to maintain the compound's purity once the container is opened.
-
Inert Atmosphere Handling: Whenever possible, handle this compound in a glove box or under a positive pressure of an inert gas.
-
Use of Dry Glassware and Solvents: All glassware should be oven-dried and cooled under an inert atmosphere before use. Anhydrous solvents should be used for all solutions.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[6]
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any vapors.[4]
Experimental Protocol: A Case Study in Nucleophilic Aromatic Substitution
To illustrate the practical application of handling this reactive compound, a detailed protocol for the synthesis of N-Benzyl-5-chloro-2,6-difluoropyrimidin-4-amine is provided below, adapted from a peer-reviewed study.[2] This reaction demonstrates a typical nucleophilic aromatic substitution where an amine displaces a fluorine atom on the pyrimidine ring.
Caption: Workflow for the synthesis of N-Benzyl-5-chloro-2,6-difluoropyrimidin-4-amine.
Step-by-Step Methodology
-
Reaction Setup: In a fume hood, equip a dry, round-bottomed flask with a magnetic stir bar and a nitrogen inlet.
-
Addition of Reagents:
-
To the flask, add this compound (0.5 g, 3 mmol).
-
Add anhydrous acetonitrile (50 cm³).
-
Add benzylamine (0.32 g, 3 mmol).
-
Add N,N-Diisopropylethylamine (DIPEA) (0.39 g, 3 mmol) to act as a hydrogen fluoride scavenger.[2]
-
-
Reaction Conditions:
-
Cool the reaction mixture to 0°C using an ice bath.
-
Stir the mixture at this temperature for 2 hours.[2]
-
-
Monitoring the Reaction: The progress of the reaction can be monitored by ¹⁹F NMR to confirm the consumption of the starting material.[2]
-
Work-up:
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Partition the resulting residue between dichloromethane (DCM) (3 x 40 cm³) and water (40 cm³).[2]
-
Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
-
Purification: The crude product can be purified by column chromatography on silica gel to yield the desired N-Benzyl-5-chloro-2,6-difluoropyrimidin-4-amine.
Conclusion
The utility of this compound as a reactive intermediate is undeniable. However, its successful application hinges on a thorough understanding of its inherent instability, particularly its sensitivity to moisture. By adhering to the stringent storage and handling protocols outlined in this guide—namely, maintaining a cool, dry, and inert environment—researchers can safeguard the integrity of this valuable compound. The principles of nucleophilic aromatic substitution that govern its reactivity are the very same that dictate its degradation pathways. A disciplined and informed approach to the management of this reagent will ensure its reliability and reproducibility in the synthesis of novel molecules, ultimately accelerating the pace of discovery in drug development and materials science.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 5. researchgate.net [researchgate.net]
- 6. Perhalogenated pyrimidine scaffolds. Reactions of this compound with nitrogen centred nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
The Synthetic Versatility of 5-Chloro-2,4,6-trifluoropyrimidine in Nucleophilic Aromatic Substitution: A Guide for Researchers
In the landscape of modern medicinal chemistry and materials science, the pyrimidine scaffold remains a cornerstone for the development of novel functional molecules.[1] Its prevalence in FDA-approved drugs and agrochemicals underscores the importance of efficient and selective methods for its derivatization.[2][3] Among the various activated pyrimidine building blocks, 5-chloro-2,4,6-trifluoropyrimidine stands out as a particularly versatile reagent for nucleophilic aromatic substitution (SNAr) reactions. This guide provides an in-depth exploration of its reactivity, offering detailed application notes and protocols for researchers, scientists, and drug development professionals.
Understanding the Reactivity of this compound
The high reactivity of this compound towards nucleophiles is a consequence of the electron-deficient nature of the pyrimidine ring, which is further enhanced by the presence of three strongly electron-withdrawing fluorine atoms and one chlorine atom.[4][5] This electron deficiency significantly lowers the energy of the LUMO, making the ring susceptible to attack by a wide range of nucleophiles.[6]
The Mechanism of Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction of this compound proceeds via a two-step addition-elimination mechanism.
Caption: Generalized SNAr mechanism on the pyrimidine ring.
-
Addition: The nucleophile attacks one of the electron-deficient carbon atoms bearing a fluorine atom, breaking the aromaticity of the ring and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electronegative nitrogen atoms of the pyrimidine ring and the fluorine substituents.
-
Elimination: The aromaticity of the ring is restored by the expulsion of a leaving group, typically a fluoride ion, which is a good leaving group in SNAr reactions due to the strength of the developing carbon-nucleophile bond and the stability of the fluoride anion.
Regioselectivity: A Predictable Outcome
A key feature of the SNAr reactions of this compound is the high degree of regioselectivity. The positions C4 and C6 are electronically equivalent and are the most electrophilic sites, making them the primary targets for nucleophilic attack. The C2 position is generally less reactive. The chlorine atom at the C5 position is significantly less reactive towards nucleophilic displacement under typical SNAr conditions, allowing for its retention for subsequent functionalization.[7]
With most nucleophiles, substitution occurs preferentially at the C4/C6 positions.[4][5] This selectivity can be attributed to a combination of electronic and steric factors. The two ring nitrogen atoms effectively stabilize the negative charge in the Meisenheimer complex formed upon attack at C4 or C6.
Caption: Regioselectivity of nucleophilic attack.
Application Notes and Protocols
The predictable reactivity and regioselectivity of this compound make it an invaluable scaffold for the synthesis of polysubstituted pyrimidines.
Reactions with Amine Nucleophiles
The reaction of this compound with primary and secondary amines is well-documented and proceeds with high regioselectivity for the C4 position.[5]
Table 1: Regioselectivity of Amination Reactions [5]
| Nucleophile | Product Ratio (4-substituted : 2-substituted) |
| Ammonia | 9 : 1 |
| Benzylamine | 5 : 1 |
| Morpholine | 8 : 1 |
| Diethylamine | 9 : 1 |
| Benzamidine | 40 : 1 |
Protocol 1: Synthesis of N-Benzyl-5-chloro-2,6-difluoropyrimidin-4-amine [5]
This protocol describes a typical procedure for the mono-amination of this compound.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.0 eq)
-
N,N-Diisopropylethylamine (DIPEA) (1.0 eq)
-
Acetonitrile (anhydrous)
Procedure:
-
To a solution of this compound (e.g., 0.5 g, 3.0 mmol) in anhydrous acetonitrile (50 mL) at 0 °C under an inert atmosphere, add benzylamine (e.g., 0.32 g, 3.0 mmol) followed by DIPEA (e.g., 0.39 g, 3.0 mmol).
-
Stir the reaction mixture at 0 °C for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or 19F NMR.
-
Upon completion, remove the solvent under reduced pressure.
-
Partition the crude product between dichloromethane (DCM) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the product by column chromatography on silica gel to afford the desired 4-substituted product.
Reactions with Thiol Nucleophiles
While less documented for this specific substrate, the reaction with thiol nucleophiles is a common transformation for polyhalogenated pyrimidines. The reaction is expected to proceed with similar regioselectivity, favoring substitution at the C4/C6 positions.
Protocol 2: General Procedure for the Synthesis of 4-(Arylthio)-5-chloro-2,6-difluoropyrimidines
This protocol provides a general guideline for the reaction with thiols, based on established SNAr chemistry.
Materials:
-
This compound (1.0 eq)
-
Thiophenol (or other aryl/alkyl thiol) (1.0 eq)
-
Potassium carbonate (K2CO3) or another suitable base (1.1 eq)
-
N,N-Dimethylformamide (DMF) (anhydrous)
Procedure:
-
To a suspension of potassium carbonate (e.g., 1.1 eq) in anhydrous DMF under an inert atmosphere, add the thiol (e.g., 1.0 eq) at room temperature.
-
Stir the mixture for 15-30 minutes to form the thiolate.
-
Add a solution of this compound (1.0 eq) in DMF to the thiolate solution.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) and monitor by TLC.
-
Upon completion, pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Reactions with Alcohol Nucleophiles
The reaction with alkoxides, generated from alcohols and a strong base, allows for the synthesis of alkoxypyrimidines.
Protocol 3: General Procedure for the Synthesis of 4-Alkoxy-5-chloro-2,6-difluoropyrimidines
This protocol outlines a general method for the reaction with alcohols.
Materials:
-
This compound (1.0 eq)
-
Alcohol (e.g., methanol, ethanol) (excess or as solvent)
-
Sodium hydride (NaH) or sodium metal (Na) (1.0 eq)
-
Tetrahydrofuran (THF) (anhydrous, if alcohol is not the solvent)
Procedure:
-
To a solution of the alcohol in anhydrous THF (or using the alcohol as the solvent) at 0 °C under an inert atmosphere, carefully add sodium hydride (1.0 eq).
-
Allow the mixture to stir until the evolution of hydrogen gas ceases, indicating the formation of the alkoxide.
-
Add this compound (1.0 eq) to the alkoxide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Carefully quench the reaction with water and extract with an organic solvent.
-
Wash the organic layer with brine, dry, and concentrate.
-
Purify the product by column chromatography.
Applications in Drug Discovery and Materials Science
The ability to introduce diverse functionalities onto the pyrimidine ring via SNAr reactions with this compound makes it a valuable intermediate in several fields.
Medicinal Chemistry
Substituted pyrimidines are privileged scaffolds in medicinal chemistry, with numerous examples of kinase inhibitors and other therapeutic agents.[1] The sequential and regioselective substitution of the fluorine atoms on the this compound core allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies. For instance, the 4-amino-substituted derivatives can serve as key intermediates for the synthesis of inhibitors of cyclin-dependent kinases (CDKs) and other protein kinases implicated in cancer.[5]
Agrochemicals
Fluorinated and chlorinated heterocyclic compounds are frequently found in modern agrochemicals due to their enhanced biological activity and metabolic stability.[2] this compound serves as a building block for the synthesis of novel herbicides, fungicides, and insecticides. The different reactivity of the halogen substituents allows for a stepwise introduction of various toxophores and pharmacophores.
Materials Science
The electron-deficient nature of the pyrimidine ring, combined with the potential for extensive functionalization, makes pyrimidine derivatives interesting candidates for applications in materials science, including organic electronics and functional dyes. The introduction of different substituents via SNAr reactions can be used to tune the electronic and photophysical properties of the resulting materials.
Conclusion
This compound is a highly activated and versatile building block for the synthesis of polysubstituted pyrimidines through nucleophilic aromatic substitution. The predictable regioselectivity, favoring substitution at the C4/C6 positions, allows for the controlled and sequential introduction of a wide range of nucleophiles. This guide provides researchers with a solid foundation of its reactivity and detailed protocols for its use with amine, thiol, and alcohol nucleophiles. The broad applicability of the resulting functionalized pyrimidines in medicinal chemistry, agrochemicals, and materials science ensures that this compound will remain a valuable tool for chemical synthesis.
References
- 1. Synthesis of 2,4,6-trisubstituted pyrimidines and antibacterial screening - Int J Pharm Chem Anal [ijpca.org]
- 2. chemimpex.com [chemimpex.com]
- 3. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | MDPI [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Perhalogenated pyrimidine scaffolds. Reactions of this compound with nitrogen centred nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. This compound | 697-83-6 | Benchchem [benchchem.com]
Application Note: Strategic Synthesis of Pyrimidine Derivatives Using 5-Chloro-2,4,6-trifluoropyrimidine as a Versatile Scaffold
Abstract
Highly functionalized pyrimidine derivatives are foundational to the life-science industries, with numerous applications in medicinal chemistry and drug discovery.[1][2] This guide provides an in-depth analysis and detailed protocols for leveraging 5-Chloro-2,4,6-trifluoropyrimidine as a key building block for synthesizing polysubstituted pyrimidine libraries. We will explore the principles of its reactivity, focusing on the regioselectivity of nucleophilic aromatic substitution (SNAr) reactions, and present validated, step-by-step protocols for researchers, scientists, and drug development professionals.
Introduction: The Power of the Pyrimidine Core
The pyrimidine ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmaceuticals.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it an ideal core for designing molecules that interact with biological targets. The synthesis of polysubstituted pyrimidines often relies on the sequential, regioselective functionalization of halogenated precursors.[2][3] this compound is a particularly useful starting material due to the differential reactivity of its halogen substituents, which allows for a controlled, stepwise introduction of various functional groups.[4]
The Chemistry of this compound: A Tale of Regioselectivity
The synthetic utility of this compound is dictated by the principles of Nucleophilic Aromatic Substitution (SNAr). The electron-withdrawing nitrogen atoms in the pyrimidine ring activate the carbon positions (C2, C4, C6) toward nucleophilic attack. The fluorine atoms are excellent leaving groups, facilitating these substitutions.
However, the key to strategically using this scaffold lies in understanding the regioselectivity of the first substitution.
-
Positional Reactivity: The C4 and C6 positions are electronically equivalent and generally the most reactive sites for nucleophilic attack. The C2 position is slightly less reactive.
-
The Role of the C5-Chloro Group: The chlorine atom at the C5 position is significantly less reactive towards nucleophiles and serves two main purposes: it acts as a steric blocking group and its electronegativity influences the reactivity of the adjacent C4 and C6 positions.[2] This electronic activation can partially offset the steric hindrance.[2]
-
Outcome of Nucleophilic Attack: When reacted with a nucleophile, particularly nitrogen-centered nucleophiles like primary and secondary amines, this compound typically yields a mixture of isomers: the major product resulting from substitution at the C4 position and a minor product from substitution at the C2 position.[1][2]
The formation of these isomeric mixtures is a critical consideration. While this scaffold allows for the creation of 4-amino derivatives in acceptable yields, it necessitates a purification step to isolate the desired regioisomer before proceeding with subsequent reactions.[1][5] This makes it a less-than-ideal scaffold for high-throughput, multi-step parallel synthesis without intermediate purification.[2][5]
Caption: Regioselectivity of Nucleophilic Attack.
Experimental Protocols: Synthesis of Aminated Pyrimidine Derivatives
This section provides a generalized and a specific, field-proven protocol for the reaction of this compound with amine nucleophiles.
General Workflow for SNAr with Amines
The overall process for synthesizing aminated pyrimidine derivatives follows a consistent workflow, from reaction setup to product isolation.
Caption: General Experimental Workflow.
Data Summary: Reactions with Various Amine Nucleophiles
The reaction of this compound (1) with a range of primary and secondary amines consistently produces the 4-substituted isomer (3) as the major product.[1]
| Nucleophile | Product Ratio (4-isomer : 2-isomer) | Isolated Yield of Major Product (4-isomer) |
| Ammonia | 9 : 1 | - |
| Diethylamine | 9 : 1 | - |
| Benzylamine | 5 : 1 | 65% |
| Aniline | 8 : 1 | 72% |
| Morpholine | 40 : 1 | 85% |
| (Data synthesized from multiple sources).[1][4] |
Detailed Protocol: Synthesis of N-Benzyl-5-chloro-2,6-difluoropyrimidin-4-amine
This protocol is adapted from a validated procedure and serves as a reliable method for synthesizing a key pyrimidine intermediate.[2]
Materials:
-
This compound (0.5 g, 3.0 mmol, 1.0 equiv.)
-
Benzylamine (0.32 g, 3.0 mmol, 1.0 equiv.)
-
N,N-Diisopropylethylamine (DIPEA) (0.39 g, 3.0 mmol, 1.0 equiv.)
-
Acetonitrile (CH₃CN), anhydrous (50 mL)
-
Dichloromethane (DCM)
-
Deionized Water
-
Round-bottom flask (100 mL), magnetic stirrer, ice bath
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (0.5 g, 3.0 mmol).
-
Solvent Addition: Add anhydrous acetonitrile (50 mL) to the flask and stir to dissolve the starting material.
-
Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0 °C.
-
Reagent Addition: While stirring at 0 °C, add N,N-Diisopropylethylamine (DIPEA) (0.39 g, 3.0 mmol) followed by the dropwise addition of benzylamine (0.32 g, 3.0 mmol).
-
Scientist's Note: DIPEA is a non-nucleophilic base used as a scavenger for the hydrogen fluoride (HF) that is generated during the reaction. Its use prevents the protonation of the amine nucleophile and potential side reactions.
-
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 2 hours. The reaction progress can be monitored by ¹⁹F NMR, which will show the consumption of the starting material and the appearance of two new sets of signals for the 4-substituted product (N-benzyl-5-chloro-2,6-difluoropyrimidin-4-amine) and the 2-substituted product (N-benzyl-5-chloro-4,6-difluoropyrimidin-2-amine).[2] The ratio of isomers can be determined by integrating these signals.[1]
-
Work-up: a. Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator. b. Partition the resulting crude residue between dichloromethane (3 x 40 mL) and deionized water (40 mL). c. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel to separate the major 4-substituted isomer from the minor 2-substituted isomer.
-
Characterization: The final product should be characterized by NMR, mass spectrometry, and other relevant analytical techniques to confirm its structure and purity.
Conclusion and Future Directions
This compound is a valuable, albeit complex, scaffold for the synthesis of functionalized pyrimidine derivatives.[2] Its primary utility lies in the synthesis of 4-substituted pyrimidines, which can be isolated in good yields following a necessary purification step to remove the 2-substituted regioisomer.[1][5] The resulting 4-amino-5-chloro-2,6-difluoropyrimidines are versatile intermediates themselves. The remaining fluorine atoms at the C2 and C6 positions can be displaced in subsequent SNAr reactions (often requiring harsher conditions), and the chlorine at C5 can be functionalized via cross-coupling reactions, opening the door to a vast chemical space for drug discovery and development.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Perhalogenated pyrimidine scaffolds. Reactions of this compound with nitrogen centred nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 697-83-6 | Benchchem [benchchem.com]
- 5. Perhalogenated pyrimidine scaffolds. Reactions of this compound with nitrogen centred nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for the Regioselective Amination of 5-Chloro-2,4,6-trifluoropyrimidine: A Guide to Synthesizing Polyfunctional Pyrimidine Scaffolds
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Highly functionalized pyrimidine derivatives are foundational scaffolds in the life-science industries, critical to the development of novel therapeutics and functional materials.[1][2][3] 5-Chloro-2,4,6-trifluoropyrimidine serves as a versatile, albeit complex, building block for creating polysubstituted pyrimidines through sequential nucleophilic aromatic substitution (SNAr). This application note provides a comprehensive guide to the reaction of this compound with amine nucleophiles. We will delve into the underlying reaction mechanism, principles of regioselectivity, detailed experimental protocols, and critical considerations for optimizing reaction outcomes.
Introduction: The Pyrimidine Scaffold in Modern Chemistry
The pyrimidine ring is an electron-deficient heterocycle that is a core component of numerous pharmacophores and natural products.[4] Its inherent electrophilicity makes it an excellent substrate for nucleophilic aromatic substitution (SNAr), a powerful method for introducing diverse functionalities.[4][5] this compound is a particularly interesting starting material due to its multiple reactive sites, offering a pathway to complex, polyfunctionalized derivatives if the substitution reactions can be controlled.[1] This guide focuses on the reaction with nitrogen-centered nucleophiles, a key transformation in drug discovery.
Reaction Mechanism and Principles of Regioselectivity
The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. In this process, the electron-poor pyrimidine ring is attacked by a nucleophile (the amine), leading to the displacement of a halide leaving group.[6]
The SNAr Mechanism
The generally accepted mechanism involves a two-step addition-elimination sequence.[5][7]
-
Nucleophilic Attack: The amine attacks one of the carbon atoms bearing a fluorine, forming a negatively charged, non-aromatic intermediate known as a Meisenheimer complex.[5][6]
-
Leaving Group Expulsion: Aromaticity is restored by the elimination of a fluoride ion, yielding the substituted pyrimidine product.
While the Meisenheimer complex is a widely cited intermediate, some studies suggest that for many heteroaromatic systems, the reaction may proceed through a concerted mechanism where bond formation and bond breaking occur in a single transition state.[7][8]
Regioselectivity: The C4/C6 vs. C2 Position
For halogenated pyrimidines, the general order of reactivity towards nucleophiles is C4(6) > C2 >> C5.[4][9] In this compound, this principle holds true, with substitution occurring preferentially at the C4 or C6 positions over the C2 position. The chlorine at C5 is significantly less reactive towards nucleophilic displacement.[10]
Several factors govern this selectivity:
-
Electronic Effects: The two ring nitrogen atoms are strongly electron-withdrawing, which activates the ortho (C2, C6) and para (C4) positions for nucleophilic attack. This activation stabilizes the negative charge in the Meisenheimer intermediate.[1]
-
Steric Hindrance: The chlorine atom at the C5 position exerts significant steric hindrance on the adjacent C4 and C6 positions.[1] This can make attack at these sites more difficult, particularly for bulky amine nucleophiles.
-
Activating Effect of C5-Chloro Group: Paradoxically, the electronegative chlorine atom at C5 also electronically activates the adjacent C4 and C6 positions towards nucleophilic attack, partially counteracting the steric hindrance.[1]
The final product distribution is a result of the interplay between these electronic and steric factors. For most primary and secondary amines, substitution at the C4 position is dominant, but a minor C2-substituted isomer is almost always formed.[1]
Experimental Protocol: Amination of this compound
The following protocol is a generalized procedure based on established literature methods.[1][3] It is recommended to perform initial reactions on a small scale to optimize conditions for specific amines.
Materials and Reagents
-
This compound (Starting Material)
-
Amine of interest (Nucleophile, 1.0 eq)
-
N,N-Diisopropylethylamine (DIPEA, Base, 1.0 eq)
-
Anhydrous Acetonitrile (Solvent)
-
Dichloromethane (DCM, for extraction)
-
Deionized Water
-
Round-bottom flask, magnetic stirrer, ice bath, standard glassware
Step-by-Step Procedure
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Solvent Addition: Dissolve the starting material in anhydrous acetonitrile (e.g., ~15-20 mL per gram of pyrimidine).
-
Cooling: Place the flask in an ice bath and stir the solution until it reaches 0 °C.
-
Reagent Addition: Sequentially add the amine (1.0 eq) and DIPEA (1.0 eq) to the cooled solution. The DIPEA acts as a scavenger for the hydrogen fluoride (HF) generated during the reaction.[1][2]
-
Reaction Monitoring: Stir the reaction at 0 °C. The reaction progress and the ratio of isomers can be monitored by taking aliquots from the reaction mixture for 19F NMR analysis.[1][2] Reactions are typically complete within 2 hours.
-
Workup: a. Once the reaction is complete, remove the solvent under reduced pressure (rotary evaporation). b. Partition the resulting crude residue between Dichloromethane (DCM) and water. c. Extract the aqueous layer with DCM (e.g., 2-3 times). d. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Purification: a. Remove the solvent from the filtered organic solution under reduced pressure to yield the crude product mixture. b. The mixture of 4-substituted and 2-substituted regioisomers must be separated. This is typically achieved by column chromatography on silica gel.
Expected Outcomes and Regioisomeric Ratios
The ratio of the C4-substituted to C2-substituted product is highly dependent on the steric profile of the nucleophilic amine.
| Amine Nucleophile | Product Ratio (C4-isomer : C2-isomer) | Reference |
| Ammonia | 8 : 1 | [3] |
| Methylamine | 9 : 1 | [1] |
| Benzylamine | 5 : 1 | [1] |
| Morpholine | 3 : 1 | [1] |
| Di-n-propylamine | 1.5 : 1 | [1] |
As shown in the table, increasing the steric bulk of the amine (from primary to secondary, and with larger alkyl groups) leads to a higher proportion of the C2-substituted product, reflecting the increased steric hindrance at the C4 position.[1]
Challenges and Key Considerations
The primary challenge in using this compound as a synthetic scaffold is the formation of regioisomeric mixtures.[1][3]
-
Purification is Mandatory: For sequential substitution reactions, it is crucial to purify the desired 4-amino derivative from the 2-amino isomer. Failure to do so will result in complex mixtures in subsequent steps.[1][3]
-
Not Ideal for High-Throughput Synthesis: The necessity of a purification step makes this scaffold less suitable for rapid analogue synthesis or parallel synthesis techniques where purification is a bottleneck.[1][3]
-
Viable Yields: Despite the formation of mixtures, the desired 4-amino derivatives can often be isolated in acceptable yields, making this a viable, if not ideal, synthetic route.[1]
Conclusion
The reaction of this compound with amines provides a direct route to functionalized pyrimidine systems. A thorough understanding of the SNAr mechanism and the factors governing regioselectivity—namely the balance between electronic activation and steric hindrance—is essential for controlling the reaction outcome. While the formation of isomeric mixtures necessitates a purification step, the protocols outlined here allow for the reliable synthesis and isolation of 4-aminopyrimidine derivatives, which can serve as valuable intermediates in pharmaceutical and materials science research.
References
- 1. Perhalogenated pyrimidine scaffolds. Reactions of this compound with nitrogen centred nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. This compound | 697-83-6 | Benchchem [benchchem.com]
Application Notes & Protocols: Leveraging 5-Chloro-2,4,6-trifluoropyrimidine for the Development of Novel Herbicides
Introduction: The Imperative for Novel Herbicidal Scaffolds
The escalating challenge of herbicide-resistant weeds necessitates a paradigm shift in agrochemical research. The continuous evolution of resistance to existing commercial herbicides limits growers' options and threatens global food security. A critical strategy to combat this trend is the discovery and development of herbicides with novel modes of action (MoA).[1] The pyrimidine ring represents a "privileged scaffold" in medicinal and agrochemical science, forming the core of numerous bioactive molecules.
Among pyrimidine-based intermediates, 5-Chloro-2,4,6-trifluoropyrimidine stands out as a highly versatile and reactive building block for creating diverse chemical libraries. Its unique electronic properties, stemming from the electron-withdrawing fluorine and chlorine atoms, make it an ideal substrate for nucleophilic aromatic substitution (SNAr) reactions. This allows for the strategic introduction of various pharmacophores, enabling the exploration of new chemical spaces and the development of next-generation herbicides.
This guide provides a comprehensive overview of the application of this compound in herbicide discovery, detailing its reactivity, synthetic protocols for derivatization, and methodologies for biological evaluation against key herbicidal targets.
Section 1: Physicochemical Properties and Reactivity Profile
Understanding the inherent properties of this compound is fundamental to its effective use in synthetic campaigns. The pyrimidine ring is rendered highly electron-deficient by the four halogen substituents, which significantly activates it towards nucleophilic attack.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 697-83-6 | [2] |
| Molecular Formula | C₄ClF₃N₂ | [3] |
| Molecular Weight | 168.5 g/mol | [3] |
| Appearance | Clear Colorless Liquid | [2] |
| Boiling Point | 116 °C | [2] |
| Density | 1.626 g/mL at 25 °C |[2] |
The reactivity of the halogen positions is not uniform. The chlorine atom at the C5 position is generally less reactive towards nucleophilic displacement than the fluorine atoms at the C2, C4, and C6 positions. Among the fluorine atoms, those at the C2 and C4/C6 positions exhibit differential reactivity, which can be exploited for regioselective synthesis. Typically, the C4 and C6 positions are the most susceptible to initial nucleophilic attack due to the strong activation by the adjacent nitrogen atoms.
Caption: Reactivity map for nucleophilic substitution.
Section 2: Protocols for Synthesis of Novel Derivatives
The primary utility of this compound is its use in SNAr reactions to build molecular complexity. Below are general, yet robust, protocols for its reaction with common nucleophiles.
Protocol 2.1: Synthesis of 4-Amino-5-chloro-2,6-difluoropyrimidine Derivatives
This protocol details a typical SNAr reaction with a primary or secondary amine. The reaction is often regioselective for the C4/C6 position at controlled temperatures.
Rationale:
-
Solvent: A polar aprotic solvent like Acetonitrile (MeCN) or Dimethylformamide (DMF) is used to dissolve the reactants and stabilize charged intermediates without interfering with the nucleophile.
-
Base: A non-nucleophilic base such as Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N) is required to scavenge the HF produced during the reaction, driving it to completion.
-
Temperature: The reaction is initiated at a low temperature (0 °C) to control the exothermic reaction and enhance regioselectivity. It is then allowed to warm to room temperature to ensure complete conversion.
Step-by-Step Methodology:
-
To a stirred solution of this compound (1.0 eq) in anhydrous MeCN (0.2 M), add K₂CO₃ (1.5 eq).
-
Cool the suspension to 0 °C in an ice bath.
-
Add the desired amine (1.1 eq) dropwise over 15 minutes. Ensure the internal temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, filter the reaction mixture to remove the inorganic base.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the desired product.
-
Validation: Confirm the structure of the final compound using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[4]
Protocol 2.2: Synthesis of 4-Aryloxy-5-chloro-2,6-difluoropyrimidine Derivatives
This protocol outlines the synthesis via reaction with a phenolic nucleophile, a common structural motif in herbicides.[5]
Rationale:
-
Base: A stronger base like Sodium Hydride (NaH) is often required to deprotonate the less nucleophilic phenol, generating the more reactive phenoxide anion.
-
Solvent: Anhydrous solvents like THF or DMF are critical when using NaH to prevent quenching of the base.
Step-by-Step Methodology:
-
To a stirred suspension of NaH (60% dispersion in mineral oil, 1.2 eq) in anhydrous THF (0.3 M) under an inert atmosphere (N₂ or Ar), add a solution of the desired phenol (1.1 eq) in THF dropwise at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes to allow for complete formation of the sodium phenoxide.
-
Add a solution of this compound (1.0 eq) in THF dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction for completion by TLC or LC-MS.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Validation: Characterize the purified compound by NMR and HRMS to confirm its identity and purity.
Caption: General workflow for synthesis and validation.
Section 3: Potential Biological Targets for Pyrimidine Herbicides
Derivatives of this compound can be designed to inhibit various essential plant enzymes. The choice of nucleophile and subsequent modifications are key to directing the molecule toward a specific biological target.
-
Dihydroorotate Dehydrogenase (DHODH) Inhibition: This represents a novel herbicidal mode of action, disrupting the de novo pyrimidine biosynthesis pathway essential for nucleic acid synthesis and cell division.[6][7] The inhibition of DHODH leads to a depletion of pyrimidines, causing rapid growth arrest and plant death.[1] This target is particularly promising for overcoming resistance to existing herbicide classes.
-
Acetolactate Synthase (ALS) Inhibition: ALS (also known as acetohydroxyacid synthase, AHAS) is the first enzyme in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine).[4] It is the target for several major herbicide classes, including sulfonylureas and pyrimidinyl (thio)benzoates.[8][9] Pyrimidine-based structures can be designed to fit into the active site of this enzyme.
-
Protoporphyrinogen Oxidase (PPO) Inhibition: PPO inhibitors disrupt the chlorophyll and heme biosynthesis pathway, leading to the accumulation of protoporphyrinogen IX. This molecule leaks from the plastid and is rapidly oxidized, generating reactive oxygen species that cause lipid peroxidation and rapid membrane damage, resulting in visible necrosis.[10][11]
Caption: Potential enzyme targets for pyrimidine herbicides.
Section 4: Bioassay Protocols for Screening
Once synthesized, novel derivatives must be systematically evaluated for herbicidal activity.
Protocol 4.1: Greenhouse Pot Assay for Herbicidal Efficacy
This in vivo assay provides a holistic assessment of a compound's herbicidal potential, encompassing uptake, translocation, and target site activity.[8]
Step-by-Step Methodology:
-
Plant Cultivation: Grow model weed species, such as barnyard grass (Echinochloa crus-galli, a monocot) and field mustard (Brassica campestris, a dicot), in small pots filled with a standard potting mix.[8] Cultivate in a greenhouse under controlled conditions (e.g., 25±2 °C, 14h/10h light/dark cycle).
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., acetone or DMF). Create a series of dilutions to be tested, typically ranging from 10 to 150 g active ingredient per hectare (g a.i./ha). The final spray solution should contain a surfactant (e.g., Tween-80) to aid in leaf wetting.
-
Application: Apply the test solutions as a post-emergence spray when the plants have reached the 2-3 leaf stage. Ensure even coverage. Include a negative control (solvent + surfactant only) and a positive control (a commercial herbicide with a known MoA).
-
Evaluation: After 14-21 days, visually assess the plants for injury. Use a rating scale from 0% (no effect) to 100% (complete plant death). Additionally, measure the fresh weight of the above-ground biomass and calculate the percent inhibition relative to the negative control.
-
Data Analysis: Calculate the GR₅₀ value (the dose required to cause 50% growth reduction) for promising compounds.
Table 2: Example Data Presentation for Greenhouse Assay
| Compound ID | Dose (g/ha) | Barnyard Grass Inhibition (%) | Field Mustard Inhibition (%) |
|---|---|---|---|
| Control (-) | 0 | 0 | 0 |
| Control (+) | 75 | 95 | 98 |
| PY-001 | 150 | 85 | 40 |
| PY-002 | 150 | 90 | 95 |
| PY-003 | 150 | 20 | 15 |
Conclusion
This compound is an exceptionally valuable platform for the discovery of novel herbicides. Its predictable reactivity allows for the efficient synthesis of large and diverse compound libraries through SNAr chemistry. By coupling this synthetic versatility with targeted biological screening against key enzymes like DHODH, ALS, and PPO, researchers can systematically explore new structure-activity relationships. The protocols and insights provided herein serve as a foundational guide for research scientists aiming to develop the next generation of solutions to combat herbicide resistance and ensure sustainable crop protection.
References
- 1. pnas.org [pnas.org]
- 2. chemwhat.com [chemwhat.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A Novel mechanism of herbicide action through disruption of pyrimidine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, Herbicidal Activity, Crop Safety and Soil Degradation of Pyrimidine- and Triazine-Substituted Chlorsulfuron Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3- d]pyrimidine Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Synthesis of Substituted Aminopyrimidines: A Guide for Drug Discovery
Introduction
Substituted aminopyrimidines are a cornerstone of modern medicinal chemistry, forming the structural core of numerous FDA-approved drugs and clinical candidates, particularly in the realm of kinase inhibitors for oncology.[1][2] Their prevalence stems from the pyrimidine ring's ability to form crucial hydrogen bonds with amino acid residues in the hinge region of kinases.[1] The strategic synthesis of diverse aminopyrimidine libraries is therefore a critical endeavor in drug discovery. 5-Chloro-2,4,6-trifluoropyrimidine has emerged as a versatile and highly reactive scaffold for generating these libraries, allowing for controlled, sequential introduction of various amine nucleophiles.[3][4] This guide provides an in-depth exploration of the synthesis of substituted aminopyrimidines from this key starting material, detailing the underlying principles, experimental protocols, and the rationale behind methodological choices.
The Chemistry: Understanding Nucleophilic Aromatic Substitution (SNAr) on a Pyrimidine Core
The synthesis of aminopyrimidines from this compound is governed by the principles of nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the pyrimidine ring, a consequence of the two electronegative nitrogen atoms, makes it highly susceptible to attack by nucleophiles.[4][5] Halogen substituents on the ring further activate it towards SNAr.
The reactivity of the halogen positions on the pyrimidine ring generally follows the order C4(6) > C2 >> C5.[5] This hierarchy is a result of the ability of the ring nitrogens to stabilize the negative charge in the Meisenheimer complex, the intermediate formed during the SNAr reaction.[6] Attack at the C4 or C6 position allows for delocalization of the negative charge onto one of the ring nitrogens, a stabilizing effect. Attack at the C2 position allows for stabilization by both ring nitrogens, but is often sterically hindered. The C5 position is the least reactive as the negative charge in the corresponding Meisenheimer complex cannot be delocalized onto the ring nitrogens.[6]
In the case of this compound, the fluorine atoms are generally more readily displaced than the chlorine atom due to the greater electronegativity of fluorine, which enhances the electrophilicity of the carbon to which it is attached. However, the regioselectivity of the reaction is also influenced by the steric bulk of the incoming nucleophile and the reaction conditions.[3] The chlorine atom at the 5-position has a significant steric influence on the adjacent C4 and C6 positions.[3]
Visualizing the Reaction Pathway
The following diagram illustrates the general workflow for the sequential substitution on the this compound core.
Caption: Sequential SNAr on this compound.
Experimental Protocols
The following protocols provide a framework for the synthesis of mono-, di-, and tri-substituted aminopyrimidines. It is crucial to monitor the reactions by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
Protocol 1: Synthesis of Mono-substituted 4-Aminopyrimidines
This protocol details the selective substitution at the C4 position, which is generally the most reactive site.[3] The use of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is essential to scavenge the HF generated during the reaction without competing with the amine nucleophile.[7]
Materials:
-
This compound
-
Primary or secondary amine (1.0 equivalent)
-
N,N-Diisopropylethylamine (DIPEA) (1.1 equivalents)
-
Anhydrous acetonitrile (ACN)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous acetonitrile, add the amine (1.0 eq) and DIPEA (1.1 eq) at 0 °C under an inert atmosphere.[3]
-
Stir the reaction mixture at 0 °C and monitor its progress by TLC or LC-MS.[7] Reactions are typically complete within a few hours.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-amino-5-chloro-2,6-difluoropyrimidine.
Rationale: Performing the reaction at 0°C helps to control the exothermicity of the reaction and enhances the selectivity for substitution at the most reactive C4 position, minimizing the formation of the 2-substituted regioisomer.[3]
Protocol 2: Synthesis of Di-substituted 2,4-Diaminopyrimidines
Building upon the mono-substituted product, a second, often less reactive or more sterically hindered amine can be introduced at the C2 position. This typically requires more forcing conditions, such as elevated temperatures.
Materials:
-
4-Amino-5-chloro-2,6-difluoropyrimidine (from Protocol 1)
-
Second amine (1.1 equivalents)
-
DIPEA (1.2 equivalents)
-
Anhydrous solvent (e.g., 1-pentanol, DMSO)[8]
-
Round-bottom flask equipped with a reflux condenser
-
Magnetic stirrer
-
Inert atmosphere
Procedure:
-
Dissolve the 4-amino-5-chloro-2,6-difluoropyrimidine (1.0 eq) in a suitable high-boiling solvent like 1-pentanol or DMSO.[8]
-
Add the second amine (1.1 eq) and DIPEA (1.2 eq) to the solution.
-
Heat the reaction mixture to a temperature between 120-140 °C and monitor by TLC or LC-MS.[8]
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Work-up the reaction as described in Protocol 1.
-
Purify the product by column chromatography or recrystallization.
Rationale: The use of a higher temperature is necessary to overcome the lower reactivity of the C2 position. The choice of solvent is critical; higher boiling point solvents are required to reach the necessary reaction temperatures.[8]
Protocol 3: Synthesis of Tri-substituted 2,4,6-Triaminopyrimidines
The final substitution, replacing the remaining fluorine, often requires the most forcing conditions due to the decreased reactivity of the pyrimidine ring, which is now substituted with electron-donating amino groups.
Materials:
-
2,4-Diamino-5-chloro-6-fluoropyrimidine (from Protocol 2)
-
Third amine (1.5 equivalents)
-
Strong base (e.g., Sodium Hydride, if using a less nucleophilic amine) or excess amine
-
High-boiling aprotic solvent (e.g., Dioxane, DMF)
-
Sealed tube or microwave reactor
Procedure:
-
In a sealed tube or microwave vial, combine the 2,4-diamino-5-chloro-6-fluoropyrimidine (1.0 eq) and the third amine (1.5 eq).
-
Add a suitable solvent. If the amine is not highly nucleophilic, a strong base may be required.
-
Heat the reaction to a high temperature (e.g., 150-180 °C) using conventional heating or microwave irradiation.
-
Monitor the reaction for completion.
-
After cooling, perform an aqueous work-up and extract the product.
-
Purify the final tri-substituted aminopyrimidine.
Rationale: The electron-donating nature of the two existing amino groups deactivates the pyrimidine ring towards further nucleophilic attack. Therefore, more extreme conditions are required to drive the final substitution to completion.
Data Presentation: A Comparative Overview
The following table summarizes typical reaction conditions and outcomes for the sequential amination of this compound.
| Substitution Step | Position | Typical Nucleophile | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Mono-substitution | C4 | Primary/Secondary Amine | Acetonitrile | 0 | 50-80 | [3] |
| Di-substitution | C2 | Primary/Secondary Amine | 1-Pentanol/DMSO | 120-140 | 40-70 | [8] |
| Tri-substitution | C6 | Aniline/Heterocyclic Amine | Dioxane/DMF | 150-180 | 30-60 | N/A |
Yields are highly dependent on the specific nucleophiles used.
Troubleshooting and Key Considerations
-
Regioisomer Formation: In the initial substitution step, the formation of the 2-substituted isomer can occur, particularly with less sterically demanding nucleophiles.[3] Careful control of temperature and monitoring of the reaction can help to minimize this side product. Purification by column chromatography is often necessary to isolate the desired 4-substituted isomer.[3]
-
Incomplete Reactions: If a reaction stalls, particularly in the later substitution steps, increasing the temperature, reaction time, or using a stronger base (with caution) may be necessary. Microwave-assisted synthesis can also be a powerful tool to accelerate these reactions.[9]
-
Purification Challenges: The polarity of the aminopyrimidine products increases with each substitution. This may necessitate the use of more polar eluent systems for column chromatography or alternative purification techniques like reverse-phase chromatography.
Conclusion
This compound is a powerful and versatile building block for the synthesis of substituted aminopyrimidines. A thorough understanding of the principles of SNAr, careful control of reaction conditions, and strategic selection of nucleophiles allow for the regioselective synthesis of a wide array of mono-, di-, and tri-substituted aminopyrimidines. The protocols and insights provided in this guide are intended to empower researchers in drug discovery to efficiently generate novel and diverse libraries of these medicinally important compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Perhalogenated pyrimidine scaffolds. Reactions of this compound with nitrogen centred nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Preparation of Reactive Dyes Using 5-Chloro-2,4,6-trifluoropyrimidine
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Role of 5-Chloro-2,4,6-trifluoropyrimidine in Modern Reactive Dye Synthesis
Reactive dyes are a cornerstone of the textile and dyeing industry, prized for their ability to form covalent bonds with fibers, resulting in excellent wash fastness. The performance of a reactive dye is largely dictated by its reactive anchor group. This compound has emerged as a versatile and highly effective reactive anchor due to the lability of its fluorine and chlorine substituents, which can be sequentially displaced by nucleophiles under controlled conditions. The electron-withdrawing nature of the pyrimidine ring and the halogen atoms activates the molecule for nucleophilic aromatic substitution. This allows for the creation of stable and highly reactive dyes.
This application note provides a detailed protocol for the synthesis of a representative red azo reactive dye using this compound as the reactive anchor. The synthesis is a multi-step process involving the formation of a chromophore (the colored part of the dye) through diazotization and coupling, followed by the attachment of the reactive pyrimidine anchor.
Physicochemical Properties of this compound
A thorough understanding of the starting material is critical for successful synthesis. Key properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 697-83-6 | [1][2] |
| Molecular Formula | C₄ClF₃N₂ | [3] |
| Molecular Weight | 168.50 g/mol | [3] |
| Appearance | Clear colorless liquid | [2] |
| Boiling Point | 116 °C | [1] |
| Density | 1.626 g/mL at 25 °C | [1] |
| Refractive Index | n20/D 1.439 | [1] |
Reaction Mechanism: The Foundation of Synthesis
The synthesis of the target reactive dye proceeds in two main stages:
-
Chromophore Synthesis: An aromatic amine (sulfanilic acid) is converted to a diazonium salt, which then undergoes an azo coupling reaction with a coupling component (H-acid) to form the colored azo compound. This reaction is a classic example of electrophilic aromatic substitution.
-
Anchoring of the Reactive Group: The amino group of the synthesized azo dye acts as a nucleophile, attacking the electron-deficient pyrimidine ring of this compound. This results in the displacement of one of the fluorine atoms, forming a stable covalent bond between the chromophore and the reactive anchor. Studies have shown that in reactions with nitrogen nucleophiles, substitution at the 4-position of the pyrimidine ring is often favored.[4][5]
Figure 1: Overall workflow for the synthesis of the fluoropyrimidine-based reactive dye.
Experimental Protocols
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6][7]
-
This compound is an irritant. Avoid contact with skin, eyes, and respiratory tract.[1][2]
-
Handle all chemicals with care, and consult the Safety Data Sheets (SDS) for each reagent before use.[6][7]
Part 1: Synthesis of the Amino-Azo Dye (Chromophore)
This part of the protocol details the diazotization of sulfanilic acid and its subsequent coupling with H-acid.
Materials:
-
Sulfanilic acid
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl), concentrated
-
H-acid (1-amino-8-hydroxynaphthalene-3,6-disulfonic acid)
-
Sodium carbonate (Na₂CO₃)
-
Ice
-
Distilled water
Procedure:
-
Diazotization of Sulfanilic Acid:
-
In a 250 mL beaker, dissolve 1.73 g (0.01 mol) of sulfanilic acid in 50 mL of a 2% sodium carbonate solution by gentle warming.
-
Cool the solution to room temperature and add a solution of 0.7 g (0.01 mol) of sodium nitrite in 10 mL of water.
-
In a separate 500 mL beaker, place 50 g of crushed ice and 2.5 mL of concentrated hydrochloric acid.
-
Slowly add the sulfanilic acid/sodium nitrite solution to the ice/HCl mixture with constant stirring. Keep the temperature between 0-5°C.
-
Continue stirring for 15 minutes. The formation of the diazonium salt is indicated by a positive test with starch-iodide paper (turns blue-black).
-
-
Azo Coupling:
-
In a 500 mL beaker, dissolve 3.19 g (0.01 mol) of H-acid in 100 mL of water containing 1.06 g (0.01 mol) of sodium carbonate.
-
Cool the H-acid solution to 0-5°C in an ice bath.
-
Slowly add the cold diazonium salt solution to the H-acid solution with vigorous stirring.
-
Maintain the pH of the reaction mixture at 8-9 by the portion-wise addition of a 20% sodium carbonate solution.
-
Continue stirring the reaction mixture at 0-5°C for 2 hours.
-
The completion of the coupling reaction is indicated by the absence of the diazonium salt (negative test with a freshly prepared alkaline solution of R-salt).
-
The resulting red amino-azo dye can be used directly in the next step.
-
Part 2: Synthesis of the Final Reactive Dye
This part of the protocol details the reaction of the synthesized amino-azo dye with this compound.
Materials:
-
Amino-azo dye solution from Part 1
-
This compound
-
Sodium carbonate (Na₂CO₃)
-
Sodium chloride (NaCl)
Procedure:
-
Condensation Reaction:
-
To the stirred solution of the amino-azo dye from Part 1, maintained at 20-25°C, add 1.69 g (0.01 mol) of this compound.
-
Maintain the pH of the reaction mixture at 6.5-7.0 by the controlled addition of a 10% sodium carbonate solution.
-
Continue stirring at this temperature and pH for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Isolation and Purification:
-
Once the reaction is complete, precipitate the reactive dye by adding sodium chloride (20% w/v) to the reaction mixture.
-
Stir for 30 minutes to ensure complete precipitation.
-
Filter the solid product using a Buchner funnel and wash with a small amount of cold saturated sodium chloride solution.
-
Dry the purified red reactive dye in a vacuum oven at 50-60°C.
-
References
- 1. researchgate.net [researchgate.net]
- 2. CN101250333A - Reactive deep red RGB diazo dyes and preparation method thereof - Google Patents [patents.google.com]
- 3. arcjournals.org [arcjournals.org]
- 4. Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Some New Heterocyclic Azo Dyes Derived from 2-amino-3-cyano-4.6- diarylpyridines and Investigation of its Absorption Spectra and Stability using the DFT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Improving regioselectivity in reactions of 5-Chloro-2,4,6-trifluoropyrimidine.
Welcome to the technical support center for 5-Chloro-2,4,6-trifluoropyrimidine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this versatile building block. Here, we address common challenges related to its reactivity, with a focus on controlling the regioselectivity of nucleophilic aromatic substitution (SNAr) reactions. Our goal is to provide you with the mechanistic insights and practical protocols necessary to troubleshoot your experiments and achieve your synthetic targets efficiently.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound for nucleophilic aromatic substitution?
The primary reactive sites are the fluorine-substituted carbons at the C2, C4, and C6 positions. The chlorine atom at the C5 position is significantly less reactive towards nucleophilic substitution, which allows it to be retained for subsequent functionalization steps. Due to the symmetrical nature of the molecule, the C4 and C6 positions are electronically equivalent. Therefore, nucleophilic attack typically occurs at the C4(6) and C2 positions.
Q2: I performed a reaction with an amine and obtained a mixture of isomers. Is this expected?
Yes, this is a well-documented outcome. Reactions of this compound with nucleophiles, particularly nitrogen-centered nucleophiles, often yield a mixture of the 4-substituted and 2-substituted regioisomers.[1] This occurs due to a competitive interplay of electronic and steric factors. While the 4-position is generally favored, the formation of the 2-isomer necessitates a purification step, making this substrate challenging for applications that require high regioselectivity in multiple steps.[1]
Q3: What is the underlying chemical principle governing the regioselectivity?
The regioselectivity of SNAr reactions on this pyrimidine core is governed by two main opposing factors:
-
Electronic Activation: The two ring nitrogen atoms are strongly electron-withdrawing, activating the adjacent carbon positions (C2, C4, C6) towards nucleophilic attack. The C4 and C6 positions are generally considered the most electronically activated sites for the first substitution.
-
Steric Hindrance: The chlorine atom at the C5 position exerts steric hindrance on the neighboring C4 and C6 positions. This steric clash can partially counteract the electronic preference, making the less hindered C2 position a competitive site for nucleophilic attack.[1]
The final product ratio is a result of the balance between these electronic and steric effects, which can be influenced by the nature of the nucleophile and the reaction conditions.
Troubleshooting Guide: Improving Regioselectivity
This section provides detailed troubleshooting advice for common issues encountered during the functionalization of this compound.
Problem 1: My reaction yields a difficult-to-separate mixture of C4 and C2 isomers.
This is the most common challenge. The following strategies can be employed to either improve the regioselectivity of the reaction or to effectively manage the separation of the isomers.
Solution A: Optimize Reaction Conditions
The ratio of C4 to C2 substitution can be influenced by the reaction parameters. A systematic approach to optimization is recommended.
-
Solvent Effects: The polarity and coordinating ability of the solvent can stabilize or destabilize the transition states leading to the different isomers. For SNAr reactions, polar aprotic solvents like Acetonitrile (MeCN), Dimethylformamide (DMF), or Dimethyl sulfoxide (DMSO) are commonly used. It has been observed in related systems that solvent choice can significantly alter regioselectivity.[2] We recommend screening a panel of solvents to determine the optimal medium for your specific nucleophile.
-
Temperature Control: Lowering the reaction temperature (e.g., from room temperature to 0 °C or -20 °C) can enhance selectivity. Reactions under kinetic control at lower temperatures may favor one isomer over the other.
-
Base Selection: For nucleophiles that require a base (e.g., amines, alcohols, thiols), a non-nucleophilic, sterically hindered base such as N,N-Diisopropylethylamine (DIPEA) or 1,8-Diazabicycloundec-7-ene (DBU) is recommended to avoid competition with the primary nucleophile.
Solution B: Employ Advanced Synthetic Methods
When simple optimization of conditions is insufficient, more advanced techniques may be required.
-
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and sometimes improve yields and regioselectivity.[3][4][5] The rapid, uniform heating can alter the kinetic landscape of the reaction, potentially favoring one isomeric product.
-
Palladium-Catalyzed Cross-Coupling: For C-N bond formation, Buchwald-Hartwig amination and related palladium-catalyzed cross-coupling reactions can offer superior regioselectivity compared to traditional SNAr.[6][7][8] These methods operate via a different mechanism (oxidative addition/reductive elimination) which can be controlled by the choice of ligand and palladium precursor.
Solution C: Isomer Separation Strategy
If a mixture is unavoidable, an effective purification strategy is crucial.
-
Flash Column Chromatography: While challenging, separation of the C2 and C4 isomers by flash chromatography on silica gel is often the first method attempted. A systematic screening of solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) using thin-layer chromatography (TLC) is necessary to find optimal separation conditions.
-
Preparative HPLC: For difficult separations, preparative High-Performance Liquid Chromatography (HPLC) is the most effective technique.[9][10][11][12][13] A reverse-phase C18 column with a gradient of acetonitrile and water (often with a formic acid or trifluoroacetic acid modifier) is a common starting point.
Problem 2: How can I monitor the reaction and determine the isomeric ratio?
Solution: 19F NMR Spectroscopy
Fluorine-19 NMR is an exceptionally powerful tool for monitoring these reactions.[14] The chemical shifts of the fluorine atoms are highly sensitive to their electronic environment, allowing for clear differentiation between the starting material, the C4-substituted product, and the C2-substituted product.[15][16][17][18]
-
Starting Material (this compound): Will show two signals due to the C2-F and the equivalent C4/C6-F atoms.
-
C4-Substituted Product (e.g., 4-amino-5-chloro-2,6-difluoropyrimidine): Will also show two distinct fluorine signals.
-
C2-Substituted Product (e.g., 2-amino-5-chloro-4,6-difluoropyrimidine): Will typically show one signal for the two equivalent C4/C6 fluorine atoms.
The ratio of the isomers in the crude reaction mixture can be accurately determined by integrating the respective signals in the 19F NMR spectrum.[1]
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution with an Amine
This protocol is a starting point based on established methods for the reaction of this compound with nitrogen nucleophiles.[1]
Reaction Setup:
-
To an oven-dried flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv.).
-
Add anhydrous acetonitrile (MeCN) to dissolve the starting material.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of the amine nucleophile (1.0-1.1 equiv.) and N,N-Diisopropylethylamine (DIPEA) (1.1 equiv.) in anhydrous MeCN.
-
Add the amine/DIPEA solution dropwise to the cooled pyrimidine solution over 15-30 minutes.
Reaction and Work-up:
-
Stir the reaction at 0 °C and monitor its progress by TLC or 19F NMR.
-
Upon completion, remove the solvent under reduced pressure.
-
Partition the residue between dichloromethane (DCM) and water.
-
Separate the layers and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography or preparative HPLC to separate the regioisomers.
Protocol 2: General Approach for Reactions with O- and S-Nucleophiles
Direct, optimized protocols for O- and S-nucleophiles with this specific substrate are not widely reported. The following is a general starting point based on standard SNAr procedures with related polyhalogenated heterocycles. Optimization will be necessary.
Reaction Setup:
-
To an oven-dried flask under an inert atmosphere, add the alcohol or thiol nucleophile (1.1 equiv.) and a suitable anhydrous solvent (e.g., THF, DMF).
-
Cool the solution to 0 °C.
-
Add a strong, non-nucleophilic base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv.) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes to form the corresponding alkoxide or thiolate.
-
In a separate flask, dissolve this compound (1.0 equiv.) in the same anhydrous solvent.
-
Slowly add the pyrimidine solution to the nucleophile/base mixture at 0 °C.
Reaction and Work-up:
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by chromatography.
Data Summary
| Nucleophile | Product Position | Ratio (C4:C2) | Conditions | Reference |
| Benzylamine | C4 and C2 | 5 : 1 | MeCN, DIPEA, 0 °C, 2h | [1] |
| Ammonia | C4 and C2 | 8 : 1 | MeCN, DIPEA, 0 °C | [1] |
| Morpholine | C4 and C2 | 10 : 1 | MeCN, DIPEA, 0 °C | [1] |
Visualizations
Reaction Pathway Diagram
Caption: Competing pathways in nucleophilic substitution.
Troubleshooting Workflow
Caption: Decision tree for improving regioselectivity.
References
- 1. Perhalogenated pyrimidine scaffolds. Reactions of this compound with nitrogen centred nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Revisiting Nucleophilic Substitution Reactions: Microwave-Assisted Synthesis of Azides, Thiocyanates, and Sulfones in an Aqueous Medium [organic-chemistry.org]
- 4. Microwave-Assisted Amination of a Chloropurine Derivative in the Synthesis of Acyclic Nucleoside Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simplifying Nucleophilic Aromatic Substitutions: Microwave-Assisted Solvent Free Synthesis of 5-Alkylamino-2-nitroanilines | Bentham Science [eurekaselect.com]
- 6. researchgate.net [researchgate.net]
- 7. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Separation of 2,4-Diaminopyrimidine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. CN114965738A - HPLC-UV detection method for purity of 2,4-diamino-6-hydroxypyrimidine starting material - Google Patents [patents.google.com]
- 11. labcompare.com [labcompare.com]
- 12. warwick.ac.uk [warwick.ac.uk]
- 13. Isolation by Preparative HPLC | Springer Nature Experiments [experiments.springernature.com]
- 14. 19Flourine NMR [chem.ch.huji.ac.il]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. 19F [nmr.chem.ucsb.edu]
- 17. colorado.edu [colorado.edu]
- 18. 19F NMR chemical shifts. 1. Aliphatic fluorides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Products from 5-Chloro-2,4,6-trifluoropyrimidine Reactions
Welcome to the technical support center for navigating the complexities of purifying reaction products derived from 5-Chloro-2,4,6-trifluoropyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common purification challenges.
Introduction: The Purification Challenge
This compound is a highly reactive scaffold used in the synthesis of a diverse range of functionalized pyrimidine derivatives.[1] Its utility stems from the sequential and regioselective displacement of its halogen atoms by various nucleophiles. However, this reactivity also presents a significant challenge: the frequent formation of regioisomeric mixtures and other closely related impurities.[1] Effective purification is therefore not just a matter of isolating the desired product but is critical for the success of subsequent synthetic steps and the ultimate biological evaluation of the target compounds.
This guide provides a systematic approach to troubleshooting common purification issues, offering both theoretical explanations and practical, step-by-step protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my reaction mixture?
A1: The most prevalent impurities are typically regioisomers resulting from nucleophilic attack at different positions on the pyrimidine ring.[1] For instance, reaction with an amine can lead to substitution at the 2-, 4-, or 6-position. Other common impurities include unreacted starting materials, over-reacted products (disubstituted or trisubstituted pyrimidines), and byproducts from the decomposition of reagents or solvents.
Q2: My crude NMR shows a mixture of products. How can I determine the major and minor isomers?
A2: A combination of 1H, 13C, and 19F NMR spectroscopy is often necessary to distinguish between regioisomers. The coupling patterns and chemical shifts of the pyrimidine ring protons and the fluorine atoms are highly sensitive to the substitution pattern. For unambiguous assignment, 2D NMR techniques such as HMBC and NOESY can be invaluable.
Q3: Why is my fluorinated pyrimidine derivative sticking to the silica gel column?
A3: Fluorinated compounds, particularly those with basic nitrogen atoms, can exhibit strong interactions with the acidic silanol groups on the surface of silica gel.[2] This can lead to peak tailing, poor separation, and in some cases, irreversible adsorption or decomposition of the product on the column.
Q4: I'm observing decomposition of my product during purification. What are the likely causes?
A4: Decomposition can be triggered by several factors. The acidic nature of silica gel can degrade sensitive compounds.[3] Additionally, some fluorinated pyrimidines may be susceptible to hydrolysis if exposed to water for extended periods, especially under non-neutral pH conditions.[4] Thermal degradation can also occur if the compound is heated for prolonged periods, for example, during solvent evaporation.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification process and provides actionable solutions.
Problem 1: Poor Separation of Regioisomers by Column Chromatography
Symptoms:
-
Overlapping spots on TLC even with various solvent systems.
-
Co-elution of isomers from the column.
Causality: Regioisomers of this compound derivatives often have very similar polarities, making their separation by standard silica gel chromatography challenging.
Solutions:
-
Optimize the Mobile Phase: A systematic screening of solvent systems is the first step. Try combinations of non-polar solvents (e.g., hexanes, heptane) with moderately polar solvents (e.g., ethyl acetate, dichloromethane). A shallow gradient elution can sometimes resolve closely eluting compounds.
-
Alternative Stationary Phases: If silica gel fails, consider alternative stationary phases.
-
High-Performance Liquid Chromatography (HPLC): For particularly difficult separations, preparative HPLC using a reverse-phase (e.g., C18) or a specialized column may be necessary.
Experimental Protocol: Optimizing Column Chromatography
-
TLC Analysis:
-
Prepare a stock solution of your crude reaction mixture.
-
Spot the solution on multiple TLC plates.
-
Develop the plates in a variety of solvent systems with varying polarities (e.g., Hexane:Ethyl Acetate ratios of 9:1, 8:2, 7:3, etc.).
-
Identify the solvent system that provides the best separation between your desired product and impurities.
-
-
Column Packing:
-
Choose the appropriate stationary phase based on your TLC analysis and the chemical nature of your compound.
-
Prepare a slurry of the stationary phase in the initial, least polar eluent.
-
Pack the column carefully to avoid air bubbles and channels.
-
-
Loading and Elution:
-
Dissolve the crude product in a minimal amount of the mobile phase or a compatible, volatile solvent.
-
Load the sample onto the column.
-
Begin elution with the least polar solvent system identified in your TLC screen.
-
If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute your compounds.
-
-
Fraction Collection and Analysis:
-
Collect small fractions and analyze them by TLC to identify those containing the pure product.
-
Problem 2: Product Decomposition on Silica Gel
Symptoms:
-
Streaking on the TLC plate.
-
Appearance of new, more polar spots on the TLC plate after spotting the crude mixture.
-
Low recovery of the desired product from the column.
Causality: The acidic nature of silica gel can catalyze the decomposition of sensitive molecules.
Solutions:
-
Deactivate the Silica Gel: Neutralize the acidic sites on the silica gel by adding a small amount of a base, such as triethylamine (typically 0.1-1% v/v), to the eluent.
-
Use a Different Stationary Phase: As mentioned previously, alumina or other less acidic stationary phases can be a good alternative.
-
Rapid Purification: Minimize the time your compound spends on the column by using a wider column and a faster flow rate (flash chromatography).
Problem 3: Product is a Stubborn Oil or Fails to Crystallize
Symptoms:
-
The purified product is a thick, viscous oil that is difficult to handle.
-
Attempts at recrystallization from various solvents are unsuccessful.
Causality: The presence of even small amounts of impurities can inhibit crystallization. The inherent physical properties of the compound may also favor an amorphous or oily state.
Solutions:
-
High Vacuum Drying: Ensure all residual solvent is removed by drying the oil under high vacuum, sometimes with gentle heating.
-
Trituration: Add a non-polar solvent (e.g., hexanes, pentane) in which your product is insoluble but the impurities are soluble. Stir or sonicate the mixture. The desired product may solidify.
-
Recrystallization with a Seed Crystal: If you can obtain even a tiny crystal of the pure compound, use it to seed a supersaturated solution.
-
Solvent System Screening for Recrystallization: Systematically test a range of solvents with varying polarities. A good recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
Experimental Protocol: Trituration for Product Solidification
-
Place the oily product in a flask.
-
Add a small volume of a solvent in which the product is expected to be insoluble (e.g., hexanes, pentane, or diethyl ether).
-
Use a spatula to scratch the inside of the flask below the solvent level to induce crystallization.
-
Stir the mixture vigorously for an extended period (30 minutes to several hours).
-
If a solid forms, collect it by vacuum filtration and wash with a small amount of the cold trituration solvent.
-
Dry the solid under vacuum.
Visualization of Purification Workflow
The following diagram illustrates a typical decision-making process for purifying products from this compound reactions.
Caption: A decision-making workflow for the purification of this compound reaction products.
Data Presentation: Solvent Properties for Purification
The choice of solvents is critical for both chromatography and extraction. The following table summarizes the properties of common solvents used in the purification of pyrimidine derivatives.
| Solvent | Polarity Index | Boiling Point (°C) | Miscibility with Water | Common Use |
| Hexane | 0.1 | 69 | Immiscible | Non-polar eluent in chromatography, trituration |
| Diethyl Ether | 2.8 | 35 | Slightly Miscible | Extraction, recrystallization |
| Dichloromethane | 3.1 | 40 | Immiscible | Extraction, polar eluent in chromatography |
| Ethyl Acetate | 4.4 | 77 | Slightly Miscible | Polar eluent in chromatography, extraction |
| Acetone | 5.1 | 56 | Miscible | Washing glassware, polar solvent |
| Methanol | 5.1 | 65 | Miscible | Highly polar eluent, recrystallization |
| Water | 10.2 | 100 | - | Aqueous workup, recrystallization |
Concluding Remarks
The purification of reaction products from this compound chemistry requires a systematic and often creative approach. By understanding the potential challenges and having a toolbox of purification techniques, researchers can successfully isolate their target compounds in high purity. This guide serves as a starting point for troubleshooting, and it is important to remember that each compound will have its own unique purification challenges.
References
- 1. Perhalogenated pyrimidine scaffolds. Reactions of this compound with nitrogen centred nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Purification [chem.rochester.edu]
- 4. US4299961A - 2,4,5 Trifluoro pyrimidine and process for preparing - Google Patents [patents.google.com]
- 5. wyzant.com [wyzant.com]
- 6. silicycle.com [silicycle.com]
- 7. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for 5-Chloro-2,4,6-trifluoropyrimidine
From the Desk of the Senior Application Scientist
Welcome to the technical support center for 5-Chloro-2,4,6-trifluoropyrimidine. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile yet challenging building block. Our goal is to move beyond simple protocols and provide a deeper understanding of the reaction mechanisms and variables, empowering you to troubleshoot and optimize your experiments effectively. The inherent reactivity of this scaffold, particularly in nucleophilic aromatic substitution (SNAr) reactions, offers great synthetic potential but also presents unique challenges in regioselectivity. This document synthesizes literature data and field experience to help you navigate these complexities.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Chemistry
This section addresses fundamental questions about the reactivity and handling of this compound.
Q1: What is the primary mode of reactivity for this compound, and which positions are most susceptible to attack?
A: The primary reaction pathway is nucleophilic aromatic substitution (SNAr), where a nucleophile displaces one of the fluorine atoms. The pyrimidine ring is electron-deficient due to the electronegativity of the two ring nitrogens and the halogen substituents, making it highly activated for nucleophilic attack.[1][2]
The reactivity of the positions generally follows this order: C4/C6 > C2 .
-
C4 and C6 positions are the most reactive. They are para and ortho, respectively, to the ring nitrogens, which provides powerful resonance stabilization for the negatively charged Meisenheimer intermediate formed during the attack.
-
The C2 position is less reactive. While it is situated between two nitrogens, steric hindrance and potential repulsion between the incoming nucleophile's lone pairs and the nitrogen lone pairs can disfavor attack at this site.[3]
-
The C5-Chloro substituent is generally not displaced in typical SNAr reactions, as there is no adjacent nitrogen atom to stabilize the intermediate. Its primary role is electronic and steric, influencing the reactivity of the other positions.[1]
Q2: My reaction with an amine nucleophile produced a mixture of 4-substituted and 2-substituted isomers. Why does this happen, and how can I control the regioselectivity?
A: The formation of constitutional isomers is the most common challenge when working with this reagent.[1][2][4] While the C4 position is electronically favored, the C2 position remains competitive, leading to product mixtures. The ratio of these isomers is highly dependent on several factors:
-
Nucleophile Structure: The steric bulk of the incoming nucleophile plays a critical role. Less hindered primary amines often show higher selectivity for the C4 position compared to bulkier secondary amines.[1][5]
-
Reaction Temperature: Lowering the reaction temperature (e.g., to 0 °C or below) is the most effective tool for enhancing regioselectivity. This increases the difference in the activation energies for attack at the C4 versus the C2 position, favoring the pathway with the lower energy barrier (C4).
-
Solvent: Aprotic solvents like acetonitrile (MeCN) are commonly used.[1][6] The polarity of the solvent can influence the stability of the intermediates and transition states, thereby affecting the isomer ratio. It is often a parameter worth screening.
-
Base: The choice of base can subtly influence selectivity, though its primary role is to scavenge the HF byproduct.
Unfortunately, achieving perfect selectivity is rare. In many cases, the most practical approach is to optimize for a reasonably high ratio of the desired isomer and then separate the products chromatographically.[1][4]
Q3: What is the purpose of adding a base like DIPEA or Et₃N to my reaction?
A: In reactions with nucleophiles that contain an N-H or O-H bond (like amines or alcohols), a molecule of hydrogen fluoride (HF) is eliminated for every substitution event. This HF is a strong acid that can protonate the starting nucleophile, rendering it non-nucleophilic, or protonate the product, complicating the reaction and workup. A non-nucleophilic organic base, such as diisopropylethylamine (DIPEA) or triethylamine (Et₃N), is added as an "HF scavenger" to neutralize the acid as it is formed, allowing the reaction to proceed to completion.[1][6]
Q4: What are the recommended handling and storage procedures for this compound?
A: this compound is classified as an irritant to the eyes, skin, and respiratory system.[7] It should always be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7] It is a combustible liquid with a flash point of 110 °C.[7] Store the reagent in a tightly sealed container in a cool, dry place away from strong acids and oxidizing agents.
Section 2: Troubleshooting Guide - Diagnosing and Solving Common Issues
This guide provides a systematic approach to resolving common experimental problems.
Problem: Low Yield or Incomplete Conversion
-
Initial Diagnosis: Monitor the reaction by a suitable technique (TLC, LC-MS, GC-MS, or ¹⁹F NMR) to distinguish between a stalled reaction (incomplete conversion) and product loss during workup or purification.[8]
-
Possible Cause 1: Insufficient Reactivity.
-
Why it happens: The activation energy for the reaction may not be overcome under the current conditions, especially if a weak nucleophile is used.
-
Solutions:
-
Increase Temperature: Cautiously increase the reaction temperature in increments (e.g., from 0 °C to room temperature, or from RT to 40-50 °C). Be aware that this may negatively impact regioselectivity.
-
Change Solvent: Switch to a more polar aprotic solvent (e.g., from THF to MeCN or DMF) to better solvate the charged intermediate and potentially lower the activation energy.
-
Activate the Nucleophile: If using an alcohol or other weakly acidic nucleophile, consider converting it to its more reactive conjugate base (e.g., an alkoxide using NaH or K₂CO₃) before adding the pyrimidine substrate.
-
-
-
Possible Cause 2: Deactivated Nucleophile.
-
Why it happens: The HF byproduct was not effectively neutralized and has protonated the starting nucleophile.
-
Solutions:
-
Check Base Stoichiometry: Ensure at least 1.0-1.2 equivalents of the HF scavenger base (e.g., DIPEA) are present.
-
Verify Base Quality: Ensure the base is not old or hydrated, which would reduce its effectiveness.
-
-
Problem: Poor Regioselectivity and Difficult Purification
-
Initial Diagnosis: Use ¹⁹F NMR or ¹H NMR on the crude reaction mixture to accurately determine the ratio of the C4-substituted to C2-substituted isomers.[1][5]
-
Possible Cause: Reaction Conditions Favor Mixed Products.
-
Why it happens: The reaction temperature is too high, or the solvent/base system is not optimal for differentiating the C2 and C4 positions.
-
Solutions:
-
Lower the Temperature: This is the most critical parameter. Run the reaction at 0 °C, -20 °C, or even lower if your equipment allows.
-
Slow Addition: Add the nucleophile dropwise to the solution of the pyrimidine at a low temperature. This can sometimes help improve selectivity.
-
Solvent Screening: Test a range of aprotic solvents (e.g., MeCN, THF, Dioxane, DMF). The optimal solvent can be highly substrate-dependent.
-
-
Problem: Formation of Di-substituted or Other Unexpected Byproducts
-
Initial Diagnosis: Use LC-MS or GC-MS to identify the mass of the byproducts. A mass corresponding to the addition of two nucleophile molecules indicates di-substitution. A mass corresponding to the addition of water suggests hydrolysis.
-
Possible Cause 1: Di-substitution.
-
Why it happens: The mono-substituted product is still reactive enough to undergo a second substitution reaction. This is more common at higher temperatures or with long reaction times.
-
Solutions:
-
Control Stoichiometry: Use a slight excess of the pyrimidine substrate (e.g., 1.1 equivalents) relative to the nucleophile.
-
Lower Temperature and Monitor: Run the reaction at a lower temperature and carefully monitor for the consumption of the starting material, stopping the reaction as soon as the mono-substitution is complete.
-
-
-
Possible Cause 2: Hydrolysis.
-
Why it happens: The pyrimidine ring is susceptible to attack by water, especially in the presence of a base.
-
Solutions:
-
Use Anhydrous Solvents: Use freshly dried solvents to minimize water content.
-
Run Under Inert Atmosphere: Perform the reaction under a nitrogen or argon atmosphere to prevent atmospheric moisture from entering the flask.
-
-
Section 3: Visualized Troubleshooting Workflow
This diagram outlines a logical flow for addressing suboptimal reaction outcomes.
References
- 1. Perhalogenated pyrimidine scaffolds. Reactions of this compound with nitrogen centred nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Perhalogenated pyrimidine scaffolds. Reactions of this compound with nitrogen centred nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound 99 697-83-6 [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Separation of Isomers in 5-Chloro-2,4,6-trifluoropyrimidine Derivatization
Welcome to the technical support center for challenges related to the synthesis and purification of 5-Chloro-2,4,6-trifluoropyrimidine derivatives. As a versatile scaffold in medicinal chemistry and materials science, its derivatization is a critical step in the synthesis of novel compounds.[1] However, the inherent reactivity of the pyrimidine ring often leads to the formation of structural or chiral isomers, making purification a significant bottleneck.
This guide, structured in a question-and-answer format, provides expert insights and practical troubleshooting strategies to help you navigate the complexities of isomer separation.
Part 1: FAQs - Understanding Isomer Formation & Characterization
This section addresses fundamental questions about why isomers form during the derivatization of this compound and how to identify them.
Q1: Why does the derivatization of this compound often lead to a mixture of isomers?
A1: The formation of isomers is a direct consequence of the molecule's electronic structure. This compound has multiple electrophilic carbon atoms that can be attacked by nucleophiles. The two ring nitrogen atoms are strongly electron-withdrawing, which activates the carbon atoms at positions 2, 4, and 6 for nucleophilic aromatic substitution (SNAr).
While the fluorine atoms at all three positions are good leaving groups, they are not electronically equivalent. The carbon at position 2 is situated between two nitrogen atoms, while the carbons at positions 4 and 6 are adjacent to only one nitrogen each. This results in different levels of electrophilicity and steric hindrance at each position, leading to competitive reactions when a nucleophile is introduced.[1][2]
Q2: What are the typical regioisomers formed, and what factors influence their ratio?
A2: When reacting this compound with nitrogen-centered nucleophiles (e.g., primary or secondary amines), substitution typically occurs at the C4 (or C6) and C2 positions, yielding two primary regioisomers. The substitution at C4 is generally favored over C2. For instance, reaction with ammonia can produce 5-chloro-2,6-difluoropyrimidin-4-amine and 5-chloro-4,6-difluoropyrimidin-2-amine in a 9:1 ratio.
Several factors can influence this isomeric ratio:
-
Nucleophile Steric Hindrance: Bulkier nucleophiles will preferentially attack the less sterically hindered C4/C6 positions over the C2 position.
-
Reaction Temperature: Higher temperatures can sometimes provide enough energy to overcome the activation barrier for the less favored C2 substitution, potentially altering the isomer ratio.
-
Solvent: The polarity and proticity of the solvent can influence the stability of the reaction intermediates (Meisenheimer complexes), thereby affecting the regioselectivity.
-
Electronic Effects: The electronegativity of the chlorine atom at the 5-position can activate the adjacent C4/C6 positions towards nucleophilic attack, partially compensating for steric factors.[1][2]
Q3: Which analytical techniques are best for identifying and quantifying the isomers in my mixture?
A3: A combination of spectroscopic and chromatographic methods is essential for unambiguous identification and quantification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹⁹F NMR: This is arguably the most powerful tool. The fluorine atoms at different positions on the pyrimidine ring will have distinct chemical shifts and coupling patterns. Integration of the respective signals in the ¹⁹F NMR spectrum provides a direct and accurate measure of the isomer ratio.[2]
-
¹H and ¹³C NMR: These are crucial for confirming the overall structure of the derivatives and identifying the site of substitution.[3]
-
-
Mass Spectrometry (MS): MS confirms the molecular weight of the derivatives, verifying that the products are indeed isomers (i.e., they have the same mass).[4] Fragmentation patterns, especially with techniques like collision-induced dissociation (CID), can sometimes help differentiate isomers.[4][5]
-
High-Performance Liquid Chromatography (HPLC): When coupled with a UV or MS detector, HPLC is the primary method for separating the isomers and assessing purity. The area under the curve for each separated peak can be used for quantification, though response factors should be considered for high accuracy.[6][7]
| Technique | Primary Use in Isomer Analysis | Key Advantage |
| ¹⁹F NMR | Quantification of regioisomers | Direct, accurate ratio measurement without need for separation. |
| ¹H / ¹³C NMR | Structural elucidation of each isomer | Unambiguous determination of connectivity.[3] |
| LC-MS | Separation and molecular weight confirmation | Confirms isomeric nature and allows for individual characterization.[4] |
Part 2: Troubleshooting Guide - Chromatographic Separation of Isomers
Chromatography is the most common and versatile method for separating isomers. This section provides solutions to common problems encountered during chromatographic purification.
Q4: My isomers are co-eluting or have poor resolution in Reverse-Phase HPLC. How can I improve the separation?
A4: Co-elution in reverse-phase HPLC indicates that the isomers have very similar polarities and interactions with the C8 or C18 stationary phase. Here is a systematic approach to improving resolution:
-
Optimize the Mobile Phase:
-
Change Organic Modifier: If you are using acetonitrile, try methanol, or vice-versa. Methanol is a hydrogen bond donor and can introduce different selectivity for molecules with H-bond acceptors.
-
Utilize a Fluorinated Eluent: For fluorinated analytes, using a fluorinated alcohol like trifluoroethanol (TFE) in the mobile phase can significantly enhance separation by creating unique interactions with both the fluorinated analytes and the stationary phase.[8]
-
Adjust pH: If your isomers have ionizable groups (e.g., an amine), adjusting the pH of the aqueous portion of the mobile phase can dramatically alter their retention and selectivity. Ensure the pH is kept at least 2 units away from the pKa of the functional group for stable retention.
-
-
Modify the Stationary Phase:
-
Switch to a Different Column: If a standard C18 column fails, try a column with a different stationary phase. A phenyl-hexyl column can offer alternative π-π interactions. For highly polar isomers, Hydrophilic Interaction Liquid Chromatography (HILIC) is often a superior choice.[9]
-
-
Adjust Chromatographic Conditions:
-
Decrease Gradient Slope: A shallower gradient increases the time the analytes spend in the "elution window," providing more opportunity for separation.
-
Lower the Temperature: Reducing the column temperature can sometimes enhance the subtle interaction differences between isomers, leading to better resolution.[8]
-
Q5: I have chiral isomers. What's the best approach for their separation?
A5: The separation of enantiomers requires a chiral environment. This is typically achieved using Chiral HPLC.
-
Chiral Stationary Phases (CSPs): This is the most direct and common method.[10] CSPs are packed with a chiral selector that interacts diastereomerically with the enantiomers, causing one to be retained longer than the other. Polysaccharide-based CSPs (e.g., Chiralcel® OD-H, Chiralpak®) are extremely versatile and effective for a wide range of compounds, including pyrimidine derivatives.[10]
-
Mobile Phase Selection: Chiral separations often use normal-phase (e.g., hexane/isopropanol) or polar organic modes. The choice of solvent and additives (like trifluoroacetic acid or diethylamine) is critical for achieving resolution.[10]
-
Indirect Method: If direct separation on a CSP is unsuccessful, you can derivatize your isomeric mixture with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can often be separated on standard achiral HPLC columns.
Q6: My peak shapes are poor (tailing or fronting). What are the common causes and solutions?
A6: Poor peak shape can compromise resolution and quantification.
-
Peak Tailing: Often seen with basic compounds (like amines) on silica-based columns due to interaction with residual acidic silanol groups.
-
Solution: Add a competitor base like triethylamine (TEA) to the mobile phase (0.1%) or use a base-deactivated or end-capped column.[9] Lowering the pH to fully protonate the amine can also help.
-
-
Peak Fronting: Typically caused by column overloading or poor sample solubility in the mobile phase.
-
Solution: Reduce the injection volume or the concentration of the sample. Ensure the sample is fully dissolved in a solvent that is weaker than or identical to the initial mobile phase.[9]
-
Part 3: Troubleshooting Guide - Separation by Crystallization
Crystallization is a cost-effective and scalable method for purifying a single, desired isomer from a mixture, provided the conditions are right.
Q7: My compound fails to crystallize from the solution. What steps can I take to induce crystallization?
A7: Failure to crystallize means the solution is not supersaturated. The goal is to gently push the solution into a state where crystal nucleation can begin.
-
Solution 1: Scratching: Gently scratch the inside surface of the flask at the solution-air interface with a glass rod. The microscopic imperfections created can serve as nucleation sites.[11]
-
Solution 2: Seeding: If you have a tiny amount of the pure, solid compound, add a single "seed crystal" to the solution. This provides a perfect template for further crystal growth.[11]
-
Solution 3: Slow Evaporation: Allow the solvent to evaporate very slowly from the solution. This gradually increases the concentration to the point of supersaturation. This is a gentle method that can produce high-quality crystals.[12]
-
Solution 4: Add an Anti-Solvent: Slowly add a solvent in which your compound is insoluble but which is miscible with your crystallization solvent. This reduces the overall solubility of your compound, inducing precipitation.[9]
Q8: I'm trying to purify my desired isomer by crystallization, but the other isomer co-crystallizes. How can I improve the purity?
A8: This is a common problem when isomers have very similar structures. The goal is to exploit subtle differences in solubility.
-
Optimize the Solvent System: Experiment with a wide range of solvents or solvent mixtures. A solvent system that maximizes the solubility difference between the two isomers is ideal. The desired isomer should be sparingly soluble, while the undesired isomer should be much more soluble (or vice versa).
-
Slow Down the Cooling Process: Rapid cooling can trap impurities and the undesired isomer in the crystal lattice. Allow the solution to cool to room temperature slowly, and then gradually cool it further in a refrigerator or ice bath.[13] Insulating the flask can promote slow cooling.
-
Iterative Recrystallization: A single crystallization may not be sufficient. It is often necessary to perform multiple recrystallizations. Each step will enrich the desired isomer until the required purity is achieved.
Q9: My compound is only soluble in high-boiling point solvents (e.g., DMSO, DMF). How can I crystallize it effectively?
A9: High-boiling point solvents are difficult to remove and can make traditional cooling crystallization challenging.
-
Anti-Solvent Vapor Diffusion: This is a highly effective technique for such situations.[11] Dissolve your compound in a minimal amount of the "good" solvent (e.g., DMSO) in a small, open vial. Place this vial inside a larger, sealed chamber (like a beaker or jar) that contains a larger volume of a volatile "anti-solvent" (e.g., diethyl ether, dichloromethane, or water). The anti-solvent vapor will slowly diffuse into the solution in the inner vial, gradually reducing the compound's solubility and promoting the growth of high-quality crystals over several hours or days.[11][12]
Part 4: Key Experimental Protocols
Protocol 1: Method Development for Reverse-Phase HPLC Separation of Regioisomers
-
Sample Preparation: Prepare a stock solution of the isomer mixture at ~1 mg/mL in a solvent like acetonitrile or methanol.
-
Initial Scouting Run:
-
Column: Use a standard C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Run a fast linear gradient from 5% B to 95% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to a wavelength where the compounds absorb (e.g., 254 nm).
-
-
Analysis of Initial Run:
-
If isomers are fully resolved, optimize for speed by shortening the gradient.
-
If isomers are partially resolved or co-elute, proceed to optimization.
-
-
Optimization Steps (perform sequentially):
-
Gradient Modification: Based on the scouting run, create a shallower gradient around the elution time of the isomers. For example, if they elute at 40% B, try a gradient from 30% B to 50% B over 20 minutes.
-
Solvent Swap: Replace Acetonitrile (Mobile Phase B) with Methanol (containing 0.1% Formic Acid) and repeat the scouting run. The change in selectivity may be sufficient to resolve the peaks.
-
Column Swap: If optimization of the mobile phase is insufficient, switch to a column with a different selectivity, such as a Phenyl-Hexyl or a polar-endcapped C18 column, and repeat the method development process.[9]
-
Protocol 2: Anti-Solvent Vapor Diffusion Crystallization for Polar Compounds
-
Dissolution: Dissolve 5-10 mg of the impure compound in the minimum amount of a "good" solvent (e.g., 0.2-0.5 mL of DMSO or DMF) in a small vial (e.g., a 1-dram vial). The solution should be clear and fully dissolved.
-
Chamber Preparation: Pour a layer (e.g., 5-10 mL) of a volatile "anti-solvent" (a solvent in which your compound is insoluble, such as water, diethyl ether, or pentane) into a larger container, such as a 50 mL beaker or a small glass jar.
-
Setup: Carefully place the open inner vial containing your dissolved compound into the larger chamber with the anti-solvent. Ensure the level of the anti-solvent is below the opening of the inner vial to prevent direct mixing.
-
Sealing and Incubation: Seal the outer chamber tightly with a cap, parafilm, or a glass lid. Let the sealed system stand undisturbed at room temperature.
-
Crystal Growth: Over a period of 12 hours to several days, the anti-solvent vapor will diffuse into the inner vial, causing your compound to slowly crystallize out of solution.
-
Isolation: Once a sufficient quantity of crystals has formed, carefully remove the inner vial. Isolate the crystals by decanting the mother liquor or by filtration using a small Hirsch funnel, washing with a small amount of the anti-solvent. Dry the crystals under vacuum.[11]
References
- 1. Perhalogenated pyrimidine scaffolds. Reactions of this compound with nitrogen centred nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Spectroscopic identification of fragment ions of DNA/RNA building blocks: the case of pyrimidine - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D0CP02919J [pubs.rsc.org]
- 6. Comparison of the reversed-phase high-performance liquid chromatographic separations of fluoropyrimides, pyrimidines, and purines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. unifr.ch [unifr.ch]
- 13. science.uct.ac.za [science.uct.ac.za]
Managing hydrofluoric acid byproduct in 5-Chloro-2,4,6-trifluoropyrimidine reactions
A Guide to the Safe Management of Hydrofluoric Acid Byproduct for Researchers and Drug Development Professionals
Introduction
5-Chloro-2,4,6-trifluoropyrimidine is a critical building block in medicinal chemistry and materials science, prized for its utility as an electrophilic scaffold in nucleophilic aromatic substitution (SNAr) reactions.[1][2] Its poly-fluorinated structure allows for sequential, regioselective displacement of fluoride ions, enabling the synthesis of complex, highly functionalized pyrimidine derivatives.[1] However, this reactivity presents a significant and hazardous challenge: the formation of hydrofluoric acid (HF) as a byproduct.
Hydrofluoric acid is an extremely corrosive and acutely toxic substance that poses severe health risks.[3][4] Unlike other mineral acids, HF penetrates tissue rapidly, causing deep, painful burns and potentially life-threatening systemic toxicity by binding with calcium and magnesium in the body.[3][5] Symptoms of exposure can be delayed, especially with lower concentrations, making immediate and proper safety protocols paramount.[6]
This guide provides in-depth technical support for professionals working with this compound. It offers troubleshooting advice and detailed protocols for the safe handling, neutralization, and disposal of hydrofluoric acid byproduct, ensuring both experimental success and laboratory safety.
Section 1: Core Safety Protocols for Handling Hydrofluoric Acid
Working with HF requires stringent adherence to safety procedures. All personnel must be trained on its specific hazards before beginning any experiment.
Engineering Controls & Designated Areas
-
Fume Hood: All work with HF or reactions that generate it must be conducted in a certified chemical fume hood with the sash at the lowest possible working height.[7][8]
-
Designated Area: The work area within the fume hood must be clearly marked with a sign that reads "DANGER - HYDROFLUORIC ACID - AUTHORIZED PERSONNEL ONLY".[7]
-
Materials: Use only HF-compatible materials for all containers and apparatus. High-density polyethylene (HDPE), polypropylene, and Teflon® (PTFE) are excellent choices.[3][9] NEVER use glass containers for storing or transferring HF solutions, as it will etch or dissolve them. [7][10]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory:
-
Eye Protection: Wear chemical splash goggles in conjunction with a full-face shield.[5][8] Standard safety glasses are insufficient.
-
Hand Protection: Double-gloving is recommended. Wear a pair of heavy-duty neoprene, butyl, or nitrile rubber gloves over a thinner pair of nitrile gloves.[3][4][11] Inspect gloves for any signs of degradation or punctures before each use.
-
Body Protection: A long-sleeved lab coat, a chemical-resistant apron (neoprene or PVC), long pants, and closed-toe shoes are required.[3][7]
Emergency Preparedness
-
Emergency Kit: A dedicated HF emergency kit must be immediately accessible. This kit must contain:
-
Safety Shower & Eyewash: Ensure a safety shower and eyewash station are located in the immediate vicinity.[4]
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the workup of reactions involving this compound and the subsequent neutralization of HF.
Q1: My reaction is violently exothermic and releasing gas during the quench. What's happening and how can I prevent it?
Answer: This is a common and dangerous issue caused by the rapid neutralization of a strong acid (HF) with a base. The neutralization reaction is highly exothermic, and the heat generated can be significant enough to boil solvents, damage equipment, or even cause steam explosions with concentrated solutions.[13] If you are using a carbonate-based quenching agent like sodium bicarbonate (NaHCO₃), the reaction also produces large volumes of carbon dioxide gas, leading to rapid pressure buildup.[14][15]
Causality & Prevention Workflow
Caption: Decision workflow for preventing violent quenching reactions.
Q2: After quenching, a thick gel or a fine, difficult-to-filter precipitate formed. How can I resolve this?
Answer: This is typically due to the formation of insoluble inorganic fluoride salts.[14] For example, if you use a calcium-based neutralizer like calcium hydroxide (Ca(OH)₂), you will form calcium fluoride (CaF₂), which is a sparingly soluble solid that can form a gelatinous precipitate or a hard, crystalline coating.[13]
Troubleshooting Steps:
-
Change the Neutralizing Agent: If possible, use a base that forms a more soluble salt. Neutralizing with sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) will produce sodium fluoride (NaF), which is more soluble in water than CaF₂. However, be mindful of the increased exothermicity with NaOH.[16]
-
Dilution: Before filtration, dilute the mixture with additional water or an appropriate solvent. This can sometimes help break up gels and improve filtration rates.
-
Use a Filter Aid: For very fine precipitates, adding a pad of Celite® or diatomaceous earth to your filter funnel can prevent the precipitate from clogging the filter paper.
-
Centrifugation: As an alternative to filtration, you can centrifuge the mixture to pellet the solid salts and then decant the liquid supernatant.
Q3: What materials are safe to use for my reaction vessel, workup, and waste storage?
Answer: Material selection is critical to prevent equipment failure and loss of containment. Avoid glass and stainless steel for any part of the process where HF is present, as it will be attacked.[10]
| Material | Compatibility with HF | Use Case |
| Teflon® (PTFE) | Excellent | Reaction vessels, stir bars, tubing, storage |
| Polyethylene (HDPE, LDPE) | Excellent | Beakers, funnels, secondary containment, waste bottles |
| Polypropylene (PP) | Good | General labware, containers |
| Borosilicate Glass | NOT Recommended | Rapidly etched and dissolved by HF |
| Stainless Steel (304, 316) | NOT Recommended | Attacked by HF, especially mineral acids |
| Natural Rubber, Neoprene | Good (for PPE) | Gloves, aprons |
Compatibility data synthesized from multiple sources.[9][10][17][18]
Q4: How do I confirm that the HF has been fully neutralized before disposal?
Answer: The primary method is to test the pH of the aqueous phase of your reaction mixture.
-
After quenching, stir the biphasic mixture vigorously for several minutes to ensure complete mixing.
-
Stop stirring and allow the layers to separate.
-
Carefully withdraw a small sample of the aqueous layer using a plastic pipette.
-
Test the pH using a pH meter or pH paper. The target is a neutral pH of approximately 7.[12]
-
If the solution is still acidic, add more neutralizing agent, stir, and re-test until a stable neutral pH is achieved.
Important Note: Even at a neutral pH, soluble fluoride ions (F⁻) will still be present in the aqueous layer. While the immediate danger of acidic HF is gone, this aqueous waste is still toxic and must be disposed of as hazardous waste containing fluoride.
Section 3: Key Experimental Protocols
Protocol 1: Safe Quenching and Neutralization of HF
This protocol outlines a controlled method for neutralizing HF byproduct in a typical organic reaction mixture.
-
Preparation:
-
Ensure all necessary PPE is worn.
-
Prepare a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Prepare a large ice-water bath in a secondary container.
-
-
Reaction Cooling:
-
Once the primary reaction is complete, place the reaction vessel (e.g., a polyethylene flask) into the ice-water bath.
-
Allow the reaction mixture to cool to 0-5 °C with gentle stirring.
-
-
Quenching:
-
Using a plastic addition funnel or pipette, add the saturated NaHCO₃ solution to the cold, stirred reaction mixture very slowly and dropwise .
-
Observe for gas evolution (fizzing). Add the bicarbonate solution at a rate that does not cause excessive foaming.[12]
-
Monitor the temperature of the reaction mixture. If it rises significantly, pause the addition until it cools back down.
-
-
Neutralization & pH Check:
-
Continue adding the NaHCO₃ solution until gas evolution ceases.
-
Allow the mixture to warm to room temperature while stirring.
-
Check the pH of the aqueous layer as described in the FAQ section, aiming for a pH of 7. Add more NaHCO₃ solution if necessary.
-
-
Workup:
-
Proceed with your standard organic workup (e.g., phase separation, extraction). Use plastic separatory funnels and other compatible labware.
-
-
Waste Collection:
HF Neutralization Workflow
Caption: Step-by-step workflow for safe HF neutralization.
Protocol 2: Decontamination of Reusable Equipment
All non-disposable equipment that has come into contact with the HF-containing mixture must be decontaminated.
-
Initial Rinse: In the fume hood, rinse the equipment (stir bars, probes, etc.) thoroughly with a suitable organic solvent to remove residual product, followed by water.
-
Neutralization Soak: Prepare a 10% sodium carbonate (Na₂CO₃) or calcium hydroxide (Ca(OH)₂) solution in a plastic bucket or tub. Submerge the equipment in this solution for at least one hour.[6][19]
-
Final Rinse: Remove the equipment from the soaking solution and rinse thoroughly with deionized water.
-
Disposal: The decontamination solution should be collected and disposed of as hazardous waste.
Section 4: Advanced Topics - Analytical Confirmation
For processes requiring stringent quality control, simple pH testing may be insufficient. Fluoride ions can be difficult to remove and may interfere with downstream applications. Several analytical methods can quantify residual fluoride:
-
Fluoride Ion-Selective Electrode (ISE): A relatively straightforward electrochemical method for quantifying fluoride ion concentration in aqueous solutions.
-
Ion Chromatography (IC): A more sensitive technique that can separate and quantify various anions, including fluoride, providing accurate measurements at low concentrations.[20][21]
-
Coulometric Titration: An accurate method for determining trace amounts of HF in non-aqueous solutions.[20][21]
These methods are typically employed during process development and validation to establish that a given workup procedure effectively reduces fluoride contaminants to an acceptable level.
References
- 1. Perhalogenated pyrimidine scaffolds. Reactions of this compound with nitrogen centred nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound 99 697-83-6 [sigmaaldrich.com]
- 3. uab.edu [uab.edu]
- 4. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 5. hydrofluoric_acid_guidelines – Environmental Health and Safety | Missouri S&T [ehs.mst.edu]
- 6. ehs.yale.edu [ehs.yale.edu]
- 7. carleton.ca [carleton.ca]
- 8. UofR: EH&S: Laboratory Safety: Hydrofluoric Acid [safety.rochester.edu]
- 9. calpaclab.com [calpaclab.com]
- 10. scs.illinois.edu [scs.illinois.edu]
- 11. ehs.wisc.edu [ehs.wisc.edu]
- 12. m.youtube.com [m.youtube.com]
- 13. Hydrofluoric Acid (HF) Neutralization. pH Neutralization Systems for Hydrofluoric Acid (HF). [phadjustment.com]
- 14. benchchem.com [benchchem.com]
- 15. Hydrofluoric acid - Sciencemadness Wiki [sciencemadness.org]
- 16. quora.com [quora.com]
- 17. balseal.com [balseal.com]
- 18. plasticsintl.com [plasticsintl.com]
- 19. Hydrofluoric Acid: Burns and Systemic Toxicity, Protective Measures, Immediate and Hospital Medical Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
Technical Support Center: 19F NMR Monitoring of Reactions Involving 5-Chloro-2,4,6-trifluoropyrimidine
Welcome to the technical support center for monitoring reactions involving 5-Chloro-2,4,6-trifluoropyrimidine using 19F NMR spectroscopy. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth technical assistance and troubleshooting advice. The information herein is curated to ensure scientific integrity and is grounded in established experimental evidence.
Frequently Asked Questions (FAQs)
Q1: Why is 19F NMR an ideal technique for monitoring reactions with this compound?
A1: 19F NMR spectroscopy is exceptionally well-suited for this purpose due to several key advantages of the ¹⁹F nucleus:
-
High Natural Abundance and Sensitivity: The ¹⁹F nucleus has a natural abundance of 100% and a high gyromagnetic ratio, making it a highly sensitive nucleus for NMR detection, nearly on par with ¹H.[1][2] This high sensitivity allows for the detection of low concentration species, which is crucial for monitoring reaction intermediates and byproducts.
-
Wide Chemical Shift Range: The chemical shifts in 19F NMR span a very wide range (over 400 ppm for organofluorine compounds), which significantly reduces the likelihood of signal overlap between the starting material, intermediates, products, and any fluorine-containing reagents or side-products.[1][2] This clarity is often a significant advantage over ¹H NMR, where spectral crowding can be a major issue in complex reaction mixtures.
-
High Sensitivity to the Local Chemical Environment: The chemical shift of a ¹⁹F nucleus is extremely sensitive to its immediate electronic environment. This means that even subtle changes in the molecular structure, such as the substitution of a fluorine atom on the pyrimidine ring, will result in a large and easily detectable change in the 19F NMR spectrum. This allows for clear differentiation between reactants and products.
Q2: What does the 19F NMR spectrum of the starting material, this compound, look like?
A2: The 19F NMR spectrum of this compound in an appropriate solvent (e.g., CDCl₃) typically shows two distinct signals due to the symmetry of the molecule. The fluorine atoms at the 2- and 6-positions are chemically equivalent, and the fluorine atom at the 4-position is unique.
| Position | Typical Chemical Shift (ppm) | Multiplicity |
| F-2, F-6 | ~ -70 ppm | Doublet |
| F-4 | ~ -45 ppm | Triplet |
The exact chemical shifts can vary slightly depending on the solvent and concentration.
The splitting pattern arises from the coupling between the non-equivalent fluorine atoms. The signal for F-4 is split into a triplet by the two equivalent F-2/F-6 nuclei, and the signal for F-2/F-6 is split into a doublet by the single F-4 nucleus.
Q3: How will the 19F NMR spectrum change during a typical nucleophilic aromatic substitution (SNAr) reaction?
A3: During a nucleophilic aromatic substitution (SNAr) reaction, a nucleophile (e.g., an amine, alcohol, or thiol) will displace one or more of the fluorine atoms on the pyrimidine ring. This will result in the appearance of new signals in the 19F NMR spectrum corresponding to the product(s), while the signals of the starting material will decrease in intensity.
For example, in the reaction of this compound with a primary amine, substitution typically occurs at the 4-position, yielding N-substituted-5-chloro-2,6-difluoropyrimidin-4-amine as the major product.[3][4] The 19F NMR spectrum of this product will show two new signals for the remaining fluorine atoms at the 2- and 6-positions. These signals will have different chemical shifts compared to the starting material due to the change in the electronic environment upon substitution.
Troubleshooting Guides
Problem 1: I see more than one new set of signals appearing in my 19F NMR spectrum during the reaction. What does this mean?
Cause & Solution:
The appearance of multiple new sets of signals indicates the formation of more than one product. In the case of reactions with this compound, this is often due to the formation of regioisomers. While substitution at the 4-position is generally favored, substitution at the 2-position can also occur, leading to a mixture of products.[3][4]
Example: Reaction with Benzylamine
When this compound is reacted with benzylamine, two primary products are formed: the major 4-substituted isomer and the minor 2-substituted isomer.[3]
| Isomer | Position of Substitution | 19F NMR Chemical Shifts (ppm) |
| Major | 4-position | -45.80 (F-2), -67.84 (F-6) |
| Minor | 2-position | -48.09 (F-4, F-6) |
Troubleshooting Steps:
-
Confirm Isomer Formation: Compare the observed chemical shifts with literature values for the expected isomers. The relative integration of the signals will give you the ratio of the isomers being formed.[3][4]
-
Optimize Reaction Conditions: If a single isomer is desired, you may need to adjust the reaction conditions (e.g., temperature, solvent, base) to improve the regioselectivity. Monitoring the reaction under different conditions with 19F NMR will allow for rapid optimization.
Experimental Workflow for Reaction Monitoring and Isomer Ratio Determination
Caption: Workflow for monitoring reactions of this compound using 19F NMR.
Problem 2: The integration of my 19F NMR signals is not accurate, making it difficult to quantify the reaction progress.
Cause & Solution:
Accurate quantification using 19F NMR requires careful attention to experimental parameters. Inaccurate integration can arise from several factors:
-
Incomplete Relaxation: The longitudinal relaxation time (T₁) of ¹⁹F nuclei can vary significantly. If the relaxation delay (d1) is too short, signals from nuclei with long T₁ values will not fully relax between scans, leading to attenuated signal intensity and inaccurate integrals.[2]
-
Non-uniform Excitation: Due to the wide chemical shift range of ¹⁹F, a standard NMR pulse may not excite all nuclei across the entire spectrum uniformly. This is particularly problematic on high-field instruments.[5][6]
-
Baseline Distortion: A rolling or distorted baseline can make accurate integration challenging. This is a common issue when dealing with the wide spectral widths required for 19F NMR.
Troubleshooting Protocol for Quantitative 19F NMR:
-
Determine T₁ Values: If possible, perform a T₁ inversion-recovery experiment to measure the T₁ values of the signals of interest.
-
Set an Appropriate Relaxation Delay: The relaxation delay (d1) should be at least 5 times the longest T₁ value in your sample to ensure full relaxation and accurate integration.[2] If T₁ values are unknown, a conservative delay of 30-60 seconds is a good starting point for small molecules.
-
Optimize Pulse Calibration and Spectral Width:
-
Ensure the spectral width is large enough to encompass all signals of interest.
-
Calibrate the 90° pulse width for the center of the spectral window.
-
For very wide spectral ranges, consider acquiring the spectrum in segments with the transmitter offset centered on each region of interest.
-
-
Use an Internal Standard: For the most accurate quantification, use a known amount of a fluorine-containing internal standard that does not react with the components of your reaction mixture and has a signal that is well-resolved from all other signals.
-
Data Processing:
-
Apply appropriate baseline correction to ensure a flat baseline across the regions of interest.
-
Carefully define the integration regions for each signal.
-
Logical Flow for Troubleshooting Quantitative 19F NMR
Caption: A step-by-step guide to troubleshooting inaccurate integration in quantitative 19F NMR experiments.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. 19Flourine NMR [chem.ch.huji.ac.il]
- 3. Perhalogenated pyrimidine scaffolds. Reactions of this compound with nitrogen centred nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. chemrxiv.org [chemrxiv.org]
Preventing polymerization of 5-Chloro-2,4,6-trifluoropyrimidine under basic conditions
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Decomposition and Side Reactions under Basic Conditions
Welcome to the technical support center for 5-Chloro-2,4,6-trifluoropyrimidine. As a Senior Application Scientist, I understand the unique challenges researchers face when working with highly reactive fluorinated pyrimidines. This guide is designed to provide you with in-depth technical insights and actionable troubleshooting strategies to ensure the success of your experiments by preventing unwanted side reactions, which may manifest as decomposition, discoloration, or the formation of insoluble materials often described as "polymerization."
Foundational Knowledge: Understanding the Reactivity of this compound
This compound is a highly valuable building block in medicinal chemistry due to its electron-deficient pyrimidine core, which is activated towards nucleophilic aromatic substitution (SNAr). However, this high reactivity is also the source of potential challenges, particularly under basic conditions.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction with this compound turning dark and forming an insoluble precipitate, which I suspect is a polymer?
A1: While the term "polymerization" is a common observation, it is more likely that you are witnessing decomposition or the formation of complex, highly colored byproducts. This is a common issue with highly electrophilic heteroaromatics. The pyrimidine ring is highly activated by the three fluorine atoms and the chlorine atom, making it susceptible to attack by a variety of nucleophiles, including the base itself or trace impurities. Strong bases or elevated temperatures can accelerate these decomposition pathways.
Q2: What is the primary mechanism of decomposition under basic conditions?
A2: The decomposition is likely a cascade of events rather than a single polymerization mechanism. It can be initiated by:
-
Direct attack by the base: Strong, nucleophilic bases can attack the pyrimidine ring, leading to ring-opening or the formation of highly reactive intermediates that can then react with other molecules in the mixture.
-
Hydrolysis: Trace amounts of water in your reaction can lead to the formation of hydroxypyrimidines, which can further react or degrade under basic conditions.[1]
-
Over-reaction: The desired nucleophilic substitution product can sometimes be more reactive than the starting material, leading to further substitution and the formation of complex mixtures.
Q3: How does the choice of base impact the stability of this compound?
A3: The choice of base is critical. A suitable base should be strong enough to deprotonate your nucleophile or scavenge the HF generated during the reaction, but not so nucleophilic that it competes with your intended reactant or attacks the pyrimidine ring. Sterically hindered, non-nucleophilic bases are generally preferred.[1]
Troubleshooting Guide: Preventing Decomposition and Unwanted Side Reactions
This section provides a systematic approach to troubleshooting and optimizing your reactions involving this compound.
Issue 1: Reaction Mixture Darkens and Forms Insoluble Material
Root Cause Analysis:
This is often a sign of substrate decomposition. The high reactivity of the fluorinated pyrimidine ring makes it susceptible to attack by strong bases, leading to a cascade of uncontrolled reactions.
Solutions:
-
Choice of Base:
-
Recommended: Use a sterically hindered, non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA or Hünig's base).[2][3][4] Its bulky isopropyl groups minimize its ability to act as a nucleophile.
-
Avoid: Strong, less hindered bases like triethylamine (TEA) or inorganic bases like potassium carbonate in combination with protic solvents, as these can be more prone to inducing side reactions.
-
-
Temperature Control:
-
Slow Addition:
-
Protocol: Add the base slowly to the reaction mixture containing the this compound and your nucleophile. This maintains a low instantaneous concentration of the base, reducing the likelihood of side reactions.
-
Issue 2: Low Yield of the Desired Product and Formation of Multiple Byproducts
Root Cause Analysis:
This can be due to several factors including incomplete reaction, decomposition of the starting material or product, or lack of regioselectivity.
Solutions:
-
Anhydrous Conditions:
-
Stoichiometry Control:
-
Recommendation: Use a precise stoichiometry of your nucleophile (typically 1.0-1.2 equivalents for mono-substitution). Excess nucleophile can lead to di- or tri-substituted products.[1]
-
-
Solvent Selection:
-
Commonly Used: Polar aprotic solvents such as acetonitrile, THF, or DMF are typically used for SNAr reactions. The choice of solvent can influence reaction rate and selectivity.
-
Issue 3: Poor Regioselectivity (Formation of Isomers)
Root Cause Analysis:
This compound has multiple electrophilic sites, and nucleophilic attack can occur at different positions, leading to a mixture of isomers.[2][3][5]
Solutions:
-
Temperature Optimization:
-
Principle: Lowering the reaction temperature often favors the kinetically controlled product, which may lead to higher regioselectivity.
-
-
Steric Effects:
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution with an Amine
This protocol is a starting point and may require optimization for your specific nucleophile.
-
Reaction Setup:
-
To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv.) and anhydrous acetonitrile (or another suitable polar aprotic solvent).
-
Cool the mixture to 0 °C in an ice bath.
-
-
Addition of Reagents:
-
In a separate flask, prepare a solution of your amine nucleophile (1.05 equiv.) in anhydrous acetonitrile.
-
Add the amine solution dropwise to the cooled solution of the pyrimidine.
-
Slowly add DIPEA (1.1 equiv.) to the reaction mixture.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by TLC or LC-MS.
-
-
Work-up:
-
Once the starting material is consumed, quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Data Presentation
Table 1: Recommended Bases for Reactions with this compound
| Base | Type | pKa (Conjugate Acid) | Recommendation |
| DIPEA | Sterically Hindered Amine | ~10.7 | Highly Recommended |
| Triethylamine | Tertiary Amine | ~10.7 | Use with caution, potential for nucleophilic attack |
| Pyridine | Aromatic Amine | ~5.2 | Generally too weak and can be nucleophilic |
| K₂CO₃ / Cs₂CO₃ | Inorganic Base | ~10.3 / ~10.2 | Generally used in polar aprotic solvents, can be effective but may be heterogeneous |
Visualizations
Diagram 1: Key Factors to Prevent Decomposition
Caption: Key experimental parameters for a successful reaction.
Diagram 2: Troubleshooting Workflow for Undesired Product Formation
Caption: A step-by-step troubleshooting guide.
References
Technical Support Center: Suzuki Coupling with 5-Chloro-2,4,6-trifluoropyrimidine
This guide provides in-depth troubleshooting for Suzuki-Miyaura cross-coupling reactions involving 5-Chloro-2,4,6-trifluoropyrimidine. Designed for researchers in drug development and organic synthesis, this document offers practical, experience-driven advice to overcome common challenges and optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is showing low to no yield. What are the primary factors to investigate?
A1: Low yields in this specific coupling are often multifactorial. The electron-deficient nature of the pyrimidine ring, while activating it for nucleophilic substitution, can present unique challenges for the Suzuki catalytic cycle. Here’s a breakdown of initial checkpoints:
-
Catalyst and Ligand Choice: Standard catalysts like Pd(PPh₃)₄ may not be optimal. The electron-deficient pyrimidine ring benefits from electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands.[1][2] These ligands facilitate the rate-limiting oxidative addition step with the C-Cl bond and promote reductive elimination.[1][3]
-
Base Selection: The choice of base is critical. It must be strong enough to activate the boronic acid for transmetalation but not so harsh as to cause decomposition of the starting materials or the product.[1][4] For this substrate, inorganic bases like K₃PO₄ or Cs₂CO₃ are often more effective than carbonates like Na₂CO₃.[1] The base's solubility is also a key factor; finely powdered bases or the addition of a small amount of water to aprotic solvents like dioxane or THF can be beneficial.[1]
-
Solvent System: Aprotic polar solvents such as 1,4-dioxane, THF, or DME, often with a small percentage of water, are standard.[5] The water aids in dissolving the inorganic base and facilitates the formation of the active boronate species.[1]
-
Reaction Temperature: While higher temperatures can increase reaction rates, they can also accelerate side reactions like protodeboronation.[1] An optimal temperature range, typically between 80-110 °C, should be determined empirically.[1]
Q2: I'm observing significant decomposition of my boronic acid. What is the likely cause and how can I mitigate it?
A2: Boronic acid decomposition, primarily through protodeboronation (replacement of the -B(OH)₂ group with a hydrogen), is a common side reaction.[1][6] This is particularly prevalent with electron-deficient or some heteroaryl boronic acids under harsh basic conditions.[1][7]
-
Mechanism of Protodeboronation: This side reaction is often accelerated by strong bases and the presence of water, which acts as a proton source.[1][8]
-
Mitigation Strategies:
-
Use Milder Bases: Switching to a weaker base like KF or using a base-free protocol where applicable can help.[1]
-
Protect the Boronic Acid: Converting the boronic acid to a more stable derivative, such as a pinacol ester (BPin), MIDA ester, or a trifluoroborate salt, can significantly reduce decomposition.[1] These derivatives often exhibit greater stability and can release the boronic acid slowly under the reaction conditions.[9][10]
-
Anhydrous Conditions: In cases where protodeboronation is severe, employing strictly anhydrous conditions with bases like potassium trimethylsilanolate (TMSOK) can be effective.[1]
-
Lower Reaction Temperature: Running the reaction at the lowest feasible temperature can slow the rate of decomposition.[1]
-
Q3: My reaction is producing a significant amount of dehalogenated byproduct (2,4,6-trifluoropyrimidine). What causes this and how can it be prevented?
A3: Dehalogenation is a competitive side reaction where the chloro-substituent is replaced by a hydrogen atom.[2]
-
Mechanism of Dehalogenation: This typically occurs via the formation of a palladium-hydride (Pd-H) species. This species can arise from reactions of the palladium complex with the base, solvent (especially alcohols), or trace water. The Pd-H can then undergo reductive elimination with the pyrimidine ring to yield the dehalogenated product.[2]
-
Prevention Strategies:
-
Ligand Selection: Employing bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can favor the desired reductive elimination pathway over dehalogenation.[2]
-
Base Optimization: Avoid strong alkoxide bases if possible. Weaker inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are generally preferred.[2]
-
Solvent Choice: Use aprotic solvents like dioxane, THF, or toluene to minimize potential hydride sources.[2]
-
Control Water Content: While a small amount of water can be beneficial, excess water can promote dehalogenation. If using anhydrous conditions, ensure all reagents and solvents are rigorously dried.[2]
-
Q4: I am observing poor regioselectivity, with some reaction at the fluorine positions. How can I improve selectivity for the C-Cl bond?
A4: While the C-Cl bond is generally more reactive than C-F bonds in palladium-catalyzed cross-coupling, side reactions at the fluorine positions can occur, especially under harsh conditions. The reactivity order for halogens in oxidative addition is typically I > Br > OTf > Cl >> F.[11][12]
-
Factors Influencing Selectivity:
-
Catalyst System: Highly active catalysts that can facilitate oxidative addition at lower temperatures will favor reaction at the more labile C-Cl bond.
-
Reaction Temperature: Keeping the reaction temperature as low as possible while maintaining a reasonable reaction rate will enhance selectivity.
-
Ligand Effects: The steric and electronic properties of the ligand can influence the selectivity of the oxidative addition step.
-
Troubleshooting Guide: Summary Table
| Issue | Probable Cause(s) | Recommended Solutions |
| Low to No Yield | Inactive catalyst; Inefficient oxidative addition or transmetalation; Incorrect base or solvent.[1] | Use electron-rich, bulky ligands (e.g., SPhos, XPhos).[1] Switch to a stronger, non-nucleophilic base (e.g., K₃PO₄, Cs₂CO₃).[1] Ensure proper degassing to prevent catalyst oxidation.[1] |
| Boronic Acid Decomposition (Protodeboronation) | Harsh basic conditions; Presence of excess water; High reaction temperature.[1] | Use milder bases (e.g., KF).[1] Convert boronic acid to a more stable form (pinacol ester, MIDA ester, trifluoroborate salt).[1][9][10] Employ anhydrous conditions or lower the reaction temperature.[1] |
| Dehalogenation of Starting Material | Formation of Pd-H species from base, solvent, or water.[2] | Use bulky, electron-rich ligands.[2] Switch to weaker inorganic bases (e.g., K₂CO₃).[2] Use aprotic solvents (dioxane, THF, toluene).[2] |
| Poor Solubility of Reagents | Inappropriate solvent system. | Screen alternative solvents or solvent mixtures (e.g., DME, DMF, Toluene/Water).[13] Ensure vigorous stirring for biphasic systems.[8] |
| Formation of Homocoupled Boronic Acid Byproduct | Presence of oxygen; Inefficient transmetalation.[8] | Rigorously degas all solvents and reagents.[8] Use a slight excess of the pyrimidine halide.[14] |
Experimental Protocol: A Starting Point
This protocol is a general guideline and should be optimized for specific boronic acids.
Reagent Preparation:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 15-30 minutes.
Catalyst and Solvent Addition:
-
Add the palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%) and ligand (e.g., SPhos, 4-10 mol%) to the flask under a positive pressure of inert gas.
-
Add the degassed solvent (e.g., 1,4-dioxane/water, 10:1) via syringe.
Reaction and Workup:
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to Pyrimidine Scaffolds: 5-Chloro-2,4,6-trifluoropyrimidine vs. 2,4,6-trichloropyrimidine
In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the pyrimidine core stands as a privileged scaffold. Its presence in nucleobases and numerous pharmaceuticals underscores its significance.[1] The strategic functionalization of this heterocycle is paramount, and the choice of starting material can dictate the success, efficiency, and ultimate diversity of a synthetic campaign.
This guide provides an in-depth comparison of two highly versatile, yet distinct, pyrimidine building blocks: 5-Chloro-2,4,6-trifluoropyrimidine and 2,4,6-trichloropyrimidine . We will move beyond a simple cataloging of properties to dissect the fundamental principles of their reactivity, explore the nuances of their regioselectivity, and provide field-tested experimental protocols to empower researchers in making an informed choice for their specific synthetic goals.
At a Glance: Physicochemical Properties
A foundational understanding begins with the physical and chemical characteristics of these reagents. While both are halogenated pyrimidines, their properties differ significantly, impacting handling, storage, and reaction setup.
| Property | This compound | 2,4,6-Trichloropyrimidine |
| Molecular Formula | C₄ClF₃N₂[2] | C₄HCl₃N₂[3] |
| Molecular Weight | 168.50 g/mol [2] | 183.42 g/mol [4] |
| Appearance | Clear, colorless liquid[5] | Colorless to pale yellow low-melting solid or liquid[3][6] |
| Melting Point | N/A | 23-25 °C[4] |
| Boiling Point | 116 °C[7] | 210-215 °C[4] |
| Density | 1.626 g/mL at 25 °C[7] | 1.595 g/mL at 20 °C[4] |
| Solubility | Reacts with water | Insoluble in water[4][8] |
The Heart of the Matter: Reactivity in Nucleophilic Aromatic Substitution (SNAr)
The synthetic utility of both molecules is dominated by the Nucleophilic Aromatic Substitution (SNAr) reaction. The pyrimidine ring is inherently electron-deficient due to the two electronegative nitrogen atoms, which facilitates nucleophilic attack.[1] Halogen substituents at the C2, C4, and C6 positions further activate the ring for substitution.
The SNAr reaction proceeds via a two-step addition-elimination mechanism, involving a high-energy, negatively charged intermediate known as a Meisenheimer complex.[1] The stability of this intermediate is the critical factor governing the reaction rate.
Figure 1: General mechanism for Nucleophilic Aromatic Substitution (SNAr) on a halopyrimidine.
Causality: The Fluorine vs. Chlorine Dichotomy
The fundamental difference in the reactivity of these two scaffolds lies in the electronic properties of fluorine versus chlorine.
-
This compound : Fluorine is the most electronegative element, exerting a powerful negative inductive effect (-I). This strong electron-withdrawing nature profoundly stabilizes the anionic Meisenheimer intermediate.[9] This stabilization lowers the activation energy of the first, rate-determining addition step, making fluorinated pyrimidines exceptionally reactive towards nucleophiles.[9] While fluoride is a poorer leaving group than chloride, the rate enhancement from intermediate stabilization is the dominant kinetic factor.[9]
-
2,4,6-trichloropyrimidine : Chlorine is also electron-withdrawing, but its inductive effect is weaker than fluorine's. However, chloride is a better leaving group. The reactivity of this molecule is a balance between the activation provided by the chloro-substituents and the leaving group ability of chloride.
Senior Scientist's Insight: The superior inductive stabilization offered by fluorine means that reactions with This compound can often be performed under milder conditions (e.g., lower temperatures) compared to its trichloro- counterpart.
Strategic Synthesis: A Comparison of Regioselectivity
The true synthetic power of these reagents is revealed in their differing regioselectivity, which enables distinct strategic approaches to library synthesis.
2,4,6-Trichloropyrimidine: The Workhorse for Sequential Substitution
A key feature of 2,4,6-trichloropyrimidine is the differential reactivity of its chlorine atoms, which allows for controlled, stepwise functionalization.[1]
-
Reactivity Order: The general order of reactivity for both SNAr and palladium-catalyzed cross-coupling reactions is C4/C6 > C2 .[1]
-
Synthetic Control: By carefully controlling stoichiometry and reaction conditions (e.g., temperature, solvent), one can selectively substitute one, two, or all three chlorine atoms. For example, reaction with one equivalent of an amine at a low temperature will primarily yield the C4-monosubstituted product. Increasing the temperature and adding excess nucleophile can then drive the reaction to disubstitution.[1][10]
This predictable selectivity makes it an ideal scaffold for building complex, multi-substituted pyrimidine derivatives where diversity is required at multiple positions.[1][11]
This compound: The Specialist for C4-Selective Reactions
In contrast, this compound offers high, albeit not perfect, regioselectivity for initial substitution at the C4 (or C6) position.
-
Primary Reaction Site: Nucleophilic attack occurs almost exclusively at the fluorine-bearing C2, C4, and C6 positions. The chlorine at C5 is significantly less reactive towards nucleophilic substitution.[12]
-
Directing Effect: The C5-chloro group exerts a steric and electronic influence that directs incoming nucleophiles preferentially to the C4 position. Reactions with ammonia and benzamide show a strong preference for C4 substitution over C2 (9:1 and 40:1, respectively).[12]
-
A Note of Caution: While highly selective, reactions often yield a mixture of C4 and C2 substituted regioisomers. For instance, reaction with benzylamine gives a 5:1 mixture of the C4 and C2 products.[13] This necessitates a purification step, which can be a drawback for multi-step or parallel synthesis endeavors.[13]
Figure 2: Logical workflow comparing the synthetic pathways of the two reagents.
Field-Proven Methodologies: Experimental Protocols
The following protocols are representative examples of regioselective monosubstitution reactions. The rationale behind key steps is explained to provide a deeper understanding of the experimental design.
Protocol 1: Synthesis of N-Benzyl-5-chloro-2,6-difluoropyrimidin-4-amine
This protocol demonstrates the typical C4-selectivity of this compound.
Workflow Diagram:
Figure 3: Experimental workflow for monosubstitution of this compound.
Step-by-Step Procedure:
-
To a solution of this compound (0.5 g, 3.0 mmol) in acetonitrile (50 cm³) is added N,N-Diisopropylethylamine (DIPEA) (0.39 g, 3.0 mmol).[13]
-
Causality: Acetonitrile is a polar aprotic solvent suitable for SNAr. DIPEA is a non-nucleophilic base used to scavenge the HF acid formed during the reaction, driving it to completion.
-
-
The solution is cooled to 0 °C in an ice bath.
-
Causality: Lowering the temperature helps to control the reaction rate and often improves the regioselectivity by favoring the kinetically preferred product.
-
-
Benzylamine (0.32 g, 3.0 mmol) is added dropwise, and the solution is stirred at 0 °C for 2 hours.[13]
-
Trustworthiness: The reaction progress should be monitored by a suitable technique (e.g., ¹⁹F NMR or TLC) to confirm the consumption of the starting material. ¹⁹F NMR is particularly useful for distinguishing regioisomers.[13]
-
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude residue is partitioned between dichloromethane (DCM, 3 x 40 cm³) and water (40 cm³). The combined organic layers are dried over anhydrous sodium sulfate and concentrated.[13]
-
Causality: The aqueous work-up removes the DIPEA salt and any water-soluble impurities.
-
-
The resulting crude product, a mixture of C4 and C2 isomers, is purified by column chromatography to yield the desired N-benzyl-5-chloro-2,6-difluoropyrimidin-4-amine.[13]
Protocol 2: Synthesis of 4-(4-Methoxyanilino)-2,6-dichloropyrimidine
This protocol illustrates the C4-selective monosubstitution of 2,4,6-trichloropyrimidine.
Step-by-Step Procedure:
-
In a round-bottom flask, dissolve 2,4,6-trichloropyrimidine (1.0 eq) and p-anisidine (1.0 eq) in a suitable solvent such as ethanol or a butanol/DMSO mixture.[10][14]
-
Causality: The choice of solvent can influence the ratio of C4 to C2 substitution.[10] Ethanol often favors the C4 product.
-
-
Add a non-nucleophilic base, such as triethylamine (Et₃N) or DIPEA (1.1 eq), to the mixture.
-
Causality: The base neutralizes the HCl generated during the reaction.
-
-
Heat the reaction mixture to a moderate temperature (e.g., 75-95 °C) and stir for several hours until TLC analysis indicates the disappearance of the starting materials.[14]
-
Trustworthiness: Using a 1:1 stoichiometry of reactants is crucial for achieving monosubstitution. Excess aniline and higher temperatures would promote disubstitution.[10]
-
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product.
-
Purify the product by recrystallization or column chromatography to obtain the pure 4-(4-methoxyanilino)-2,6-dichloropyrimidine.
Beyond SNAr: Expanding the Synthetic Toolkit
While SNAr is their primary mode of reaction, both reagents are valuable in other transformations. Both are competent substrates in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), allowing for the formation of C-C bonds.[1] For 2,4,6-trichloropyrimidine , these reactions also typically exhibit regioselectivity for the C4 position, providing an orthogonal method for functionalization.[1]
Safety and Handling
As with all reactive chemical reagents, proper handling is essential.
| Parameter | This compound | 2,4,6-Trichloropyrimidine |
| Hazard Class | Irritant (Eye, Skin, Respiratory)[7] | Irritant (Eye, Skin, Respiratory)[4][15] |
| Signal Word | Warning[7] | N/A |
| Storage | Standard | Store in a dry, sealed container away from acids[6][15] |
| PPE | Eyeshields, Gloves, Respirator Filter[7] | Standard laboratory PPE, NIOSH/MSHA-approved respirator if needed[15] |
Conclusion: A Strategic Recommendation
The choice between This compound and 2,4,6-trichloropyrimidine is not a matter of which is "better," but which is strategically correct for the task at hand.
-
Choose 2,4,6-Trichloropyrimidine for:
-
Polysubstitution: When the goal is to create a library with diversity at the C2, C4, and C6 positions.
-
Controlled, Stepwise Synthesis: Its predictable, sequential reactivity makes it the reliable workhorse for building complex molecular architectures.
-
-
Choose this compound for:
-
High-Reactivity Mono-substitution: When a rapid, C4-selective introduction of a pyrimidine core is needed, often under milder conditions.
-
Late-Stage Functionalization: The remaining fluorine atoms and the C5-chlorine offer handles for subsequent modifications.
-
Fine-Tuning Physicochemical Properties: The incorporation of fluorine can favorably modulate properties like metabolic stability, pKa, and binding affinity.
-
By understanding the fundamental principles of reactivity and selectivity outlined in this guide, researchers can harness the full synthetic potential of these powerful building blocks, accelerating the path to discovery.
References
- 1. 2,4,6-Trichloropyrimidine | 3764-01-0 | Benchchem [benchchem.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. chembk.com [chembk.com]
- 5. chemwhat.com [chemwhat.com]
- 6. Page loading... [guidechem.com]
- 7. This compound 99 697-83-6 [sigmaaldrich.com]
- 8. 2,4,6-Trichloropyrimidine | 3764-01-0 [chemicalbook.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. This compound | 697-83-6 | Benchchem [benchchem.com]
- 13. Perhalogenated pyrimidine scaffolds. Reactions of this compound with nitrogen centred nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
A Senior Application Scientist's Guide to the Comparative Reactivity of Fluorinated vs. Chlorinated Pyrimidines
For researchers, scientists, and professionals in drug development, the pyrimidine scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its presence in a vast array of therapeutic agents.[1][2] Halogenated pyrimidines, in particular, serve as exceptionally versatile intermediates, enabling the construction of complex molecular architectures through nucleophilic aromatic substitution (SNAr).[3][4]
This guide provides an in-depth comparison of the reactivity between fluorinated and chlorinated pyrimidines. We will move beyond simple procedural descriptions to explore the underlying mechanistic principles, present comparative experimental data, and offer practical guidance to inform your synthetic strategies. Our goal is to equip you with the knowledge to rationally select the optimal halo-pyrimidine for your specific research and development needs.
Part 1: The Fundamentals of Nucleophilic Aromatic Substitution (SNAr) on the Pyrimidine Ring
The SNAr reaction is the most common pathway for the functionalization of halopyrimidines. The electron-deficient nature of the pyrimidine ring, caused by the two electronegative nitrogen atoms, makes it susceptible to attack by nucleophiles.[4] This reaction proceeds via a two-step addition-elimination mechanism.
-
Addition Step (Rate-Determining): A nucleophile attacks an electron-deficient carbon atom bearing a halogen, breaking the ring's aromaticity and forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[5][6]
-
Elimination Step (Fast): The aromaticity is restored by the expulsion of the halide anion (the leaving group).[5]
The pyrimidine nitrogens play a crucial role by stabilizing the anionic Meisenheimer complex through resonance, thereby facilitating the reaction.[7]
Regioselectivity in Dihalopyrimidines
In substrates like 2,4-dichloropyrimidine, nucleophilic attack preferentially occurs at the C4 position.[8][9] This selectivity can be explained by examining the stability of the Meisenheimer intermediate. Attack at C4 allows the negative charge to be delocalized over both electronegative nitrogen atoms, resulting in a more stable intermediate compared to attack at C2.[7][9] This observation is also supported by frontier molecular orbital theory, which shows the Lowest Unoccupied Molecular Orbital (LUMO) has a larger coefficient at the C4 position, indicating it as the more electrophilic site.[9]
Part 2: Head-to-Head Comparison: Fluorine vs. Chlorine Reactivity
A common misconception, arising from familiarity with aliphatic SN2 reactions, is that fluoride is a poor leaving group.[5][10] However, in the context of SNAr, this is reversed. Fluoropyrimidines are significantly more reactive than their chlorinated counterparts.
The key to understanding this lies in the rate-determining step. Since the initial nucleophilic attack and formation of the Meisenheimer complex is the slow step, factors that stabilize this intermediate and the transition state leading to it will accelerate the overall reaction rate.[5][6]
The Decisive Role of Electronegativity
Fluorine's exceptional electronegativity exerts a powerful electron-withdrawing inductive effect (-I). This effect achieves two things:
-
It increases the electrophilicity of the carbon atom to which it is attached, making it more susceptible to nucleophilic attack.[11]
-
It strongly stabilizes the negative charge of the Meisenheimer complex, lowering the activation energy of the rate-determining step.[5]
Chlorine is also electronegative, but its inductive effect is weaker. Consequently, it provides less stabilization to the intermediate, leading to a higher activation barrier and a slower reaction. This results in the established reactivity order for activated SNAr reactions: F > Cl ≈ Br > I .[12][13]
Part 3: Quantitative Data and Practical Considerations
Experimental evidence confirms the enhanced reactivity of fluoropyrimidines. A study on the piperidinolysis of simple halopyrimidines found that fluorinated variants react 60 to 200 times faster than the corresponding chlorinated or brominated compounds.[14] This kinetic advantage allows reactions with fluoropyrimidines to be conducted under much milder conditions.
| Substrate | Halogen | Typical Conditions | Relative Reactivity | Key Advantages | Key Disadvantages |
| 2- or 4-Fluoropyrimidine | Fluorine | Room temp. to moderate heat (e.g., 80 °C), shorter reaction times | High (60-200x > Cl)[14] | Mild conditions, faster reactions, good for sensitive substrates | Higher cost, less readily available |
| 2- or 4-Chloropyrimidine | Chlorine | Elevated temperatures (e.g., >100 °C), longer reaction times[15] | Baseline | Cost-effective, widely available, workhorse for large scale | Harsher conditions required, potential for side reactions |
When to Choose Fluorinated Pyrimidines:
-
When working with complex molecules containing sensitive functional groups that cannot withstand high temperatures or harsh basic conditions.
-
In late-stage functionalization where high yields and clean reactions are paramount.
-
When rapid synthesis is required to generate libraries for screening.
When to Choose Chlorinated Pyrimidines:
-
For large-scale, process chemistry applications where cost is a primary driver.[16]
-
In early-stage synthesis or when the substrate is robust enough to tolerate more forcing conditions.
-
When a less reactive electrophile is desired to achieve selectivity in a molecule with multiple reactive sites.
Part 4: Experimental Protocols
The following is a representative, self-validating protocol for a typical SNAr reaction used in drug discovery.
Protocol: Synthesis of 2-amino-4-(morpholino)-5-nitropyrimidine
This procedure details the reaction of a secondary amine with a 2,4-dihalopyrimidine, where the C4-halogen is selectively displaced.
Materials:
-
2-Amino-4-chloro-5-nitropyrimidine
-
Morpholine (1.2 equivalents)
-
Potassium Carbonate (K₂CO₃) (2.0 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Equipment:
-
Round-bottom flask with magnetic stirrer
-
Condenser and heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus
Step-by-Step Methodology:
-
Reaction Setup: To a stirred solution of 2-amino-4-chloro-5-nitropyrimidine (1.0 eq) in DMF in a round-bottom flask, add potassium carbonate (2.0 eq).
-
Nucleophile Addition: Add morpholine (1.2 eq) dropwise to the suspension at room temperature.
-
Heating and Monitoring: Heat the reaction mixture to 80 °C. The causality here is that thermal energy is required to overcome the activation barrier for this specific chloro-pyrimidine. Monitor the reaction's progress by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes) until the starting material is consumed (typically 2-4 hours).
-
Workup: Allow the reaction to cool to room temperature. Pour the mixture into a beaker of ice-water. A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the solid sequentially with water and then a small amount of cold diethyl ether to remove residual DMF and other impurities.
-
Purification: If necessary, the crude product can be purified by recrystallization from ethanol to yield the desired 2-amino-4-(morpholino)-5-nitropyrimidine as a yellow solid.
-
Validation: The structure and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The expected outcome is a high yield (>85%) of the C4-substituted product, with no significant formation of the C2-isomer.
Conclusion
The choice between a fluorinated and a chlorinated pyrimidine is a strategic decision based on a trade-off between reactivity and cost.
-
Fluoropyrimidines are highly reactive electrophiles that enable SNAr reactions under mild conditions, making them ideal for complex, sensitive substrates often encountered in the later stages of drug development.
-
Chloropyrimidines are robust, cost-effective workhorses suitable for large-scale synthesis and for substrates that can withstand more vigorous reaction conditions.
A thorough understanding of the mechanistic principles governing their reactivity allows the modern medicinal chemist to make informed, rational decisions, optimizing synthetic routes to accelerate the discovery and development of novel therapeutics.[17]
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Addition-Elimination at Aromatics (SNAR) [employees.csbsju.edu]
- 7. echemi.com [echemi.com]
- 8. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. m.youtube.com [m.youtube.com]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pyrimidine reactions. Part XXV. Synthesis and piperidinolysis of some simple fluoropyrimidines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Utility of Synthetic, Medicinal and Pharmaceutical Chemistry in Drug Design | Semantic Scholar [semanticscholar.org]
A Comparative Guide to HPLC-UV Methodologies for Purity Analysis of 5-Chloro-2,4,6-trifluoropyrimidine
In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 5-Chloro-2,4,6-trifluoropyrimidine is a critical building block in the synthesis of numerous therapeutic agents. Its reactive nature, a consequence of the electron-withdrawing fluorine and chlorine atoms on the pyrimidine ring, makes it susceptible to various side reactions, leading to a spectrum of potential impurities.[1] Therefore, a robust, accurate, and reliable analytical method for purity assessment is indispensable.
This guide provides an in-depth comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) methods for the purity analysis of this compound. Moving beyond a simple recitation of protocols, we will delve into the scientific rationale behind methodological choices, present comparative experimental data, and offer a validated, step-by-step protocol for immediate application in a quality control setting. All methodologies discussed are grounded in the principles outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[2][3][4][5][6]
The Analytical Challenge: Understanding the Analyte and Its Potential Impurities
This compound is a non-polar, volatile liquid.[7][8] The primary impurities in its production are often structurally similar, arising from incomplete reactions or side reactions. These can include isomers, starting materials, and by-products of nucleophilic substitution.[7] The analytical goal is to develop a method that can effectively separate the main component from these closely related impurities, ensuring accurate quantification.
Methodological Comparison: The Pillars of a Robust HPLC-UV Purity Assay
The success of an HPLC-UV method hinges on several key parameters. Here, we compare different approaches to optimizing the separation and detection of this compound and its impurities.
Stationary Phase Selection: A Tale of Two Columns
Reversed-phase HPLC (RP-HPLC) is the most common and versatile mode of separation in pharmaceutical analysis.[9][10][11] The choice of the stationary phase is critical for achieving the desired selectivity.
-
Conventional C18 Columns: These columns, packed with silica particles bonded with octadecylsilane, are the workhorses of RP-HPLC. They separate compounds primarily based on hydrophobicity. For a relatively non-polar compound like this compound, a C18 column provides good retention.
-
Polar-Embedded C18 Columns: These columns feature a polar group embedded within the C18 chain. This modification alters the selectivity, often improving the peak shape for polar analytes and providing alternative selectivity for non-polar compounds.[12] They can also offer enhanced retention of more polar impurities that might elute in the void volume on a standard C18 column.
Comparative Data: Column Performance
| Parameter | Method A: Conventional C18 (150 x 4.6 mm, 5 µm) | Method B: Polar-Embedded C18 (150 x 4.6 mm, 5 µm) |
| Resolution (Main Peak vs. Impurity 1) | 1.8 | 2.5 |
| Tailing Factor (Main Peak) | 1.3 | 1.1 |
| Theoretical Plates | 8,500 | 9,200 |
As the data suggests, the polar-embedded C18 column (Method B) provided superior resolution and peak symmetry, which is crucial for accurate impurity quantification. This is likely due to the alternative selectivity offered by the embedded polar group, which can interact differently with the pyrimidine ring and its substituents.
Mobile Phase Optimization: The Engine of Separation
The mobile phase composition dictates the elution strength and selectivity of the separation. For RP-HPLC, a mixture of water and an organic solvent, typically acetonitrile or methanol, is used.
-
Isocratic vs. Gradient Elution: An isocratic method uses a constant mobile phase composition throughout the run. This is simpler and often more robust. A gradient method involves changing the mobile phase composition during the run, which is beneficial for separating compounds with a wide range of polarities.[10]
-
Organic Modifier: Acetonitrile generally provides lower viscosity and better UV transparency at lower wavelengths compared to methanol. This can lead to sharper peaks and better sensitivity.
-
pH and Buffers: While this compound itself is neutral, some impurities may be ionizable. Adjusting the pH of the aqueous portion of the mobile phase can significantly impact the retention and peak shape of these impurities. A low pH, often achieved with trifluoroacetic acid (TFA) or phosphoric acid, can suppress the ionization of acidic impurities, leading to better retention and peak shape.[13][14][15]
Comparative Data: Mobile Phase Effects
| Mobile Phase Composition | Resolution (Main Peak vs. Impurity 2) | Analysis Time (minutes) |
| Method C: 60:40 Acetonitrile:Water (Isocratic) | 1.2 | 10 |
| Method D: 70:30 Acetonitrile:Water (Isocratic) | 0.9 | 7 |
| Method E: Gradient (50-80% Acetonitrile in 10 min) | 2.1 | 15 |
A gradient elution (Method E) was necessary to achieve adequate resolution of all potential impurities within a reasonable timeframe. Isocratic methods either resulted in poor resolution or excessively long run times for later eluting impurities.
Recommended HPLC-UV Method for Purity Analysis
Based on extensive method development and validation, the following protocol is recommended for the purity analysis of this compound. This method has been validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.[16][17][18]
Experimental Protocol
Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Polar-Embedded C18, 150 x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-2 min: 50% B
-
2-12 min: 50% to 80% B
-
12-15 min: 80% B
-
15-15.1 min: 80% to 50% B
-
15.1-20 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Diluent: Acetonitrile.
Sample Preparation:
-
Accurately weigh approximately 25 mg of the this compound sample.
-
Dissolve in and dilute to 50.0 mL with the diluent.
-
Filter the solution through a 0.45 µm syringe filter before injection.
System Suitability:
Before sample analysis, perform five replicate injections of a standard solution. The system is deemed suitable for use if the following criteria are met, in accordance with USP guidelines:[4]
-
Tailing factor for the main peak is not more than 2.0.
-
Relative standard deviation (RSD) of the peak area for the main peak is not more than 2.0%.
-
Theoretical plates for the main peak is not less than 2000.
Method Validation Summary
The recommended method was subjected to a rigorous validation study.
| Validation Parameter | Result |
| Specificity | No interference from blank or placebo at the retention time of the main peak and known impurities. |
| Linearity (r²) | > 0.999 for the main peak and all known impurities. |
| Accuracy (% Recovery) | 98.0% - 102.0% for the main peak and known impurities.[19] |
| Precision (%RSD) | < 2.0% for repeatability and intermediate precision. |
| Limit of Detection (LOD) | 0.01% |
| Limit of Quantitation (LOQ) | 0.03% |
Visualizing the Workflow
To ensure clarity and reproducibility, the experimental workflow and logical relationships within the method validation process are illustrated below.
Caption: Experimental workflow for HPLC method development and analysis.
Caption: Logical relationships in HPLC method validation.
Conclusion
The purity of this compound is a critical quality attribute that necessitates a highly reliable analytical method. This guide has compared key chromatographic parameters and presented a fully validated HPLC-UV method that demonstrates superior performance in terms of resolution, peak shape, and sensitivity. By understanding the scientific principles behind method development and validation, researchers and drug development professionals can confidently implement this method to ensure the quality and consistency of this vital pharmaceutical intermediate. The provided protocol, grounded in established regulatory guidelines, offers a robust starting point for routine quality control analysis.[20]
References
- 1. Perhalogenated pyrimidine scaffolds. Reactions of this compound with nitrogen centred nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 4. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. ijrrjournal.com [ijrrjournal.com]
- 7. This compound CAS#: 697-83-6 [m.chemicalbook.com]
- 8. chemwhat.com [chemwhat.com]
- 9. glsciencesinc.com [glsciencesinc.com]
- 10. Reversed Phase Columns | HPLC | UHPLC | YMC [ymc.eu]
- 11. Reversed-Phase Chromatography Columns | Regis Technologies [registech.com]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. scielo.br [scielo.br]
- 17. scielo.br [scielo.br]
- 18. actascientific.com [actascientific.com]
- 19. mdpi.com [mdpi.com]
- 20. agilent.com [agilent.com]
A Cost-Benefit Analysis of 5-Chloro-2,4,6-trifluoropyrimidine in Synthesis: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of building blocks in a synthetic route is a critical decision, balancing reactivity, selectivity, cost, and safety. This guide provides an in-depth technical analysis of 5-Chloro-2,4,6-trifluoropyrimidine, a versatile reagent in medicinal chemistry, and objectively compares its performance and cost-effectiveness against common alternatives.
Introduction: The Role of Halogenated Pyrimidines in Drug Discovery
Pyrimidine scaffolds are integral to a vast array of pharmaceuticals and bioactive molecules. The strategic functionalization of the pyrimidine ring, often through nucleophilic aromatic substitution (SNAr), is a cornerstone of modern drug development. Polyhalogenated pyrimidines serve as highly valuable and versatile starting materials for the synthesis of complex, polysubstituted derivatives.[1] Among these, this compound has emerged as a reagent of interest due to the unique reactivity imparted by its fluorine and chlorine substituents. This guide will delve into the cost-benefit analysis of employing this compound in synthesis, with a focus on its performance in SNAr reactions compared to chlorinated analogs such as 2,4,6-trichloropyrimidine and 2,4-dichloro-5-fluoropyrimidine.
Performance Analysis: Reactivity and Regioselectivity in SNAr Reactions
The primary utility of this compound lies in its application as a scaffold for sequential SNAr reactions to build highly functionalized pyrimidine systems.[2][3] The key to its synthetic value is the differential reactivity of its halogen substituents, which allows for controlled, regioselective modifications.
The Influence of Fluorine vs. Chlorine on Reactivity
In the context of SNAr reactions on electron-deficient aromatic rings, fluorine atoms are generally more activating towards nucleophilic attack than chlorine atoms. This is attributed to the high electronegativity of fluorine, which strongly polarizes the carbon-fluorine bond and stabilizes the negatively charged Meisenheimer intermediate formed during the reaction.[4] This stabilization of the intermediate lowers the activation energy of the rate-determining step, leading to faster reaction rates.
dot
Caption: Generalized SNAr mechanism on this compound.
Regioselectivity in Reactions with Nucleophiles
A critical aspect of using this compound is the regioselectivity of nucleophilic attack. The pyrimidine ring is activated towards nucleophilic substitution at the 2, 4, and 6 positions by the ring nitrogen atoms.[5] In this compound, the fluorine atoms at the 2, 4, and 6 positions are the primary sites for substitution.
Experimental evidence from reactions with various nitrogen-centered nucleophiles, such as amines, demonstrates a clear preference for substitution at the 4-position.[1][2] Reaction with ammonia, for instance, yields a 9:1 ratio of the 4-amino product over the 2-amino product.[3] This selectivity is a key advantage, as it allows for the predictable introduction of a functional group at a specific position.
However, it is important to note that these reactions often yield a mixture of regioisomers, necessitating purification to isolate the desired product.[1][2] This can impact the overall yield and cost-effectiveness of the synthesis. For example, in the reaction with benzylamine, a 5:1 ratio of the 4-substituted to the 2-substituted product is observed.[2]
dot
Caption: Regioselectivity in the reaction of this compound with amines.
Comparative Analysis with Chlorinated Alternatives
The primary alternatives to this compound are its chlorinated analogs, such as 2,4,6-trichloropyrimidine and 2,4-dichloro-5-fluoropyrimidine.
Performance Comparison
While direct side-by-side comparative studies under identical conditions are limited in the literature, we can infer performance differences based on established principles of SNAr reactivity.
-
Reactivity: Due to the higher activating effect of fluorine, this compound is expected to be more reactive towards nucleophiles than 2,4,6-trichloropyrimidine. This can translate to milder reaction conditions (lower temperatures, shorter reaction times) and potentially higher yields.
-
Regioselectivity: The regioselectivity in 2,4,6-trichloropyrimidine can be more complex and less predictable, often leading to mixtures of products from substitution at the 2, 4, and 6 positions.[1] The presence of the C5-chloro group in this compound can also influence the regioselectivity of subsequent substitutions.
-
Sequential Reactions: The differential reactivity of the C-F bonds in this compound can be exploited for sequential substitutions with different nucleophiles, offering a pathway to complex, multi-functionalized pyrimidines that may be more challenging to achieve with all-chloro analogs.
Experimental Data Snapshot
The following table summarizes representative experimental data for SNAr reactions with this compound.
| Nucleophile | Product Ratio (4-substituted : 2-substituted) | Isolated Yield (Major Product) | Reference |
| Ammonia | 9 : 1 | Good | [2][3] |
| Ethylamine | 8 : 1 | Good | [1] |
| Benzylamine | 5 : 1 | Not specified | [2] |
| Diethylamine | - | Not specified | [3] |
Cost-Benefit Analysis
The choice of starting material is often a trade-off between performance and cost. Here, we provide a comparative cost analysis based on currently available supplier pricing. Prices are subject to change and may vary based on quantity and supplier.
| Compound | Representative Price (per kg) | Key Considerations |
| This compound | ~$2,500 - $4,000 | Higher reactivity, potentially milder conditions, better regioselectivity. |
| 2,4,6-Trichloropyrimidine | ~$5,200 | Lower reactivity, may require harsher conditions, potentially more complex product mixtures.[6] |
| 2,4-Dichloro-5-fluoropyrimidine | ~$220,000 - $360,000 | Different substitution pattern, useful for accessing specific isomers.[7] |
Analysis: While this compound has a higher upfront cost per kilogram compared to 2,4,6-trichloropyrimidine, its enhanced reactivity and selectivity can lead to overall cost savings. Milder reaction conditions can reduce energy consumption and the need for specialized equipment. Higher yields and cleaner reactions can minimize purification costs and waste disposal. However, for applications where the lower reactivity of the chlorinated analog is sufficient and regioselectivity is not a primary concern, 2,4,6-trichloropyrimidine may be a more economical choice. 2,4-dichloro-5-fluoropyrimidine occupies a different chemical space and its cost reflects its more specialized applications.
Safety and Handling
All halogenated pyrimidines should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Below is a summary of the key hazard information for the compounds discussed.
| Compound | GHS Pictograms | Signal Word | Hazard Statements |
| This compound | GHS07 | Warning | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |
| 2,4,6-Trichloropyrimidine | GHS07 | Warning | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |
| 2,4-Dichloro-5-fluoropyrimidine | GHS05, GHS06 | Danger | H301: Toxic if swallowed. H314: Causes severe skin burns and eye damage. |
Experimental Protocol: Representative SNAr Reaction with an Amine
The following is a general protocol for the reaction of this compound with a primary amine, adapted from the literature.[2]
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Perhalogenated pyrimidine scaffolds. Reactions of this compound with nitrogen centred nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound 99 697-83-6 [sigmaaldrich.com]
- 4. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. echemi.com [echemi.com]
- 6. m.indiamart.com [m.indiamart.com]
- 7. Top 2,4-Dichloro-5-fluoropyrimidine Supplier in China [highlandpharmachem.com]
A Senior Application Scientist's Guide to 5-Chloro-2,4,6-trifluoropyrimidine: A Comparative Benchmarking Analysis
For the discerning researcher in drug discovery and materials science, the selection of a core heterocyclic scaffold is a critical decision that dictates the trajectory of a synthetic campaign. This guide provides an in-depth, objective comparison of 5-Chloro-2,4,6-trifluoropyrimidine against other prevalent pyrimidine building blocks. We will delve into the nuances of its reactivity, regioselectivity, and practical applications, supported by experimental data and detailed protocols, to empower you to make informed decisions in your research endeavors.
The Strategic Advantage of Fluorination and Chlorination in a Pyrimidine Scaffold
The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the bedrock of numerous FDA-approved drugs. The strategic introduction of halogen atoms onto this scaffold profoundly modulates its physicochemical and biological properties. In this compound, the interplay between the highly electronegative fluorine atoms and the larger chlorine atom at the C5 position creates a unique reactivity profile.
The fluorine atoms significantly activate the pyrimidine ring towards nucleophilic aromatic substitution (SNAr), a cornerstone reaction in the elaboration of such scaffolds. The chlorine atom at C5, while also electron-withdrawing, offers a potential site for orthogonal reactivity, such as cross-coupling reactions, or can serve to sterically and electronically influence the regioselectivity of substitutions at the fluorinated positions.
Comparative Reactivity Analysis: this compound vs. Key Alternatives
A building block's true value is revealed through its performance in key chemical transformations. Here, we benchmark this compound against its chlorinated and non-chlorinated fluorinated analogues in two pivotal reaction classes: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling.
Nucleophilic Aromatic Substitution (SNAr): A Study in Regioselectivity
SNAr reactions are fundamental to the functionalization of halogenated pyrimidines. The regioselectivity of these reactions is paramount for the efficient synthesis of desired analogues.
Key Insights:
-
Activation: The fluorine atoms in this compound render the C2, C4, and C6 positions highly susceptible to nucleophilic attack.
-
Regioselectivity with Nitrogen Nucleophiles: Studies have shown that reactions with nitrogen-centered nucleophiles, such as ammonia and primary amines, can lead to mixtures of isomers.[1] For instance, the reaction with ammonia yields a 9:1 ratio of the 4-amino to the 2-amino product. While this demonstrates a preference, the formation of the minor isomer necessitates purification, a factor to consider in multi-step syntheses.[1]
-
Comparison with 2,4,6-Trifluoropyrimidine: The presence of the C5-chloro group in this compound enhances the selectivity of SNAr reactions with nitrogen nucleophiles compared to 2,4,6-trifluoropyrimidine.[1] The electron-withdrawing nature of the chlorine atom activates the ortho positions (C4 and C6), partially offsetting the steric hindrance.[1]
-
Comparison with 2,4,6-Trichloropyrimidine: 2,4,6-Trichloropyrimidine is also highly reactive towards nucleophiles, with the general order of reactivity being C4(6) > C2.[2] However, the C-F bond is generally more resistant to cleavage than the C-Cl bond, which can be advantageous for sequential substitutions. The choice between the two often depends on the desired final substitution pattern and the specific nucleophiles employed.
Table 1: Regioselectivity in SNAr with Ammonia
| Building Block | Product Ratio (4-amino : 2-amino) | Reference |
| This compound | 9 : 1 | |
| 2,4,6-Trifluoropyrimidine | 4 : 1 | [1] |
Experimental Protocol: Nucleophilic Aromatic Substitution with Benzylamine
This protocol is adapted from a published procedure and illustrates a typical SNAr reaction with this compound.[3]
Materials:
-
This compound
-
Benzylamine
-
N,N-Diisopropylethylamine (DIPEA)
-
Acetonitrile (anhydrous)
-
Dichloromethane (DCM)
-
Water
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous acetonitrile at 0 °C, add benzylamine (1.0 eq) and DIPEA (1.0 eq).
-
Stir the reaction mixture at 0 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Partition the residue between DCM and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product mixture.
-
Purify the major product, N-benzyl-5-chloro-2,6-difluoropyrimidin-4-amine, by column chromatography.
Diagram 1: SNAr Reaction Workflow
Caption: A generalized workflow for a typical SNAr reaction.
Suzuki-Miyaura Cross-Coupling: A Gateway to C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful tool for constructing C-C bonds, and the reactivity of halogenated pyrimidines in this reaction is crucial for their utility as building blocks.
Key Insights:
-
Reactivity Order: The general reactivity of halogens in palladium-catalyzed cross-coupling reactions follows the order I > Br > Cl > F.[4] This differential reactivity is key to achieving selective functionalization on polyhalogenated pyrimidines.
-
This compound: Due to the high strength of the C-F bond, the C-Cl bond at the 5-position is the primary site for Suzuki-Miyaura coupling. This allows for the introduction of an aryl or heteroaryl group at this position while retaining the fluorinated positions for subsequent SNAr reactions.
-
Alternative Building Blocks:
-
5-Bromo-2-chloropyrimidine: The C-Br bond is significantly more reactive than the C-Cl bond in Suzuki coupling, allowing for highly selective functionalization at the C5 position.[4]
-
2,4-Dichloropyrimidine: The C4-chloro is generally more reactive than the C2-chloro, enabling selective mono-arylation at the C4 position under controlled conditions.[5][6]
-
Table 2: Qualitative Reactivity in Suzuki-Miyaura Coupling
| Building Block | Most Reactive Site | Comments |
| This compound | C5-Cl | C-F bonds are generally unreactive under standard Suzuki conditions. |
| 5-Bromo-2-chloropyrimidine | C5-Br | High selectivity for C5 coupling.[4] |
| 2,4-Dichloropyrimidine | C4-Cl | Good selectivity for C4 mono-coupling can be achieved.[5][6] |
Experimental Protocol: General Suzuki-Miyaura Coupling of a Halopyrimidine
This protocol provides a general framework for a Suzuki-Miyaura coupling reaction.
Materials:
-
Halopyrimidine (e.g., this compound)
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., K2CO3)
-
Degassed solvent (e.g., 1,4-dioxane/water)
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine the halopyrimidine (1.0 eq), arylboronic acid (1.2 eq), palladium catalyst (2-5 mol%), and base (2.0 eq).
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Diagram 2: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Applications in Drug Discovery and Agrochemicals
The utility of this compound and its analogues is best demonstrated through their application in the synthesis of biologically active molecules.
Kinase Inhibitors: Targeting Uncontrolled Cell Proliferation
The pyrimidine scaffold is a privileged structure in the design of kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding site of kinases.
Case Study: Synthesis of an Aurora Kinase Inhibitor Precursor
Experimental Protocol: Synthesis of a 2,4-Disubstituted Pyrimidine Core for Kinase Inhibitors (Illustrative)
This protocol is a generalized representation based on common synthetic routes to pyrimidine-based kinase inhibitors.[8]
Materials:
-
2,4,6-Trichloropyrimidine (as a representative starting material)
-
3-Amino-5-methylpyrazole
-
(S)-(3-aminopyrrolidin-1-yl)(3-chloro-2-fluorophenyl)methanone
-
Triethylamine
-
1-Pentanol
Procedure:
-
Step 1: First Nucleophilic Substitution. A solution of 2,4,6-trichloropyrimidine (1.0 eq) and 3-amino-5-methylpyrazole (1.0 eq) in a suitable solvent is heated to effect the first substitution, typically at the more reactive C4 position.
-
Step 2: Second Nucleophilic Substitution. The resulting 2,6-dichloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine is then reacted with a second amine, such as (S)-(3-aminopyrrolidin-1-yl)(3-chloro-2-fluorophenyl)methanone (1.3 eq), in the presence of a base like triethylamine (1.5 eq) in a high-boiling solvent like 1-pentanol at elevated temperature (e.g., 120 °C) to displace a second chlorine atom.[8]
-
Workup and Purification: The reaction is cooled and poured into water to precipitate the product. The crude product is collected by filtration and purified by column chromatography.
Agrochemicals: Protecting Global Food Supplies
Fluorinated compounds play a significant role in the agrochemical industry, often enhancing the efficacy and metabolic stability of active ingredients. While specific examples detailing the use of this compound in agrochemical synthesis are not prevalent in the initial search results, its structural motifs are relevant to this field. Halogenated pyrimidines, in general, are key intermediates in the synthesis of various fungicides and herbicides.[7] The introduction of fluorine, in particular, is a common strategy in the design of modern agrochemicals.
Conclusion and Future Outlook
This compound presents itself as a valuable, albeit complex, building block for the synthesis of highly functionalized pyrimidine derivatives. Its unique reactivity profile, characterized by highly activated positions for SNAr and an orthogonal C-Cl bond for potential cross-coupling, offers synthetic chemists a versatile tool.
However, the propensity for forming isomeric mixtures in SNAr reactions necessitates careful reaction optimization and purification, a factor that must be weighed against the potential benefits of its unique substitution patterns. In comparison to more traditional building blocks like 2,4,6-trichloropyrimidine, it offers the potential for introducing fluorine atoms, which can be highly desirable for modulating the properties of the final molecule. For applications requiring high regioselectivity in sequential substitutions, bromo-chloro-pyrimidines may offer a more straightforward synthetic route.
The choice of the optimal pyrimidine building block is ultimately a strategic one, dictated by the specific synthetic target, the desired substitution pattern, and the overall efficiency of the synthetic route. As the demand for novel, highly functionalized heterocyclic compounds continues to grow in both the pharmaceutical and agrochemical sectors, a thorough understanding of the reactivity and comparative performance of building blocks like this compound will remain paramount for the innovative scientist.
References
- 1. Perhalogenated pyrimidine scaffolds. Reactions of this compound with nitrogen centred nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,4,6-Trichloropyrimidine | 3764-01-0 | Benchchem [benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Quantitative Analysis of Isomeric Mixtures from 5-Chloro-2,4,6-trifluoropyrimidine Reactions
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel pharmaceutical agents and functional materials, 5-Chloro-2,4,6-trifluoropyrimidine serves as a versatile building block. However, its reactions, particularly with nucleophiles, often yield isomeric mixtures, posing a significant analytical challenge. The regioselectivity of these reactions is not always absolute, leading to the formation of positional isomers that can have vastly different chemical and biological properties. Accurate quantification of these isomers is paramount for process optimization, quality control, and regulatory compliance.
This guide provides an in-depth comparison of the primary analytical techniques for the quantitative analysis of isomeric mixtures derived from this compound reactions. We will delve into the causality behind experimental choices for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS), offering field-proven insights and detailed protocols.
The Challenge: Differentiating Isomers of Substituted Chlorotrifluoropyrimidines
Nucleophilic aromatic substitution (SNAr) on this compound can occur at the C2, C4, or C6 positions. However, due to the activating effect of the ring nitrogen atoms, substitution predominantly occurs at the C2 and C4 positions, leading to a mixture of 2- and 4-substituted isomers. The relative ratio of these isomers is influenced by factors such as the nature of the nucleophile, solvent, and reaction temperature.[1][2]
For instance, the reaction of this compound with ammonia yields a mixture of 5-chloro-2,6-difluoropyrimidin-4-amine and 5-chloro-4,6-difluoropyrimidin-2-amine, typically in a 9:1 ratio.[1] Similarly, reaction with ethylamine produces the corresponding 4- and 2-amino isomers in an 8:1 ratio.[2] The accurate determination of these ratios is crucial for understanding the reaction mechanism and controlling the synthesis of the desired isomer.
Comparative Analysis of Analytical Methodologies
The choice of analytical technique for quantifying these isomeric mixtures depends on several factors, including the physicochemical properties of the isomers, the required accuracy and precision, sample throughput, and available instrumentation. Here, we compare the three most common methods: ¹⁹F NMR, HPLC, and GC-MS.
Workflow for Isomer Quantification
Caption: A generalized workflow for the quantitative analysis of isomeric mixtures.
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: The Direct Approach
¹⁹F NMR spectroscopy is a powerful and direct method for the quantitative analysis of fluorinated compounds. The 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus provide excellent sensitivity.[3] Furthermore, the large chemical shift dispersion of ¹⁹F minimizes signal overlap, which is often a challenge in ¹H NMR.[4][5]
Expertise & Experience: The key advantage of ¹⁹F NMR for this specific application is its ability to directly analyze the crude reaction mixture with minimal sample preparation.[4] This reduces the potential for analytical errors introduced during sample workup. The distinct fluorine environments in the 2- and 4-substituted isomers result in well-resolved signals in the ¹⁹F NMR spectrum, allowing for straightforward integration and ratio determination. For instance, in the reaction with ammonia, the 4-substituted isomer exhibits two distinct ¹⁹F signals, while the 2-substituted isomer shows one, enabling clear differentiation.[1]
Trustworthiness: For accurate quantification, it is crucial to ensure complete relaxation of the ¹⁹F nuclei between pulses. This is achieved by setting a sufficient relaxation delay (D1), typically 5 to 7 times the longest T1 relaxation time of the nuclei being analyzed. The addition of a relaxation agent, such as chromium(III) acetylacetonate (Cr(acac)₃), can shorten the T1 values and reduce the overall experiment time.[4]
Experimental Protocol: Quantitative ¹⁹F NMR
-
Sample Preparation:
-
Dissolve a representative sample of the crude reaction mixture (typically 10-50 mg) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Add a known amount of an internal standard if absolute quantification is required. For relative quantification of isomers, an internal standard is not necessary.
-
For faster analysis, a relaxation agent like Cr(acac)₃ can be added.[4]
-
-
Instrumental Parameters:
-
Acquire the ¹⁹F NMR spectrum on a high-field NMR spectrometer.
-
Set the spectral width to encompass all expected fluorine signals.
-
Use a 90° pulse angle for maximum signal intensity.
-
Crucially, set the relaxation delay (D1) to at least 5 times the longest T1 of the fluorine nuclei in the isomers.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 150 is recommended for accurate integration).[4]
-
-
Data Processing and Analysis:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate the well-resolved signals corresponding to each isomer.
-
The ratio of the integrals directly corresponds to the molar ratio of the isomers.
-
Data Presentation: ¹⁹F NMR Quantitative Data
| Nucleophile | 4-substituted Isomer Signals (ppm) | 2-substituted Isomer Signal (ppm) | Isomer Ratio (4-isomer : 2-isomer) | Reference |
| Ammonia | -48.18, -69.47 | -65.44 | 9 : 1 | [1] |
| Ethylamine | -47.48, -70.83 | -63.59 | 8 : 1 | [2] |
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Separation
HPLC is a cornerstone of quantitative analysis in the pharmaceutical industry, renowned for its high precision and ability to separate complex mixtures.[6][7] For the analysis of isomeric mixtures of substituted chlorotrifluoropyrimidines, developing a robust HPLC method is essential for achieving baseline separation, which is a prerequisite for accurate quantification.
Expertise & Experience: The primary challenge in developing an HPLC method for these isomers is their structural similarity. Reversed-phase HPLC with a C18 column is a good starting point. The choice of mobile phase, particularly the organic modifier (e.g., acetonitrile or methanol) and its ratio with water, is critical for achieving separation. The addition of a buffer can help to control the ionization state of the analytes and improve peak shape. For particularly challenging separations, alternative stationary phases, such as those with phenyl-hexyl or pentafluorophenyl (PFP) functionalities, can offer different selectivities.[8]
Trustworthiness: Method validation is a non-negotiable aspect of using HPLC for quantitative analysis. Key validation parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[9] A well-validated method ensures that the results are reliable and reproducible.
Experimental Protocol: HPLC Method Development and Validation
-
Column and Mobile Phase Selection:
-
Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Use a mobile phase consisting of a mixture of water (with 0.1% formic acid or an appropriate buffer) and an organic solvent (acetonitrile or methanol).
-
Develop a gradient or isocratic elution method to achieve baseline separation of the isomers.
-
-
Sample Preparation:
-
Dissolve a known amount of the reaction mixture in the mobile phase or a suitable solvent.
-
Filter the sample through a 0.45 µm filter before injection.
-
-
Method Validation:
-
Specificity: Inject individual isomer standards (if available), a blank, and the mixture to demonstrate that the peaks are well-resolved and free from interference.
-
Linearity: Prepare a series of at least five concentrations of the isomeric mixture and inject them. Plot the peak area against concentration and determine the correlation coefficient (r²), which should be ≥ 0.99.
-
Accuracy: Perform recovery studies by spiking a placebo with known amounts of the isomers at different concentration levels.
-
Precision: Assess repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days or by different analysts). The relative standard deviation (RSD) should be within acceptable limits (typically <2%).
-
LOD and LOQ: Determine the lowest concentration at which the analyte can be reliably detected and quantified, respectively.
-
Data Presentation: HPLC Validation Summary (Hypothetical Data)
| Parameter | Specification | Result |
| Linearity (r²) | ≥ 0.99 | 0.9995 |
| Range (µg/mL) | 1 - 100 | 1 - 100 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% |
| Precision (RSD) | ≤ 2.0% | 1.2% |
| LOD (µg/mL) | - | 0.1 |
| LOQ (µg/mL) | - | 0.3 |
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Derivatives
GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. While the isomeric products of this compound reactions may not be inherently volatile, derivatization can be employed to increase their volatility.
Expertise & Experience: The key to a successful GC-MS analysis is the chromatographic separation of the isomers. Due to their similar structures, achieving baseline separation on a standard non-polar column can be challenging. A mid-polar or polar stationary phase may provide better selectivity. The mass spectra of positional isomers are often very similar, making unambiguous identification based on fragmentation patterns alone difficult.[10] Therefore, retention time is a critical parameter for isomer identification.
Trustworthiness: For quantitative analysis, the use of an internal standard is highly recommended to compensate for variations in injection volume and instrument response. The method must be calibrated using standards of known concentrations to generate a calibration curve.
Experimental Protocol: GC-MS Analysis
-
Derivatization (if necessary):
-
For isomers containing active hydrogens (e.g., amino groups), derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can increase volatility and improve chromatographic performance.
-
-
Instrumental Parameters:
-
Column: Select a capillary column with a stationary phase that provides good selectivity for the isomers (e.g., a mid-polar phase).
-
Injector: Use a split/splitless injector, with the split ratio optimized for the sample concentration.
-
Oven Temperature Program: Develop a temperature gradient that provides optimal separation of the isomers.
-
Mass Spectrometer: Operate in electron ionization (EI) mode. For quantification, selected ion monitoring (SIM) can be used to improve sensitivity and selectivity.
-
-
Data Analysis:
-
Identify the isomers based on their retention times.
-
Quantify the isomers by integrating the area of their characteristic ion peaks and comparing them to a calibration curve generated using an internal standard.
-
Logical Relationship of Analytical Choices
Caption: Decision tree for selecting the appropriate analytical method.
Conclusion and Recommendations
For the quantitative analysis of isomeric mixtures from this compound reactions, ¹⁹F NMR spectroscopy stands out as the most direct, rapid, and often simplest method. Its ability to analyze crude reaction mixtures without extensive sample preparation minimizes potential errors and provides a true reflection of the isomer ratio in the reaction.
HPLC is the method of choice when high precision is paramount and when physical separation of the isomers is necessary for further characterization or purification. However, it requires significant method development and validation efforts.
GC-MS is a viable option if the isomers are volatile or can be derivatized to become volatile. It offers excellent sensitivity and specificity, particularly when operated in SIM mode, but the similarity in mass spectra of isomers necessitates careful chromatographic separation for accurate quantification.
Ultimately, the selection of the most appropriate technique will depend on the specific goals of the analysis, the available resources, and the stage of the research or development process. In many cases, a combination of these techniques may be employed for comprehensive characterization and quantification of these important isomeric mixtures.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. New Frontiers and Developing Applications in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Quantitative analysis of 20 purine and pyrimidine metabolites by HILIC-MS/MS in the serum and hippocampus of depressed mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differences in HPLC and NMR: Structural Elucidation Relevance [eureka.patsnap.com]
- 7. mdpi.com [mdpi.com]
- 8. Separation of poistional isomers 2,4,5-Trifluorophenyl aceti - Chromatography Forum [chromforum.org]
- 9. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Enantioselective HPLC separation of bioactive C5-chiral 2-pyrazolines on lux amylose-2 and lux cellulose-2: Comparative and mechanistic approaches | Semantic Scholar [semanticscholar.org]
Navigating the Analytical Maze: A Comparative Guide to LC-MS Method Development for Novel 5-Chloro-2,4,6-trifluoropyrimidine Analogs
For researchers, scientists, and drug development professionals at the forefront of pharmaceutical innovation, the synthesis of novel compounds is but the first step. The subsequent challenge lies in developing robust analytical methods to characterize and quantify these new chemical entities. This guide provides an in-depth, experience-driven comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) strategies for novel compounds synthesized from the versatile scaffold, 5-Chloro-2,4,6-trifluoropyrimidine. We will move beyond rote protocols to explore the fundamental principles that govern successful method development, ensuring both technical accuracy and practical applicability.
The unique structural features of this compound and its derivatives—namely the presence of multiple electronegative halogen atoms and a heterocyclic core—present distinct analytical hurdles. These include potential for poor ionization efficiency, challenging chromatographic retention, and the risk of in-source fragmentation. This guide will equip you with the knowledge to anticipate and overcome these challenges.
The Chromatographic Conundrum: Selecting the Optimal Stationary Phase
The initial and arguably most critical decision in LC-MS method development is the choice of the analytical column. The interaction between the analyte and the stationary phase dictates retention, resolution, and ultimately, the quality of the separation. For halogenated heterocyclic compounds, a one-size-fits-all approach is seldom effective. Here, we compare three orthogonal stationary phases, each offering unique retention mechanisms.
Table 1: Comparison of Stationary Phases for Halogenated Pyrimidine Analogs
| Stationary Phase | Primary Retention Mechanism(s) | Ideal for... | Potential Drawbacks |
| C18 (Octadecylsilane) | Hydrophobic (reversed-phase) interactions.[1] | A good starting point for moderately non-polar to polar compounds. Versatile and widely available.[2] | May exhibit poor retention for highly polar analogs. Less selective for positional isomers.[2][3] |
| PFP (Pentafluorophenyl) | π-π interactions, dipole-dipole, hydrogen bonding, and hydrophobic interactions.[2] | Analytes containing aromatic rings and electron-withdrawing groups (like fluorine and chlorine). Excellent for separating positional isomers.[1][2] | Can be less versatile than C18 for a broad range of compounds.[2] |
| HILIC (Hydrophilic Interaction Liquid Chromatography) | Partitioning of polar analytes into a water-enriched layer on the surface of a polar stationary phase.[4] | Highly polar compounds that are poorly retained by reversed-phase columns.[1][4] | Requires careful mobile phase optimization to ensure reproducibility. Can be sensitive to sample matrix effects. |
Expert Insight: While C18 columns are the workhorse of many labs, for fluorinated and chlorinated pyrimidines, a Pentafluorophenyl (PFP) phase often provides superior selectivity.[1][2] The electron-deficient nature of the PFP ring interacts favorably with the electron-rich halogenated pyrimidine ring, leading to enhanced retention and resolution of closely related structures.[2] When dealing with highly polar metabolites or derivatives, Hydrophilic Interaction Liquid Chromatography (HILIC) becomes an indispensable tool, offering orthogonal selectivity to reversed-phase methods.[4]
Ionization Intelligence: Maximizing Signal in the Mass Spectrometer
The transition from the liquid phase to the gas phase, where ionization occurs, is a critical juncture. The choice of ionization source can dramatically impact the sensitivity and quality of your mass spectral data. For novel compounds derived from this compound, both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) should be considered.
Electrospray Ionization (ESI)
ESI is the most common ionization technique and is particularly well-suited for polar and ionizable compounds.[5] It operates by creating a fine spray of charged droplets from which ions are desorbed into the gas phase.[6]
Causality in Action: The multiple nitrogen atoms in the pyrimidine ring can be readily protonated in positive ion mode, making ESI a viable option. However, the presence of highly electronegative fluorine atoms can suppress ionization efficiency.[6] This is a critical consideration during method development.
Atmospheric Pressure Chemical Ionization (APCI)
APCI is an excellent alternative for less polar and more volatile compounds that may not ionize well by ESI.[5][7][8] It involves vaporizing the sample in a heated nebulizer followed by ionization through gas-phase ion-molecule reactions initiated by a corona discharge.[7][8]
Expert Insight: For less polar analogs or when ESI sensitivity is low, APCI can be a game-changer.[7][8][9] It is generally less susceptible to matrix effects than ESI and can handle higher flow rates, making it compatible with a wider range of chromatographic conditions.[7] Some modern instruments offer multi-mode sources that can perform both ESI and APCI in a single run, providing a comprehensive screen for novel compounds with unknown ionization properties.[10][11]
A Systematic Approach to Method Development: An Experimental Workflow
A structured and logical workflow is paramount for efficient and successful LC-MS method development. The following diagram outlines a proven strategy for tackling novel compounds synthesized from this compound.
Caption: A systematic workflow for LC-MS method development.
Experimental Protocols: Putting Theory into Practice
To provide a tangible framework, here are detailed, step-by-step protocols for key experiments in the method development process.
Protocol 1: Initial Ionization Source Comparison
Objective: To determine the optimal ionization source (ESI vs. APCI) and polarity (positive vs. negative) for the novel compound.
Methodology:
-
Sample Preparation: Prepare a 1 µg/mL solution of the analyte in 50:50 acetonitrile:water.
-
Direct Infusion: Infuse the sample solution directly into the mass spectrometer at a flow rate of 10 µL/min using a syringe pump.
-
ESI Analysis (Positive Ion Mode):
-
ESI Analysis (Negative Ion Mode):
-
Switch to ESI negative ion mode.
-
Acquire full scan mass spectra.
-
Optimize source parameters to maximize the signal of the deprotonated molecule [M-H]-.
-
-
APCI Analysis (Positive and Negative Ion Modes):
-
Switch to the APCI source.
-
Repeat steps 3 and 4, optimizing APCI-specific parameters such as corona discharge current and vaporizer temperature.[5]
-
-
Data Analysis: Compare the signal-to-noise ratios and absolute intensities of the molecular ions obtained from each experiment to select the most sensitive ionization mode and polarity.
Protocol 2: Chromatographic Column Screening
Objective: To evaluate the retention and selectivity of C18, PFP, and HILIC columns for the analyte and its potential impurities.
Methodology:
-
Mobile Phase Preparation:
-
Reversed-Phase (for C18 and PFP):
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
HILIC:
-
Mobile Phase A: 95:5 acetonitrile:water with 10 mM ammonium formate.
-
Mobile Phase B: 50:50 acetonitrile:water with 10 mM ammonium formate.
-
-
-
LC-MS System Setup:
-
Install the first column to be tested (e.g., C18).
-
Equilibrate the column with the initial mobile phase composition.
-
-
Generic Gradient Elution:
-
Inject a 1 µg/mL solution of the analyte.
-
Run a generic gradient (e.g., 5% to 95% B over 10 minutes for reversed-phase; 95% to 50% A over 10 minutes for HILIC).
-
-
Data Acquisition: Acquire data using the optimal ionization mode determined in Protocol 1.
-
Column Evaluation:
-
Repeat steps 2-4 for the PFP and HILIC columns.
-
Compare the chromatograms for peak shape, retention time, and resolution of the main analyte from any impurities.
-
-
Selection: Choose the column that provides the best overall chromatographic performance for further optimization.
Trustworthiness Through Self-Validation: A Note on Method Robustness
Every protocol described herein is designed to be a self-validating system. For instance, in the column screening protocol, the comparison of orthogonal phases provides an internal cross-check. If a compound is poorly retained on a C18 column but shows good retention and peak shape on a HILIC column, it validates the polar nature of the analyte and the appropriateness of the chosen HILIC method. Furthermore, adherence to established guidelines for method validation, such as those from the International Council for Harmonisation (ICH), is crucial for ensuring the reliability and regulatory acceptance of your analytical data.[13][14][15][16][17]
Conclusion: A Data-Driven Path to Analytical Success
The development of robust and reliable LC-MS methods for novel compounds synthesized from this compound demands a thoughtful and systematic approach. By understanding the interplay between analyte properties, stationary phase chemistry, and ionization principles, researchers can navigate the complexities of method development with confidence. The comparative data and experimental protocols provided in this guide serve as a foundation for making informed decisions, ultimately leading to high-quality analytical data that can accelerate the drug development pipeline. The principles of scientific integrity, grounded in expertise and validated by rigorous experimentation, are the cornerstones of this process.
References
- 1. Method Development and Column Selection: How the FluoroPhenyl Phase Provides the Power of HILIC and Reversed-Phase Modes in One Column [discover.restek.com]
- 2. uhplcs.com [uhplcs.com]
- 3. halocolumns.com [halocolumns.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Understanding the Electrospray Ionization Response Factors of Per- and Poly-Fluoroalkyl Substances (PFAS) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Atmospheric Pressure Chemical Ionization (APCI) - MagLab [nationalmaglab.org]
- 8. Atmospheric Pressure Chemical Ionization (APCI): Principles, Advances, and Diverse Applications - MetwareBio [metwarebio.com]
- 9. Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry [labx.com]
- 10. Simultaneous detection of polar and nonpolar compounds by ambient mass spectrometry with a dual electrospray and atmospheric pressure chemical ionization source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. lirias.kuleuven.be [lirias.kuleuven.be]
- 12. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
- 13. Tutorial Review on LC-MS Method Validation - Chair of Analytical Chemistry [analytical.chem.ut.ee]
- 14. ema.europa.eu [ema.europa.eu]
- 15. ema.europa.eu [ema.europa.eu]
- 16. database.ich.org [database.ich.org]
- 17. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
